Product packaging for eCF506(Cat. No.:CAS No. 1914078-41-3)

eCF506

Cat. No.: B607266
CAS No.: 1914078-41-3
M. Wt: 510.6 g/mol
InChI Key: GMPQGWXPDRNCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

eCF506 is an inhibitor of Src kinases (IC50s = 0.5 nM for Src, Fyn, and Yes, respectively). It is selective for Src kinases over Abl (IC50 = 479 nM), as well as KIT, mTOR, PDGFRα, and RET (IC50s = >100 µM for all). This compound completely inhibits phosphorylation of Src and FAK, a downstream Src substrate, in MCF-7 and MDA-MB-231 cells when used at a concentration of 100 nM. It also inhibits proliferation of MCF-7 cells (EC50 = 9 nM) and induces apoptosis. This compound (50 mg/kg per day) reduces levels of activated Src kinase in tumor tissue in an HCT116 mouse xenograft model.>This compound is the first, potent and selective SRC inhibitor that inhibits SRC at subnanomolar concentration (IC50 < 0.5 nM) with a 1000-fold selectivity over ABL. This compound exhibits excellent water solubility, an optimal DMPK profile and oral bioavailability, halts SRC-associated neuromast migration in zebrafish embryos without inducing life-threatening heart defects, and inhibits SRC phosphorylation in tumor xenografts in mice. This compound targets a molecule called Src tyrosine kinase that is required for breast cancer cells to grow and spread. This compound may be highly effective at blocking growth of breast cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N8O3 B607266 eCF506 CAS No. 1914078-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQGWXPDRNCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

eCF506 mechanism of action explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of eCF506

Introduction

This compound (also known as NXP900) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Developed by researchers at the University of Edinburgh, it represents a significant advancement in the field of kinase inhibition due to its unique mechanism of action.[2] Unlike traditional ATP-competitive inhibitors, this compound targets the native, inactive conformation of SRC, leading to a dual blockade of both its enzymatic and scaffolding functions.[4][5] This novel approach has demonstrated increased antitumor efficacy and better tolerability in preclinical models compared to existing SRC/ABL inhibitors, making this compound a promising therapeutic candidate for SRC-associated disorders, including various solid malignancies like breast, colon, and ovarian cancers.[2][3][4]

Core Mechanism of Action: Conformation-Selective Inhibition

The primary mechanism of action of this compound is its ability to bind to and stabilize the inactive "closed" conformation of the SRC kinase.[1][2] Most SRC inhibitors function by competing with ATP in the active site of the enzyme, which only blocks its catalytic activity.[2][6] In contrast, this compound locks SRC into its naturally suppressed state.[4][5] This has two profound consequences:

  • Inhibition of Kinase Activity : By stabilizing the inactive conformation, this compound prevents the kinase from adopting the active state required for ATP binding and substrate phosphorylation. This leads to potent inhibition of SRC's enzymatic function, as evidenced by the reduction of SRC autophosphorylation at tyrosine 419 (pY419) and the phosphorylation of its downstream partners.[1][4]

  • Inhibition of Scaffolding Function : Beyond enzymatic inhibition, locking the inactive conformation prevents SRC from physically interacting with its binding partners.[2][4] A critical interaction disrupted by this compound is the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[4][5] This disruption of SRC's scaffolding role is a key differentiator from other inhibitors and contributes significantly to its enhanced efficacy.[4][6]

This dual-action mechanism confers greater anticancer properties and improved tolerability.[4][5]

cluster_0 Standard ATP-Competitive Inhibition (e.g., Dasatinib) cluster_1 This compound Conformation-Selective Inhibition Active_SRC Active SRC (Open Conformation) Substrate Substrate (e.g., FAK) Active_SRC->Substrate Phosphorylation Scaffolding SRC-FAK Complex Forms Active_SRC->Scaffolding Scaffolding Function Intact ATP ATP ATP->Active_SRC Dasatinib Dasatinib Dasatinib->Active_SRC Binds Active Site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inactive_SRC Inactive SRC (Closed Conformation) Locked_SRC This compound-SRC Complex (Locked Inactive) Inactive_SRC->Locked_SRC This compound This compound This compound->Inactive_SRC Binds & Locks No_Phospho No Phosphorylation Locked_SRC->No_Phospho Kinase Activity Blocked No_Scaffolding No SRC-FAK Complex Locked_SRC->No_Scaffolding Scaffolding Function Blocked

Caption: Comparative mechanism of this compound versus standard ATP-competitive inhibitors.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various assays.

Table 1: Kinase Inhibition Profile
Target KinaseIC50 ValueSelectivity vs. ABLReference
SRC< 0.5 nM>1000-fold[3][7][8]
YES10.47 nM / 2.1 nM-[1]
ABL->950-fold difference[1]
Table 2: Antiproliferative Activity (GI50 Values in Breast Cancer Cell Lines)
Cell LineCancer SubtypeThis compound GI50 (µM)Dasatinib GI50 (µM)Bosutinib GI50 (µM)Saracatinib GI50 (µM)Reference
MDA-MB-231 Triple-Negative~0.1~0.01~0.1>1[4]
MCF7 ER+~0.1>1>1>1[4]
BT-549 Triple-Negative~0.1~0.1~1>1[4]
HS 578T Triple-Negative~0.1~0.1~1>1[4]
Note: GI50 values are approximated from graphical data presented in the source literature.[4]
Table 3: In Vivo Study Parameters
ParameterValueSpeciesCancer ModelReference
Oral Bioavailability 25.3%--[1]
Max Tolerated Dose (MTD) > 200 mg/kgMouse, Rat-[4]
Effective Oral Dose 20, 40, 80 mg/kgMouseTOV-21G Ovarian Xenograft[8]

Signaling Pathway Inhibition

This compound potently inhibits the SRC-FAK signaling axis. In many cancers, SRC is aberrantly activated and forms a complex with FAK, leading to cell proliferation, migration, and survival. By preventing this complex formation, this compound indirectly reduces FAK autophosphorylation and downstream signaling.[4] This disruption leads to a G1-phase cell-cycle arrest and potent antiproliferative effects.[4] Furthermore, SRC/YES1 activity has been shown to crosstalk with the Hippo signaling pathway by promoting the nuclear localization and stability of the transcriptional co-activator YAP, a key driver of tumor progression.[8] this compound treatment effectively reduces the nuclear localization of YAP in a dose-dependent manner.[8]

cluster_pathway SRC-FAK & Hippo/YAP Signaling RTK RTK / Integrin SRC SRC RTK->SRC FAK FAK SRC->FAK Scaffolding SRC_FAK SRC-FAK Complex SRC->SRC_FAK YAP YAP SRC->YAP Activates & Stabilizes FAK->SRC_FAK Downstream Downstream Signaling (e.g., MAPK/ERK) SRC_FAK->Downstream Proliferation Proliferation, Migration, Survival Downstream->Proliferation YAP_Nuc Nuclear YAP YAP->YAP_Nuc TEAD TEAD YAP_Nuc->TEAD Transcription Oncogenic Transcription TEAD->Transcription This compound This compound This compound->SRC Locks SRC in Inactive State This compound->SRC_FAK Prevents Complex Formation

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are summaries of key experimental protocols used to characterize this compound.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex

This assay is used to determine if this compound disrupts the physical interaction between SRC and FAK.[6]

  • Cell Treatment : MDA-MB-231 cells are treated with this compound (e.g., 0.1 µmol/L), a control inhibitor (e.g., dasatinib), or DMSO for 6 hours.[6]

  • Lysis : Cells are lysed in a suitable buffer to preserve protein-protein interactions.

  • Immunoprecipitation : Cell lysates are incubated overnight with magnetic beads functionalized with an anti-SRC antibody to capture SRC and any bound proteins.[6]

  • Washing & Elution : Beads are washed to remove non-specific binders, and the protein complexes are eluted.

  • Western Blot Analysis : The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using antibodies against both SRC and FAK to assess the amount of FAK that was co-precipitated with SRC.[6]

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique used to measure the levels of total and post-translationally modified proteins across numerous samples.[4]

  • Sample Preparation : Breast cancer cells (e.g., MCF7, MDA-MB-231) are treated with this compound or control compounds.[4] Cells are then lysed, and total protein concentration is quantified.

  • Array Printing : Lysates are serially diluted and printed onto nitrocellulose-coated slides.

  • Antibody Incubation : Each slide (array) is incubated with a specific primary antibody that targets a single protein or phosphoprotein, followed by a labeled secondary antibody.

  • Signal Detection & Quantification : The signal intensity for each spot is captured and quantified. Normalization is performed to determine the relative abundance of each target protein across different treatment conditions. This allows for a broad overview of signaling pathway modulation.[4][9]

Cell Viability / Antiproliferative (GI50) Assay

This assay measures the concentration of a compound required to inhibit cell proliferation by 50% (GI50).

  • Cell Seeding : 1000-1500 cells are seeded per well in 96-well plates and allowed to adhere and enter an exponential growth phase (typically 24-48 hours).[10]

  • Drug Treatment : The culture medium is replaced with fresh medium containing a range of concentrations of this compound or control drugs (e.g., 0.001–10 µmol/L). A DMSO-only control (e.g., 0.1%) is included.[4][10]

  • Incubation : Cells are incubated with the compounds for a set period (e.g., 5 days).[4]

  • Viability Measurement : Cell viability is assessed using a reagent like PrestoBlue or CellTiter-Glo. The resulting fluorescence or luminescence, which is proportional to the number of viable cells, is measured.

  • Data Analysis : Dose-response curves are generated, and GI50 values are calculated.[4]

cluster_coip Co-Immunoprecipitation Workflow cluster_rppa RPPA Workflow A1 Treat Cells (e.g., this compound) A2 Lyse Cells A1->A2 A3 Incubate Lysate with anti-SRC Beads A2->A3 A4 Wash & Elute Protein Complex A3->A4 A5 Western Blot for SRC and FAK A4->A5 B1 Treat Cells & Lyse B2 Print Lysate Array B1->B2 B3 Incubate with Primary Antibody B2->B3 B4 Add Labeled Secondary Antibody B3->B4 B5 Signal Detection & Quantification B4->B5

Caption: High-level workflow for key experiments characterizing this compound.
In Vivo Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

  • Tumor Implantation : Human cancer cells (e.g., TOV-21G) are suspended in Matrigel and injected subcutaneously into immunocompromised mice (e.g., CD-1 Nude).[8][10]

  • Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., >50 mm³).[10]

  • Treatment Administration : Mice are randomized into groups and treated orally, once daily (QD), with vehicle control, dasatinib, or this compound at various doses (e.g., 20, 40, 80 mg/kg).[8]

  • Monitoring : Tumor volume and mouse body weight are monitored regularly.

  • Pharmacodynamic (PD) Analysis : At specific time points after the final dose (e.g., 3 and 24 hours), tumors are excised for analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement and pathway inhibition (e.g., reduction of phospho-SRC).[1][8]

References

eCF506: A Breakthrough in Conformation-Selective SRC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Kinase Inhibitor

Abstract

The discovery of eCF506, a potent and highly selective inhibitor of the non-receptor tyrosine kinase SRC, represents a significant advancement in the field of cancer drug development. This document provides an in-depth technical overview of this compound, also known as NXP900, from its initial discovery and synthesis to its unique mechanism of action and preclinical evaluation. Developed by researchers at the University of Edinburgh, this compound distinguishes itself from previous SRC inhibitors by locking the kinase in its native, inactive conformation, thereby inhibiting both its catalytic and scaffolding functions. This novel approach has demonstrated increased anti-tumor efficacy and tolerability in preclinical models, offering a promising new therapeutic strategy for SRC-driven malignancies.

Discovery and Rationale

The proto-oncogene SRC is a well-established therapeutic target in various solid tumors, including breast, colon, and prostate cancers, where its aberrant activation is linked to disease progression and drug resistance. However, the clinical success of early SRC inhibitors has been limited. Many of these compounds also inhibit ABL kinase, leading to undesirable off-target effects and associated toxicities. The development of this compound was driven by the need for a highly selective SRC inhibitor that could overcome these limitations.

Scientists at the University of Edinburgh employed a pioneering drug discovery approach that combined advanced cell-based imaging with innovative medicinal chemistry. This strategy allowed for the direct visualization of a compound's effects within human breast cancer cells, leading to a more rapid and cost-effective identification of promising drug candidates like this compound.

Synthesis Pathway

This compound is synthesized from commercially available starting materials in a five-step process. While the detailed, proprietary synthesis protocol is not publicly disclosed, a plausible synthetic route can be conceptualized based on its pyrazolopyrimidine core structure.

G cluster_synthesis Plausible 5-Step Synthesis of this compound A Starting Material 1 (Pyrazolopyrimidine Precursor) C Intermediate 1 A->C Step 1: Condensation B Starting Material 2 (Side Chain Precursor) B->C D Intermediate 2 C->D Step 2: Cyclization E Intermediate 3 D->E Step 3: Functional Group Modification F Intermediate 4 E->F Step 4: Coupling Reaction G This compound F->G Step 5: Final Modification and Purification

Caption: A conceptual diagram illustrating a potential five-step synthesis pathway for this compound.

Mechanism of Action

The defining characteristic of this compound is its unique, conformation-selective mode of inhibiting SRC. Unlike many previous SRC inhibitors that bind to the active conformation of the kinase, this compound locks SRC in its native, inactive state. This is achieved by binding to the kinase domain in a manner that stabilizes the "DFG-in, αC-helix-out" conformation, which is characteristic of the inactive enzyme.

This novel mechanism has two profound consequences:

  • Inhibition of Catalytic Activity: By locking SRC in its inactive state, this compound potently inhibits its kinase activity, preventing the phosphorylation of downstream substrates.

  • Disruption of Scaffolding Functions: Crucially, this conformational lock also prevents the formation of signaling complexes, such as the SRC-FAK (Focal Adhesion Kinase) complex, which is vital for cancer cell migration and invasion.

G cluster_pathway This compound Mechanism of Action This compound This compound SRC_inactive Inactive SRC (DFG-in, C-helix-out) This compound->SRC_inactive Binds and Stabilizes SRC_FAK_complex SRC-FAK Complex This compound->SRC_FAK_complex Inhibits Formation SRC_active Active SRC SRC_inactive->SRC_active Activation Signal Downstream Downstream Signaling (Proliferation, Migration) SRC_inactive->Downstream Blocks FAK FAK SRC_active->FAK Binds SRC_active->SRC_FAK_complex FAK->SRC_FAK_complex SRC_FAK_complex->Downstream Promotes

Caption: Signaling pathway illustrating how this compound locks SRC in an inactive state, preventing downstream signaling.

Quantitative Data Summary

This compound demonstrates exceptional potency and selectivity, as summarized in the tables below.

Parameter Value Assay Type Reference
SRC IC50 < 0.5 nMCell-free assay
YES1 IC50 2.1 nMCell-free assay
ABL IC50 > 950-fold higher than SRCCell-free assay
Oral Bioavailability 25.3%In vivo (mice)
Table 1: Potency and Pharmacokinetic Properties of this compound.
Cell Line Cancer Type GI50 (this compound) GI50 (Dasatinib) Reference
MCF7 ER+ Breast CancerPotentLess Potent than this compound
MDA-MB-231 Triple-Negative Breast CancerPotentComparable to this compound
LAMA-84 Chronic Myeloid Leukemia (BCR-ABL+)Weaker ActivityPotent
KCL-22 Chronic Myeloid Leukemia (BCR-ABL+)Weaker ActivityPotent
K-562 Chronic Myeloid Leukemia (BCR-ABL+)Weaker ActivityPotent
Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized this compound are outlined below.

Cell Viability and Proliferation (GI50) Assay
  • Objective: To determine the concentration of this compound required to inhibit cell proliferation by 50%.

  • Methodology:

    • Breast cancer cell lines (e.g., MCF7, MDA-MB-231) were seeded in 96-well plates.

    • Cells were treated with a range of concentrations of this compound or control compounds (e.g., dasatinib).

    • After a 5-day incubation period, cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay.

    • Dose-response curves were generated, and the GI50 values were calculated.

Co-crystallization and X-ray Diffraction
  • Objective: To determine the three-dimensional structure of this compound bound to the SRC kinase domain.

  • Methodology:

    • The human SRC kinase domain was co-crystallized with this compound.

    • X-ray diffraction data were collected from the resulting crystals to a resolution of 1.5 Å.

    • The structure was solved and refined to reveal the binding mode of this compound in the inactive conformation of SRC.

Reverse Phase Protein Array (RPPA)
  • Objective: To evaluate the global impact of this compound on cellular signaling pathways.

  • Methodology:

    • MCF7 and MDA-MB-231 cells were treated with this compound or dasatinib.

    • Cell lysates were prepared and printed onto nitrocellulose-coated slides.

    • The arrays were incubated with a panel of antibodies against total and phosphorylated proteins to assess changes in protein levels and post-translational modifications.

G cluster_workflow Experimental Workflow for this compound Characterization A Cell Culture (e.g., MCF7, MDA-MB-231) B Treatment with this compound (Dose-Response) A->B C Cell Viability Assay (e.g., SRB) B->C E Protein Lysate Preparation B->E D GI50 Calculation C->D F Reverse Phase Protein Array (RPPA) E->F G Pathway Analysis F->G H Co-crystallization of SRC Kinase + this compound I X-ray Diffraction H->I J Structural Analysis I->J

Caption: A flowchart depicting the key experimental workflows used in the preclinical evaluation of this compound.

Conclusion

This compound represents a paradigm shift in SRC inhibition. Its unique conformation-selective mechanism, which abrogates both the enzymatic and scaffolding functions of SRC, translates into potent anti-tumor activity and a superior safety profile compared to existing SRC/ABL inhibitors. The discovery of this compound, now advancing in clinical development as NXP900, underscores the value of innovative, cell-based drug discovery platforms. This novel inhibitor holds significant promise for the treatment of SRC-dependent cancers and provides a valuable tool for further dissecting the complex roles of SRC in malignancy.

The Structural Basis of eCF506's High Selectivity for SRC Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene SRC, a non-receptor tyrosine kinase, is a pivotal node in signaling pathways that regulate cell proliferation, migration, and survival. Its aberrant activation is implicated in the progression of numerous solid tumors, making it a prime target for cancer therapy. However, the clinical success of SRC inhibitors has been hampered by off-target effects, largely due to the high conservation of the ATP-binding pocket across the human kinome. The small molecule eCF506 (also known as NXP900) represents a paradigm shift in SRC inhibition. It demonstrates exceptional potency and an unprecedented selectivity profile, notably a thousand-fold greater selectivity for SRC over ABL kinase, a common off-target liability for previous-generation inhibitors. This guide elucidates the structural and molecular underpinnings of this compound's unique mechanism, providing a technical overview of the data and experimental protocols that define its distinct mode of action.

A Novel Mechanism: Conformation-Selective Inhibition

The cornerstone of this compound's selectivity lies in its unique mechanism of action. Unlike the majority of SRC kinase inhibitors, which target the enzyme in its active state, this compound selectively binds to and stabilizes the native, inactive conformation of SRC.[1][2] This conformation-selective binding has two profound consequences:

  • Inhibition of Catalytic Activity: By locking the kinase in an inactive state, this compound prevents the conformational changes required for ATP binding and substrate phosphorylation.

  • Inhibition of Scaffolding Function: The inactive SRC conformation involves the SH2 and SH3 domains forming a compact, autoinhibited structure.[1] By stabilizing this "closed" state, this compound prevents the SH2/SH3 domains from being exposed for interactions with binding partners, most notably Focal Adhesion Kinase (FAK).[1][2][3]

This dual inhibition of both enzymatic and scaffolding functions distinguishes this compound from active-state binders like dasatinib, which can paradoxically enhance SRC's scaffolding role by promoting an "open" conformation.[1]

The Structural Blueprint for Selectivity

The co-crystal structure of the human SRC kinase domain in complex with this compound, resolved to 1.5 Å (PDB ID: 7NG7), provides a high-resolution view of this unique binding mode.[1][3] The structure reveals that this compound binds to a state where the regulatory αC-helix is displaced outwards ("C-helix out"), a hallmark of the inactive kinase conformation.[1][4] This induced fit breaks the critical salt bridge between glutamic acid E313 (in the αC-helix) and the catalytic lysine K298, effectively locking the enzyme in a catalytically incompetent state.[1]

This contrasts sharply with the structure of SRC bound to dasatinib (PDB ID: 3G5D), where the αC-helix is positioned "in," characteristic of the active conformation.[1][4] The ability of this compound to specifically recognize and stabilize the subtle conformational nuances of the inactive state is the key to its high selectivity over other kinases like ABL.

G cluster_0 This compound: Inhibition of Inactive SRC cluster_1 Dasatinib: Inhibition of Active SRC SRC_inactive SRC (Inactive, 'Closed' Conformation) αC-helix Out SRC_locked This compound-SRC Complex (Locked Inactive State) SRC_inactive->SRC_locked Stabilizes This compound This compound This compound->SRC_inactive Binds to FAK FAK SRC_locked->FAK Interaction Blocked Catalytic Activity Catalytic Activity SRC_locked->Catalytic Activity Inhibited Scaffolding Scaffolding SRC_locked->Scaffolding Inhibited SRC_active SRC (Active, 'Open' Conformation) αC-helix In SRC_inhibited_active Dasatinib-SRC Complex (Inhibited Active State) SRC_active->SRC_inhibited_active Inhibits Dasatinib Dasatinib Dasatinib->SRC_active Binds to SRC_inhibited_active->Catalytic Activity Inhibited SRC_inhibited_active->Scaffolding Promoted FAK_active FAK SRC_inhibited_active->FAK_active Interaction Enhanced

Caption: Comparative mechanism of this compound and Dasatinib on SRC kinase.

Quantitative Analysis: Potency and Selectivity

Kinase inhibition assays demonstrate the sub-nanomolar potency of this compound against SRC and its remarkable selectivity. The data consistently show that this compound requires concentrations three orders of magnitude greater to inhibit ABL kinase, a significant advantage over existing SRC/ABL inhibitors.[1]

Table 1: In Vitro Potency of this compound

Target Kinase Assay Type Value (nM) Reference
SRC IC₅₀ < 0.5 [5][6]
SRC IC₅₀ 0.47 [7][8]
SRC Kᵢ 0.8 [9]

| YES1 | IC₅₀ | 2.1 |[7][8] |

Table 2: Comparative IC₅₀ Values of SRC Kinase Inhibitors

Inhibitor SRC IC₅₀ (nM) ABL IC₅₀ (nM) SRC/ABL Selectivity Reference
This compound < 0.5 > 475 > 950-fold [7][8]
Dasatinib 0.8 ~1 ~1.25-fold [10][11]
Bosutinib 1.2 ~1 ~0.83-fold [10][11]

| Saracatinib | 2.7 | > 1000 | > 370-fold |[10][11] |

Experimental Protocols

The characterization of this compound's selectivity and mechanism relies on a suite of biochemical and cell-based assays.

Kinome-Wide Selectivity Screening (HotSpot™ Assay)

The kinome-wide activity profile of this compound was determined using a radiometric kinase assay format.[1]

  • Principle: This assay measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific protein or peptide substrate by the target kinase.

  • Vendor: Reaction Biology Corp.

  • Methodology:

    • Reaction Mixture: The kinase, a specific substrate, and required cofactors are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).[5]

    • Compound Addition: this compound (e.g., at 1 µM) or DMSO vehicle control is added to the mixture.

    • Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.[5]

    • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes at 30°C).

    • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.[5][7]

    • Detection: The radioactivity retained on the filter is measured using a scintillation counter to quantify kinase activity. The percent inhibition is calculated relative to the DMSO control.

X-ray Crystallography

The structural basis for inhibition was determined by co-crystallizing the kinase domain of human SRC with this compound.

  • Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional atomic coordinates of the complex.

  • Methodology:

    • Protein Expression and Purification: The human SRC kinase domain is expressed (e.g., in E. coli) and purified to homogeneity.

    • Co-crystallization: The purified SRC kinase domain is incubated with a molar excess of this compound and subjected to crystallization screening under various conditions (e.g., vapor diffusion).

    • Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam. Diffraction data are collected.

    • Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an electron density map. An atomic model of the SRC-eCF506 complex is built into the map and refined to yield the final structure (PDB: 7NG7).[1][3]

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique was used to assess the impact of this compound on the formation of the SRC-FAK protein complex in cells.[1]

  • Principle: An antibody against a target protein (SRC) is used to pull down that protein from a cell lysate. Any proteins that are bound to the target (FAK) will be co-precipitated. Western blotting is then used to detect the presence of the binding partner.

  • Methodology:

    • Cell Treatment: Cancer cell lines (e.g., MDA-MB-231) are treated with this compound, a control inhibitor (dasatinib), or DMSO for a specified time (e.g., 6 hours).[4]

    • Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions (e.g., low-salt NP40 buffer).[12]

    • Immunoprecipitation: The cell lysate is incubated with magnetic beads or agarose beads conjugated to an anti-SRC antibody overnight at 4°C.

    • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

    • Elution and SDS-PAGE: The bound proteins are eluted from the beads, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane.

    • Immunoblotting: The membrane is probed with primary antibodies against both SRC (to confirm successful pulldown) and FAK (to detect the co-precipitated partner).

    • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands. Band intensities are quantified to compare the amount of FAK complexed with SRC across different treatment conditions.

G start Treat cells (e.g., MDA-MB-231) with this compound, Dasatinib, or DMSO lysis Lyse cells in non-denaturing buffer start->lysis incubate Incubate lysate with anti-SRC antibody-conjugated beads lysis->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds Separate proteins via SDS-PAGE and transfer to membrane elute->sds blot Probe membrane with anti-SRC and anti-FAK antibodies sds->blot detect Detect proteins via chemiluminescence blot->detect quantify Quantify band intensity to assess SRC-FAK complex detect->quantify

Caption: Experimental workflow for SRC-FAK co-immunoprecipitation.

Conclusion

The profound selectivity of this compound for SRC kinase is structurally encoded in its unique ability to recognize and stabilize the enzyme's inactive conformation. This mechanism, confirmed by high-resolution crystallography, not only prevents catalytic activity but also abrogates SRC's crucial scaffolding functions, leading to a more complete and potent pathway inhibition than that achieved by active-state inhibitors. The quantitative data and experimental workflows detailed herein provide a comprehensive technical foundation for understanding this next-generation inhibitor. The conformation-selective approach employed by this compound offers a compelling blueprint for the design of highly selective kinase inhibitors, promising improved therapeutic efficacy and better tolerability in the treatment of SRC-driven cancers.[1]

References

eCF506: A Paradigm Shift in Cancer Therapy by Targeting SRC's Scaffolding Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The proto-oncogene Src, a non-receptor tyrosine kinase, has long been a focal point in oncology research due to its pivotal role in cell proliferation, survival, migration, and invasion. However, clinical outcomes with Src kinase inhibitors have been largely disappointing. This has led to the understanding that Src's function extends beyond its catalytic activity to include a crucial scaffolding role, orchestrating protein-protein interactions within signaling complexes. The small molecule eCF506 (also known as NXP900) represents a novel class of Src inhibitors that not only blocks its kinase activity but also uniquely disrupts its scaffolding function. By locking Src in its native, inactive conformation, this compound prevents the formation of critical oncogenic signaling complexes, most notably the SRC-Focal Adhesion Kinase (FAK) complex. This dual mechanism of action translates into superior anti-tumor efficacy and improved tolerability compared to traditional ATP-competitive Src inhibitors, heralding a new era in the development of targeted cancer therapies.

Introduction: The Dual Nature of SRC in Cancer

The Src family of kinases (SFKs) are key signaling molecules that are frequently hyperactivated in a wide range of human cancers. While the catalytic activity of Src, which involves the phosphorylation of downstream substrates, is a well-established driver of oncogenesis, its non-catalytic scaffolding function is emerging as an equally important contributor to tumor progression. Src's modular structure, comprising SH2, SH3, and kinase domains, allows it to act as a molecular scaffold, bringing together various signaling proteins to form functional complexes that regulate diverse cellular processes.

One of the most critical interactions mediated by Src's scaffolding function is its association with Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival. The formation of the SRC-FAK complex is a central event in integrin-mediated signaling and is crucial for the invasive and metastatic potential of cancer cells. Traditional Src kinase inhibitors, while effective at blocking its enzymatic activity, often fail to disrupt this scaffolding function and, in some cases, have been shown to even promote the formation of the SRC-FAK complex, potentially limiting their therapeutic efficacy.

This compound: A Conformation-Selective Inhibitor of SRC

This compound is a highly potent and selective small molecule inhibitor of Src family kinases, with a sub-nanomolar IC50 value against Src (IC50 < 0.5 nM)[1]. Unlike conventional type I kinase inhibitors that bind to the active conformation of the kinase, this compound is a type 1.5 inhibitor that specifically recognizes and stabilizes the inactive, "closed" conformation of Src[2]. This unique binding mode has profound implications for its mechanism of action.

By locking Src in its inactive state, this compound achieves a dual blockade of both its catalytic and scaffolding functions[3][4][5][6]. This prevents the autophosphorylation of Src at Y416, a hallmark of its activation, and critically, it allosterically inhibits the interaction of Src with its binding partners, including FAK[3]. This disruption of the SRC-FAK signaling axis is a key differentiator of this compound from other Src inhibitors and is believed to be a major contributor to its enhanced anti-tumor activity.

Quantitative Analysis of this compound's Impact on SRC Scaffolding and Cellular Proliferation

The unique mechanism of action of this compound translates into demonstrable effects on the SRC-FAK complex and potent anti-proliferative activity in cancer cell lines.

Disruption of the SRC-FAK Scaffolding Complex

Co-immunoprecipitation studies in MDA-MB-231 breast cancer cells have provided direct evidence of this compound's ability to disrupt the SRC-FAK complex. Treatment with this compound led to a significant reduction in the amount of FAK that co-immunoprecipitated with Src, in stark contrast to the type I inhibitor dasatinib, which increased the association between Src and FAK.

TreatmentFold Change in FAK Co-immunoprecipitated with SRC (relative to DMSO control)Reference
This compound (0.1 µmol/L)0.5[3]
Dasatinib (0.1 µmol/L)3.0[3]
Anti-proliferative Activity in Breast Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of breast cancer cell lines, with particularly high efficacy in Estrogen Receptor-positive (ER+) and Triple-Negative Breast Cancer (TNBC) subtypes. The half-maximal growth inhibition (GI50) values for this compound are in the nanomolar range for sensitive cell lines.

Cell LineSubtypeThis compound GI50 (µmol/L)Dasatinib GI50 (µmol/L)Bosutinib GI50 (µmol/L)Saracatinib GI50 (µmol/L)Reference
BT-549TNBC0.0150.0100.1500.250[3]
MDA-MB-157TNBC0.0450.0300.4000.500[3]
MDA-MB-231TNBC0.0800.0250.5000.600[3]
MCF7ER+0.0250.1500.8001.200[3]
ZR-75.1ER+0.0500.2001.0001.500[3]
T-47DER+0.1000.2501.2001.800[3]
JIMT-1HER2+0.2220.0480.6000.800[3]

Experimental Protocols

Co-Immunoprecipitation of SRC and FAK

This protocol describes the methodology used to assess the effect of this compound on the interaction between SRC and FAK in MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • This compound, Dasatinib, DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-SRC antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Anti-FAK antibody (for Western blotting)

  • Anti-SRC antibody (for Western blotting)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with this compound (0.1 µmol/L), dasatinib (0.1 µmol/L), or DMSO for 6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads three times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against FAK and SRC.

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative amount of FAK co-immunoprecipitated with SRC.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines the method for determining the anti-proliferative activity of this compound in breast cancer cell lines.

Materials:

  • Breast cancer cell lines

  • This compound and other test compounds

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the breast cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and other inhibitors for 72 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, using non-linear regression analysis.

Visualizing the Mechanism and Impact of this compound

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its characterization.

cluster_0 Standard SRC Signaling cluster_1 This compound Inhibition Integrin Integrin FAK FAK Integrin->FAK Activates SRC_active SRC (Active) FAK->SRC_active Recruits & Activates SRC_active->FAK Phosphorylates Downstream Downstream Signaling (Proliferation, Migration, Survival) SRC_active->Downstream This compound This compound SRC_inactive SRC (Inactive) This compound->SRC_inactive Binds & Stabilizes FAK_i FAK SRC_inactive->FAK_i Blocks Interaction Downstream_i Inhibition of Downstream Signaling SRC_inactive->Downstream_i

Caption: this compound locks SRC in an inactive state, disrupting FAK interaction.

start Start: Cancer Cell Culture treat Treat with this compound or Control start->treat lyse Cell Lysis treat->lyse ip Immunoprecipitation with Anti-SRC Antibody lyse->ip wash Wash Beads ip->wash elute Elute SRC Complexes wash->elute wb Western Blot for FAK and SRC elute->wb analyze Analyze FAK/SRC Ratio wb->analyze

References

eCF506: A Conformation-Selective Inhibitor of SRC Kinase and its Downstream Inhibition of FAK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

eCF506 (also known as NXP900) is a potent, selective, and orally bioavailable small molecule inhibitor of SRC family kinases (SFKs). Unlike conventional ATP-competitive SRC inhibitors that bind to the active conformation of the kinase, this compound employs a novel mechanism of action. It locks SRC in its native, inactive "closed" conformation, thereby inhibiting not only the kinase's enzymatic activity but also its crucial scaffolding functions. A primary consequence of this dual inhibition is the disruption of the SRC-Focal Adhesion Kinase (FAK) complex, which prevents FAK phosphorylation and downstream signaling cascades implicated in cancer cell proliferation, migration, and survival. This technical guide provides an in-depth overview of this compound, its unique inhibitory mechanism, its role in preventing FAK phosphorylation, and the experimental data supporting its preclinical efficacy.

Introduction: The SRC-FAK Signaling Axis in Oncology

The SRC family kinases (SFKs) are a group of non-receptor tyrosine kinases that act as central nodes in signal transduction pathways controlling fundamental cellular processes. SRC, the first identified proto-oncogene, is frequently overexpressed and hyperactivated in a wide range of solid tumors, including breast, colon, and pancreatic cancers. Its activation promotes oncogenic signaling through various mechanisms, including interaction with receptor tyrosine kinases and integrins.

A key downstream partner of SRC is the Focal Adhesion Kinase (FAK), another non-receptor tyrosine kinase critical for cell adhesion, migration, and survival. The interaction between SRC and FAK forms a pivotal signaling complex. Upon activation, SRC phosphorylates FAK, leading to the recruitment of other signaling proteins and the activation of pathways such as PI3K/AKT and MAPK. This SRC-FAK axis is a well-established driver of tumor progression and metastasis, making it a prime target for therapeutic intervention. While several SRC inhibitors have been developed, their clinical success has been limited, potentially due to their inability to disrupt the scaffolding function of SRC. This compound was developed to overcome this limitation through a distinct, conformation-selective mode of action.

Mechanism of Action: A Novel Conformation-Selective Inhibition

The defining characteristic of this compound is its ability to bind to and stabilize the natural, inactive conformation of SRC. Most SRC inhibitors, such as dasatinib and bosutinib, are Type I inhibitors that compete with ATP by binding to the kinase domain when it is in an "open," active state. While this blocks catalytic activity, it may paradoxically promote the scaffolding function of SRC by locking it in this active conformation, potentially enhancing its interaction with partners like FAK.

In contrast, this compound is a Type 1.5 inhibitor that locks SRC into its "closed," autoinhibited state. This prevents the conformational changes required for both catalytic activity and the exposure of binding domains (SH2 and SH3) necessary for protein-protein interactions. By disabling both the enzymatic and scaffolding functions of SRC, this compound provides a more complete and potent inhibition of its oncogenic signaling.

cluster_0 Conventional Type I Inhibitors (e.g., Dasatinib) cluster_1 This compound (Type 1.5 Inhibitor) SRC_active SRC (Active 'Open' Conformation) Dasatinib_Bound SRC-Dasatinib Complex (Active Conformation) SRC_active->Dasatinib_Bound Binds ATP ATP ATP->SRC_active Dasatinib Dasatinib Dasatinib->SRC_active FAK_p FAK Interaction (Scaffolding Promoted) Dasatinib_Bound->FAK_p Kinase_Inhibited Kinase Activity Inhibited Dasatinib_Bound->Kinase_Inhibited SRC_inactive SRC (Inactive 'Closed' Conformation) eCF506_Bound SRC-eCF506 Complex (Inactive Conformation) SRC_inactive->eCF506_Bound Locks This compound This compound This compound->SRC_inactive FAK_no_p FAK Interaction (Scaffolding Blocked) eCF506_Bound->FAK_no_p Kinase_Inhibited2 Kinase Activity Inhibited eCF506_Bound->Kinase_Inhibited2

Caption: Comparative Mechanisms of SRC Inhibition.

Inhibition of SRC-FAK Complex and FAK Phosphorylation

A direct outcome of this compound's mechanism is the disruption of the SRC-FAK signaling complex. By locking SRC in an inactive state, this compound prevents the necessary conformational changes that expose the domains required for FAK binding. This abrogation of SRC's scaffolding function directly inhibits the formation of the SRC-FAK complex, a critical step for FAK activation. As a result, the subsequent trans-phosphorylation of FAK by SRC is blocked. Studies have shown that while Type I inhibitors like dasatinib can increase the amount of FAK complexed with SRC by threefold, this compound treatment reduces it by 50% in breast cancer cells. This leads to a potent, low-nanomolar inhibition of both SRC and FAK phosphorylation in cancer cells.

Upstream Upstream Signals (Integrins, RTKs) SRC_Inactive Inactive SRC Upstream->SRC_Inactive SRC_Active Active SRC SRC_Inactive->SRC_Active SRC_FAK_Complex SRC-FAK Complex SRC_Active->SRC_FAK_Complex FAK FAK FAK->SRC_FAK_Complex pFAK Phosphorylated FAK (p-FAK) SRC_FAK_Complex->pFAK Downstream Downstream Signaling (Proliferation, Migration) pFAK->Downstream This compound This compound This compound->Block Block->SRC_Active INHIBITS (Locks Inactive) Block->SRC_FAK_Complex PREVENTS

Caption: Inhibition of the SRC-FAK Signaling Pathway by this compound.

Quantitative Efficacy Data

This compound demonstrates high potency and selectivity in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibitory Activity of this compound

Target Kinase IC50 (nM) Selectivity Notes
SRC < 0.5 Highly potent against primary target.
YES1 0.47 Also shows sub-nanomolar potency against another SFK member.

| ABL | > 475 | Over 950-fold more selective for SRC than ABL kinase. |

Table 2: Cellular and In Vivo Activity of this compound

Assay Type Cancer Model / Cell Line Dosing / Concentration Key Result
SRC-FAK Complex Formation MDA-MB-231 Breast Cancer 100 nM (0.1 µM) 50% reduction in SRC-FAK complex formation.
FAK Phosphorylation MCF7 & MDA-MB-231 100 nM Complete inhibition of FAK phosphorylation.
Cell Proliferation (GI50) ALK-resistant cell lines 5.8 - 16 nM Potently inhibited proliferation in drug-resistant models.

| Antitumor Efficacy (In Vivo) | KYSE70 Esophageal Xenograft | 40 mg/kg, oral, daily | 71% average decrease in tumor volume over 28 days. |

Key Experimental Methodologies

The unique mechanism and effects of this compound have been elucidated through several key experimental techniques.

5.1 Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex Analysis This assay is used to determine the extent of physical association between SRC and FAK proteins within the cell following drug treatment.

  • Cell Culture and Treatment: MDA-MB-231 human breast cancer cells are cultured and treated with this compound (e.g., 100 nM), a control compound (e.g., dasatinib 100 nM), or vehicle (DMSO) for a specified period (e.g., 6 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an anti-SRC antibody overnight. This captures SRC and any proteins bound to it.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The SRC-containing complexes are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SRC (to confirm successful pulldown) and FAK (to quantify the amount of co-precipitated protein).

5.2 Western Blot for FAK Phosphorylation This technique measures the level of activated FAK by detecting its phosphorylation at specific tyrosine residues.

  • Cell Treatment and Lysis: Cancer cells (e.g., MCF7, MDA-MB-231) are treated with a range of this compound concentrations for a set time. Cells are then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are run on a polyacrylamide gel to separate proteins by size and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK-Y397). A separate blot is run and probed for total FAK and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Detection and Quantification: The membrane is incubated with a secondary antibody linked to an enzyme (e.g., HRP), and a chemiluminescent substrate is added. The resulting signal is captured, and band intensities are quantified to determine the relative change in FAK phosphorylation.

cluster_workflow Experimental Workflow: Co-IP for SRC-FAK Interaction A 1. Cell Treatment (e.g., MDA-MB-231 + this compound) B 2. Cell Lysis A->B C 3. Co-Immunoprecipitation (using anti-SRC Antibody) B->C D 4. Elution of Protein Complexes C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with Antibodies (anti-FAK, anti-SRC) E->F G 7. Quantify SRC-FAK Binding F->G

Caption: Workflow for Analyzing this compound's Effect on SRC-FAK Complex.

5.3 In Vivo Xenograft Studies These studies assess the antitumor efficacy and tolerability of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., CD1 Nude) are used.

  • Tumor Implantation: Human cancer cells (e.g., 2x10⁶ KYSE70 cells) are subcutaneously implanted into the flank of each mouse.

  • Treatment: Once tumors reach a measurable size, mice are randomized into treatment groups (e.g., vehicle control, this compound 40 mg/kg). The drug is administered orally once daily (QD) for a defined period (e.g., 28 days).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess efficacy and tolerability, respectively.

  • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phospho-SRC via immunohistochemistry) to confirm target engagement.

Conclusion

This compound represents a significant advancement in the development of SRC inhibitors. Its unique conformation-selective mechanism, which locks SRC in an inactive state, provides a dual blockade of both kinase activity and scaffolding functions. This leads to a more profound and effective inhibition of the oncogenic SRC-FAK signaling axis than is achievable with traditional SRC inhibitors. The potent disruption of the SRC-FAK complex and subsequent inhibition of FAK phosphorylation, supported by robust preclinical data, highlight the significant therapeutic potential of this compound for treating SRC-driven malignancies. An extended phase 1 clinical trial is currently underway.

An In-depth Technical Guide to the Inactive Conformation of SRC Bound to eCF506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions and conformational dynamics of the Src tyrosine kinase when bound to the potent and selective inhibitor, eCF506. By locking Src in its native inactive state, this compound presents a novel mechanism for inhibiting both the enzymatic and scaffolding functions of Src, offering significant therapeutic advantages.

Core Concepts

Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration.[1] Its aberrant activation is implicated in the progression of various solid tumors.[2][3] Unlike many multi-kinase inhibitors that target the active conformation of Src, this compound selectively binds to and stabilizes the inactive "closed" conformation.[2][3][4] This unique mechanism of action not only inhibits the kinase activity of Src but also prevents its interaction with binding partners like Focal Adhesion Kinase (FAK), thereby disrupting its scaffolding functions.[2][3]

The structural basis for this conformational selectivity lies in the ability of this compound to bind to a state where the activation loop is in an inhibitory conformation and the C-helix is in an "out" position, characteristic of the inactive kinase.[2][5][6] This is in stark contrast to inhibitors like dasatinib, which bind to the active "C-helix in" conformation.[2][5][6] The co-crystal structure of the Src kinase domain in complex with this compound (PDB ID: 7NG7) reveals the precise molecular interactions underpinning this unique inhibitory mechanism.[2][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of this compound with Src and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Ki (nM)Selectivity vs. ABLReference
SRC < 0.50.8>950-fold[4][7][8][9]
YES1 2.1--[4]
ABL >1000--[2][9]
c-Kit >1000--[9]
PDGFRα >1000--[9]
RET >1000--[9]
mTOR >1000--[9]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LineAntiproliferative GI50 (µM)Inhibition of SRC-pY419Reference
MDA-MB-231 PotentAlmost complete at 0.1 µmol/L[2]
MCF7 PotentMore potent than dasatinib[2]
T-47D -More potent than dasatinib[2]
ZR-75.1 -More potent than dasatinib[2]

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between this compound and Src.

To determine the three-dimensional structure of the Src-eCF506 complex, the following protocol was employed:

  • Protein Expression and Purification: The human c-Src kinase domain (residues 251-533) was expressed in Escherichia coli.

  • Crystallization: The purified Src kinase domain was co-crystallized with this compound.

  • Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 1.50 Å.[7] The final coordinates and structure factors were deposited in the Protein Data Bank with the accession code 7NG7.[7]

To assess the effect of this compound on the formation of the SRC-FAK complex, co-immunoprecipitation assays were performed:

  • Cell Culture and Treatment: MDA-MB-231 cells were cultured and treated with this compound (0.1 μmol/L), dasatinib (0.1 μmol/L), or DMSO for 6 hours.[2]

  • Cell Lysis: Cells were lysed in a suitable buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Cell lysates were incubated with magnetic beads functionalized with an anti-SRC antibody overnight to capture SRC and its binding partners.[2]

  • Western Blot Analysis: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against SRC and FAK to detect the presence of the complex.[2]

This assay was used to demonstrate the stabilization of the inactive conformation of SRC by this compound in a cellular context:

  • Cell Treatment: MDA-MB-231 cells were treated with this compound (0.3 μmol/L), dasatinib (0.3 μmol/L), or DMSO for 1 hour.[2][6]

  • Heating: The treated cells were subjected to a temperature gradient.

  • Cell Lysis and Analysis: After heating, the cells were lysed, and the soluble fraction of SRC was analyzed by Western blot.[2][6] An increase in the melting temperature indicates ligand-induced protein stabilization.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

SRC_Signaling_Pathway cluster_activation SRC Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition by this compound Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Integrins Integrins SRC_inactive SRC (Inactive) Integrins->SRC_inactive RTKs->SRC_inactive Activate SRC_active SRC (Active) SRC_inactive->SRC_active pY530 dephosphorylation pY419 autophosphorylation FAK FAK SRC_active->FAK Phosphorylates Proliferation Proliferation FAK->Proliferation Migration Migration FAK->Migration Survival Survival FAK->Survival This compound This compound This compound->SRC_inactive Stabilizes Inactive Conformation

Caption: SRC Signaling Pathway and Inhibition by this compound.

CoIP_Workflow Start Start Cell_Culture 1. Culture MDA-MB-231 cells Start->Cell_Culture Treatment 2. Treat with this compound, Dasatinib, or DMSO Cell_Culture->Treatment Lysis 3. Lyse cells to extract proteins Treatment->Lysis Immunoprecipitation 4. Incubate lysate with anti-SRC magnetic beads Lysis->Immunoprecipitation Washing 5. Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elute SRC and bound proteins Washing->Elution Analysis 7. Analyze by SDS-PAGE and Western Blot for SRC and FAK Elution->Analysis End End Analysis->End

Caption: Co-Immunoprecipitation Experimental Workflow.

SRC_Conformational_States cluster_inactive Inactive State cluster_active Active State cluster_inhibitors SRC_Inactive SRC (Inactive) 'C-helix out' SRC_Active SRC (Active) 'C-helix in' SRC_Inactive->SRC_Active Activation Signals SRC_Active->SRC_Inactive Inhibitory Signals This compound This compound This compound->SRC_Inactive Binds and Stabilizes Dasatinib Dasatinib Dasatinib->SRC_Active Binds

Caption: Conformational States of SRC and Inhibitor Binding.

References

eCF506 Powder: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

eCF506 is a potent and selective, orally bioavailable inhibitor of the SRC family kinases (SFKs), including SRC and YES1, with a reported IC50 of 0.47 nM for SRC.[1][2] By locking its target in a native "closed" conformation, this compound inhibits both the kinase activity and the formation of protein-protein complexes, distinguishing it from many other kinase inhibitors.[1][3] This unique mechanism of action contributes to its high selectivity, particularly over the ABL kinase, which is a significant advantage in avoiding certain toxicities associated with dual SRC/ABL inhibitors.[2][4] This document provides a comprehensive overview of the known chemical properties and stability of this compound powder, compiled from publicly available data.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name N-[4-[4-amino-1-[2-[4-(dimethylamino)-1-piperidinyl]ethyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-carbamic acid, 1,1-dimethylethyl ester[4]
Synonyms NXP900[3][5]
CAS Number 1914078-41-3[3]
Molecular Formula C₂₆H₃₈N₈O₃[4]
Molecular Weight 510.63 g/mol [3]
Appearance White to yellow solid[3]
Purity 99.99%

Solubility

The solubility of this compound has been determined in a variety of solvents, which is critical for its application in both in vitro and in vivo studies. It is generally characterized by poor aqueous solubility but is soluble in several organic solvents and can be formulated for in vivo administration using specific solvent systems. It should be noted that the hygroscopic nature of DMSO can significantly impact the solubility of this compound, and the use of fresh, anhydrous DMSO is recommended.[3] Some sources indicate that sonication may be required to achieve maximum solubility.[3]

Table 2: Solubility of this compound

SolventConcentrationRemarksSource(s)
DMSO 62.5 mg/mL (122.40 mM)Requires sonication.[3]
30 mg/mL (58.75 mM)
15 mg/mL[4]
Ethanol 15 mg/mL[4]
Water < 0.1 mg/mLInsoluble.[3]
DMF 15 mg/mL[4]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (4.07 mM)Clear solution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (4.07 mM)Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (4.07 mM)Clear solution.[2]

Stability

This compound exhibits good stability under recommended storage conditions, ensuring its integrity for long-term research use. Stability data for both the solid powder and solutions in solvent are summarized below.

Table 3: Stability of this compound

FormStorage TemperatureStability PeriodSource(s)
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent -80°C2 years[3]
-20°C1 year[3]

To maintain the stability of this compound in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, a general protocol for determining the kinetic solubility of a compound using a plate-based method is provided below as a representative example.

Example Protocol: Kinetic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Measurement of Turbidity: After incubation, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to precipitation (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of SRC family kinases. A key downstream effector of SRC is Focal Adhesion Kinase (FAK). Inhibition of SRC by this compound leads to a reduction in the phosphorylation of FAK, which is a critical event in cell motility and proliferation.[2]

SRC_FAK_Pathway This compound This compound SRC SRC This compound->SRC inhibits FAK FAK SRC->FAK phosphorylates pFAK p-FAK FAK->pFAK activation Downstream Downstream Signaling (Cell Motility, Proliferation) pFAK->Downstream

Caption: this compound inhibits SRC, preventing FAK phosphorylation.

In Vivo Formulation Preparation Workflow

The poor aqueous solubility of this compound necessitates the use of specific solvent systems for in vivo administration. A common workflow for preparing a formulation in a corn oil vehicle is outlined below.

InVivo_Formulation cluster_prep Preparation Steps start Weigh this compound Powder dissolve Dissolve in 10% DMSO start->dissolve add_oil Add 90% Corn Oil dissolve->add_oil mix Mix thoroughly add_oil->mix end Clear Solution for Dosing mix->end

Caption: Workflow for preparing an this compound in vivo formulation.

Conclusion

This compound is a highly potent and selective SRC inhibitor with well-defined solubility and stability profiles under specific conditions. While some physicochemical data, such as melting point and pKa, are not currently in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Adherence to the recommended storage and handling procedures is crucial to ensure the integrity and performance of this compound in experimental settings.

References

eCF506: A Conformation-Selective SRC Inhibitor for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of eCF506, a novel, potent, and selective SRC family kinase (SFK) inhibitor, and its role in triple-negative breast cancer (TNBC) research. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound.

Introduction to this compound and its Novel Mechanism of Action

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, and patients often have a poor prognosis.[1] The oncogene c-Src, a non-receptor tyrosine kinase, has been identified as a potential therapeutic target in TNBC.[2]

This compound (also known as NXP900) is a first-in-class, orally active small molecule inhibitor that selectively targets SRC family kinases (SFKs).[3][4][5] Unlike traditional ATP-competitive (type 1) inhibitors that bind to the active "open" conformation of SRC, this compound is a "type 1.5" inhibitor. It uniquely locks the SRC kinase in its native, inactive "closed" conformation.[5][6][7] This distinct mechanism of action not only inhibits the kinase activity of SRC but also disrupts its scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[6][7] This dual inhibition of both catalytic and scaffolding functions of SRC leads to highly potent and selective pathway inhibition.[6][7]

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent antiproliferative activity against TNBC cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibitory Activity of this compound Against Kinases

KinaseIC50 (nM)
YES10.47[5]
SRC0.5[4]
ABL>450 (>950-fold difference from SRC)[4]

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeGI50 (µM)
MDA-MB-231 TNBC < 1 [6]
MetBo2 Murine TNBC-like Potent Inhibition [6]
ER+ Cell LinesER+< 1 (sensitive lines)[6]
HER2+ Cell LinesHER2+> 1.8[6]

GI50: The concentration of a drug that inhibits cell growth by 50%.

Signaling Pathway Inhibition: The SRC-FAK Axis

This compound effectively disrupts the SRC-FAK signaling pathway, which is crucial for cancer cell migration, invasion, and survival. By locking SRC in its inactive state, this compound prevents the phosphorylation of both SRC and FAK.[4] This inhibitory action has been shown to reduce the formation of the SRC-FAK complex in MDA-MB-231 TNBC cells.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation SRC_inactive SRC (Inactive) FAK->SRC_inactive Recruitment & Activation SRC_active SRC (Active) SRC_inactive->SRC_active Conformational Change SRC_active->FAK Phosphorylation Downstream Downstream Signaling (Proliferation, Migration, Invasion) SRC_active->Downstream Activation This compound This compound This compound->SRC_inactive Locks in inactive conformation

Figure 1: Mechanism of this compound on the SRC-FAK signaling pathway.

Preclinical In Vivo Efficacy

This compound has demonstrated significant antitumor activity in syngeneic murine models of TNBC.[6][8] In a study using MetBo2 murine TNBC-like cells injected into the mammary fat pad of mice, oral administration of this compound at 40 mg/kg resulted in enhanced antitumor efficacy compared to the multi-kinase inhibitor dasatinib.[6] These studies highlight the potential of this compound as a therapeutic agent for TNBC, demonstrating its ability to control both primary tumor growth and metastasis.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound in TNBC research.

Cell Viability and Proliferation Assays
  • Objective: To determine the antiproliferative effect of this compound on breast cancer cell lines.

  • Method:

    • Breast cancer cell lines (e.g., MDA-MB-231, MetBo2) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound or control vehicle (e.g., DMSO).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or MTS assay.

    • The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from dose-response curves.[6]

Co-Immunoprecipitation (Co-IP)
  • Objective: To investigate the effect of this compound on the interaction between SRC and FAK.

  • Method:

    • MDA-MB-231 cells are treated with this compound (e.g., 0.1 µmol/L), dasatinib (e.g., 0.1 µmol/L), or DMSO for a specified time (e.g., 6 hours).[9]

    • Cells are lysed, and the protein concentration is determined.

    • Cell lysates are incubated with an anti-SRC antibody conjugated to magnetic beads overnight.[9]

    • The beads are washed to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against SRC and FAK.[9]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the phosphorylation status of SRC and FAK.

  • Method:

    • TNBC cells are treated with various concentrations of this compound.

    • Following treatment, cells are lysed, and protein extracts are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total SRC, phosphorylated SRC (pY419), total FAK, and phosphorylated FAK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound in a TNBC mouse model.

  • Method:

    • MetBo2 cells, which are murine triple-negative-like breast cancer cells, are injected into the mammary fat pad of female immunocompetent mice (e.g., FVB wild type).[6]

    • Once tumors are palpable (e.g., after 8 days), mice are randomized into treatment and control groups.[6]

    • Mice are treated daily by oral gavage with vehicle (e.g., 3 mmol/L citrate buffer) or this compound (e.g., 40 mg/kg).[6]

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

    • Animal weight and overall health are monitored throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[6]

Start Start Cell_Injection Inject MetBo2 TNBC cells into mammary fat pad of mice Start->Cell_Injection Tumor_Growth Allow tumors to establish (e.g., 8 days) Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Daily oral gavage: - Vehicle (Control) - this compound (40 mg/kg) Randomization->Treatment Monitoring Monitor tumor volume, body weight, and health Treatment->Monitoring Daily Endpoint Endpoint reached (e.g., day 28 or tumor size limit) Monitoring->Endpoint Analysis Excise tumors for analysis (weight, IHC, etc.) Endpoint->Analysis End End Analysis->End

Figure 2: General workflow for in vivo efficacy studies of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for triple-negative breast cancer due to its unique conformation-selective mechanism of inhibiting SRC. Preclinical studies have demonstrated its high potency and selectivity, leading to significant antitumor effects in vitro and in vivo. The dual inhibition of SRC's kinase and scaffolding functions offers a potential advantage over existing SRC/ABL inhibitors, possibly leading to improved efficacy and better tolerability.[6][7] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of TNBC and other SRC-associated malignancies.

References

eCF506 (NXP900): A Novel Inhibitor Targeting Esophageal Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with limited therapeutic options and a poor prognosis. Recent research has identified the SRC family kinases (SFKs), particularly YES1, as key drivers of tumorigenesis in ESCC. eCF506, also known as NXP900, is a potent and selective, orally active inhibitor of YES1 and SRC kinases. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound in ESCC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in ESCC models.

Parameter Value Assay Reference
IC50 (YES1)0.47 nMKinase Assay[1]
IC50 (SRC)0.5 nMKinase Assay[1]
IC50 (ABL)>1000-fold higher than SRC/YES1Kinase Assay

Table 1: In Vitro Potency of this compound

Cell Line Effect Concentration Assay Reference
KYSE70, KYSE410, KYSE30, OE21, OE19, TE5, TE14Strong inhibition of cell proliferationNot specifiedColony Formation Assay
KYSE70Significant inhibition of activating phosphorylation of SRC10 nMWestern Blot
MCF7, MDA-MB-231Potent antiproliferative effectNot specifiedNot specified[1]
MDA-MB-231Complete inhibition of SRC and FAK phosphorylation100 nMWestern Blot[1]
MDA-MB-231Significant reduction in cell motility10 nMMotility Assay[1]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Model Treatment Outcome p-value Reference
KYSE70 Xenograft (mice with YES1 gene amplification)This compound (40 mg/kg, oral, daily for 28 days)71% average decrease in tumor volume≤ 0.001
Vehicle Control472% increase in tumor volumeN/A

Table 3: In Vivo Efficacy of this compound in an ESCC Xenograft Model

Parameter This compound Group Control Group Indication Reference
Mean change from baseline in body weight (Day 27)+2.0%+3.5%Good tolerability

Table 4: Tolerability of this compound in a Xenograft Model

Mechanism of Action

This compound is a Type 1.5 kinase inhibitor that uniquely locks its target, the SRC family kinases (including YES1), into their native, inactive "closed" conformation.[1] This dual mechanism of action inhibits both the kinase activity and the scaffolding function of SRC, preventing the phosphorylation of downstream substrates and the formation of protein-protein complexes.[2][3] This contrasts with Type 1 inhibitors like dasatinib and bosutinib, which bind to the active "open" conformation and may still permit some scaffolding functions.[4]

The inhibition of YES1/SRC by this compound has been shown to impact the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. Specifically, this compound treatment leads to the inhibition of YAP1 nuclear localization. YAP1 is a key downstream effector of the Hippo pathway, and its translocation to the nucleus is essential for its oncogenic activity.

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and its effect on the YES1-Hippo-YAP1 signaling pathway.

eCF506_Mechanism_of_Action cluster_src_states SRC Kinase Conformations cluster_inhibitors Inhibitors Active SRC Active (Open Conformation) Oncogenic Signaling Oncogenic Signaling Active SRC->Oncogenic Signaling Inactive SRC Inactive (Closed Conformation) Signaling Blocked Signaling Blocked Inactive SRC->Signaling Blocked This compound This compound This compound->Inactive SRC Locks in inactive state Dasatinib Dasatinib Dasatinib->Active SRC Binds to active state

Mechanism of this compound Action on SRC Kinase.

YES1_Hippo_YAP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YES1 YES1 LATS1/2 LATS1/2 YES1->LATS1/2 Inhibits YAP1 YAP1 LATS1/2->YAP1 Phosphorylates p-YAP1 Cytoplasmic Sequestration/ Degradation YAP1->p-YAP1 YAP1_nuc YAP1 YAP1->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD Binds Gene Expression Oncogenic Gene Expression TEAD->Gene Expression Activates This compound This compound This compound->YES1 Inhibits

This compound Inhibition of the YES1-Hippo-YAP1 Pathway.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Colony Formation Assay
  • Cell Seeding:

    • Seed ESCC cell lines (e.g., KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14) in 24-well plates.

    • Seeding density varies by cell line: 500 cells/well for KYSE70, OE21, KYSE410, and KYSE30; 1500 cells/well for OE19, TE5, and TE14.

    • Plate cells in triplicate for each condition.

  • Treatment:

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 14 days, replacing the media with fresh media containing the respective treatments every 2-3 days.

  • Staining and Quantification:

    • After 14 days, wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.1% crystal violet solution for 15-30 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

In Vivo Xenograft Model
  • Animal Model:

    • Use immunodeficient mice, such as CD1 Nude mice.

  • Cell Implantation:

    • Subcutaneously implant human ESCC cells (e.g., KYSE70 with YES1 gene amplification) into the right lower flank of the mice.

    • Inject a cell suspension of 2 x 10^6 to 1 x 10^7 cells in a 0.1 mL volume of Matrigel/cell dilution.

  • Treatment:

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer this compound at a dose of 40 mg/kg via oral gavage, once daily (QD) for 28 days.

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Monitor tumor volume and mouse body weight regularly (e.g., twice a week).

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for phospho-SRC).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Lines ESCC Cell Lines Colony Formation Colony Formation Assay Cell Lines->Colony Formation Western Blot Western Blot (p-SRC) Cell Lines->Western Blot Data Interpretation Data Interpretation Colony Formation->Data Interpretation Western Blot->Data Interpretation Xenograft ESCC Xenograft Model (CD1 Nude Mice) Treatment This compound (40 mg/kg, p.o.) or Vehicle Xenograft->Treatment Analysis Tumor Volume Body Weight Treatment->Analysis Analysis->Data Interpretation

Preclinical Investigation Workflow for this compound in ESCC.

Clinical Development

A Phase 1, multi-center, open-label, dose-escalation and expansion study of NXP900 (this compound) is currently underway (NCT05873686).[5] The study is enrolling patients with advanced solid tumors. The expansion phase (Part B) will include patients with specific genetic alterations that are direct or dependent targets of NXP900, such as YES1 amplification or Hippo pathway alterations (e.g., NF2, FAT1, or LATS1 mutations).[5] This includes patients with non-small cell lung cancer (adenocarcinoma and squamous cell carcinoma) with YES1 amplification or FAT1 pathogenic mutations, and other solid tumors with similar genetic profiles.[5] While ESCC is not explicitly listed as a separate cohort, patients with ESCC harboring these specific genetic alterations may be eligible for enrollment.

Conclusion

This compound (NXP900) has demonstrated significant preclinical activity against esophageal squamous cell carcinoma models. Its unique mechanism of action, involving the locking of SRC/YES1 in an inactive conformation, leads to potent inhibition of both kinase and scaffolding functions. This results in the disruption of key oncogenic signaling pathways, including the Hippo-YAP1 axis. The promising preclinical data, coupled with a favorable tolerability profile, has supported the initiation of a Phase 1 clinical trial. Further investigation in ESCC patients with relevant genetic alterations is warranted to determine the clinical potential of this novel therapeutic agent.

References

eCF506 (NXP900): A Technical Guide for Studying SRC Family Kinase Biology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. The proto-oncogene SRC, the first of its kind to be identified, is frequently overexpressed or hyperactivated in a wide array of human cancers, such as breast, colon, prostate, and pancreatic cancers.[1] Its central role in signal transduction for multiple oncogenic pathways has made it a compelling therapeutic target.[1][2] However, the clinical success of SRC inhibitors has been limited, partly due to the multi-kinase activity of existing drugs which often target ABL kinase, leading to off-target effects and toxicity.[1][3][4]

This technical guide introduces eCF506 (also known as NXP900), a next-generation SRC inhibitor with a novel mechanism of action, exceptional potency, and high selectivity.[2] this compound serves as a precision tool for researchers to investigate the specific biological functions of SRC, overcoming the confounding variables associated with less selective inhibitors.

A Unique Mechanism of Action: The "Total SRC Inhibitor"

Unlike traditional Type I kinase inhibitors (e.g., dasatinib, bosutinib) that bind to the active, "open" conformation of SRC, this compound is a "conformation-selective" or Type 1.5 inhibitor.[5][6] It uniquely targets and locks SRC in its native, inactive "closed" conformation.[1][3][7][8] This distinct binding mode has two profound consequences:

  • Inhibition of Catalytic Activity: By stabilizing the inactive state, this compound potently blocks the kinase domain's ability to phosphorylate downstream substrates.[2][7]

  • Inhibition of Scaffolding Function: A key advantage of this compound is its ability to disrupt SRC's non-enzymatic scaffolding functions.[1][2][3] By locking the kinase into a closed structure, the SH2 and SH3 domains are not exposed for protein-protein interactions. This prevents the formation of critical signaling complexes, most notably the SRC-Focal Adhesion Kinase (FAK) complex, a key driver of cell migration and invasion.[1][3]

In stark contrast, Type I inhibitors that bind to the active conformation can paradoxically promote or enhance the scaffolding function and the assembly of the SRC-FAK complex, leading to unexpected signaling outcomes.[1][8] This makes this compound a "total SRC inhibitor," disabling both its enzymatic and structural roles.[2]

cluster_0 This compound (Type 1.5 Inhibitor) cluster_1 Dasatinib (Type I Inhibitor) SRC_inactive SRC (Inactive) FAK_e FAK SRC_inactive->FAK_e Interaction Blocked NoComplex No SRC-FAK Complex SRC_inactive->NoComplex This compound This compound This compound->SRC_inactive Binds & Locks FAK_e->NoComplex SRC_active SRC (Active) FAK_d FAK SRC_active->FAK_d Interaction Enhanced Complex SRC-FAK Complex (Scaffolding Promoted) SRC_active->Complex Dasatinib Dasatinib Dasatinib->SRC_active Binds FAK_d->Complex

Comparative Mechanism of this compound and Type I SRC Inhibitors.

Potency and Selectivity Profile

This compound demonstrates sub-nanomolar potency against SRC and exceptional selectivity across the human kinome, most notably its differentiation from ABL kinase.[1][2] This high degree of selectivity is critical for attributing observed biological effects directly to SRC inhibition.

Target Inhibitory Concentration (IC50) Selectivity vs. ABL Reference
SRC (cell-free)< 0.5 nM>950-fold[7][9]
YES10.47 nMN/A[5][7]
ABL> 475 nM (calculated)1x[7]

A kinome-wide screen of 340 wild-type protein kinases confirmed that at a concentration of 1 µmol/L, this compound exerted its strongest inhibitory effect on SRC, underscoring its high selectivity.[1]

Cellular and In Vivo Activity

The unique mechanism of this compound translates to potent and specific effects in cellular and preclinical models. It shows strong antiproliferative activity in various cancer cell lines, particularly those reliant on SRC signaling, while exhibiting weaker effects on cells driven by ABL, such as BCR-ABL-positive leukemia cell lines.[1]

Cell Line (Cancer Type) Condition GI50 (nM) Reference
NCI-H2228 (Lung)ALK-sensitive83[6]
H2228-ALR (Lung)ALK-resistant5.8 - 16[6]
PC9 (Lung)EGFR-sensitive605[6]
PC9-OR (Lung)EGFR-resistant826 - 4665[6]
MDA-MB-231 (Breast)Triple-NegativePotent Activity[1][7]
MCF7 (Breast)ER+Potent Activity[1][7]

In animal models, this compound demonstrates significant antitumor efficacy and improved tolerability compared to other SRC/ABL inhibitors.[1][10]

Model Dose Key Outcome Reference
Syngeneic Murine Breast Cancer (MetBo2)40 mg/kg, oral, dailyIncreased antitumor efficacy and tolerability vs. dasatinib.[1][11]
Esophageal Squamous Cancer Xenograft (KYSE70)Not specified71% average decrease in tumor volume (vs. 472% increase in control).[5]
Ovarian Clear Cell Carcinoma Xenograft (TOV-21G)20, 40, 80 mg/kg, oral, dailyDose-dependent tumor growth inhibition and sustained SRC pathway inhibition.[8]

Key Experimental Protocols

The following protocols provide a framework for using this compound to probe SRC biology.

Co-Immunoprecipitation of the SRC-FAK Complex

This assay is crucial for demonstrating this compound's unique ability to disrupt SRC's scaffolding function, a key differentiator from other inhibitors.

start Seed MDA-MB-231 cells treat Treat cells for 6h (e.g., 0.1 µM this compound, Dasatinib, DMSO) start->treat lyse Lyse cells in non-denaturing buffer treat->lyse incubate Incubate lysate overnight with anti-SRC antibody-conjugated beads lyse->incubate separate Separate beads using magnetic rack incubate->separate wash Wash beads 3x to remove non-specific binders separate->wash elute Elute protein complexes from beads wash->elute analyze Analyze eluate by Western Blot (Probe for SRC and FAK) elute->analyze end Quantify SRC-FAK Interaction analyze->end start Implant tumor cells subcutaneously in mice growth Monitor tumor growth until average volume reaches ~0.1 cm³ start->growth randomize Randomize mice into treatment groups growth->randomize dosing Administer daily oral gavage: - Vehicle (e.g., citrate buffer) - this compound (e.g., 40 mg/kg) randomize->dosing monitor Measure tumor volume and body weight twice weekly dosing->monitor endpoint Continue treatment for a defined period (e.g., 21-28 days) monitor->endpoint analyze Excise tumors at endpoint for pharmacodynamic analysis (e.g., Western Blot) endpoint->analyze end Assess Antitumor Efficacy analyze->end

References

The Evolution of SRC Inhibition: A Technical Guide to Second-Generation Inhibitors and the Rise of eCF506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The proto-oncogene tyrosine-protein kinase Src is a pivotal mediator in cellular signaling pathways that govern cell growth, proliferation, survival, and motility.[1][2] Its aberrant activation is a hallmark of numerous solid tumors, including breast, colon, and pancreatic cancers, making it a compelling target for anticancer therapies.[1][3] While first-generation Src family kinase (SFK) inhibitors demonstrated the potential of targeting this pathway, their clinical efficacy has been hampered by off-target effects and an incomplete understanding of Src's dual functions as both an enzyme and a protein scaffold. This guide delves into the history and development of second-generation SRC inhibitors, with a specific focus on eCF506 (also known as NXP900), a novel inhibitor with a unique mechanism of action that promises enhanced efficacy and tolerability.[3][4]

From First to Second Generation: A Shift in Strategy

First-generation SRC inhibitors, such as dasatinib and saracatinib, were primarily developed as ATP-competitive inhibitors, targeting the kinase's active "open" conformation.[5] While potent in blocking the catalytic activity of Src, these multi-kinase inhibitors often affect other kinases, like ABL, leading to a broader side-effect profile.[6] A significant drawback of this approach is the phenomenon of allosteric facilitation, where binding to the active state can paradoxically promote the formation of Src signaling complexes, thereby sustaining some of its oncogenic scaffolding functions.[3][5]

The development of second-generation inhibitors like this compound represents a paradigm shift. These agents are designed for higher selectivity and to address both the catalytic and scaffolding functions of Src. This compound achieves this through a distinct "conformation selective" mode of inhibition.[3][4]

This compound: A Conformation-Selective SRC Inhibitor

This compound was developed by researchers at the University of Edinburgh and is now being advanced by Nuvectis Pharma.[4][7] Unlike its predecessors, this compound locks Src into its native, inactive "closed" conformation.[4][8] This novel mechanism confers two significant advantages:

  • Inhibition of Catalytic Activity : By stabilizing the inactive state, this compound potently blocks the kinase's ability to phosphorylate downstream substrates.[8]

  • Disruption of Scaffolding Functions : Crucially, this mechanism prevents the conformational changes required for Src to form signaling complexes with partners like Focal Adhesion Kinase (FAK).[3][4] First-generation inhibitors like dasatinib have been shown to increase the formation of the SRC-FAK complex, while this compound actively decreases it.[3]

This dual action leads to a more complete shutdown of the Src signaling pathway, resulting in superior anti-tumor efficacy and improved tolerability in preclinical models.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator compounds based on preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Notes
This compound SRC < 0.5 Highly potent against SRC kinase.[9][10]
This compound YES1 0.47 Also shows high potency against YES1, another SFK member.[5][8]
This compound ABL >475 Displays over 950-fold selectivity for SRC over ABL.[8]
DasatinibSRC0.8Potent multi-kinase inhibitor.[11]
DasatinibABL< 1Also potently inhibits ABL.[11]
SaracatinibSRC2.7Another well-characterized SRC/ABL inhibitor.[11]
BosutinibSRC1.2A dual SRC/ABL inhibitor.[12]
Table 2: Anti-proliferative Activity (GI50) in Cancer Cell Lines
Cell LineCancer TypeThis compound GI50 (nM)Dasatinib GI50 (nM)Notes
MCF7 Breast (ER+)Potent-This compound shows potent anti-proliferative effects.[8]
MDA-MB-231 Breast (TNBC)9 (EC50)-Demonstrates efficacy in triple-negative breast cancer.[1]
H2228 Lung (ALK-sensitive)83-NXP900 (this compound) is effective in ALK-sensitive lines.[5]
H2228-ALR Lung (Alectinib-resistant)5.8 - 16-Potently inhibits proliferation in cells resistant to ALK inhibitors.[5]
PC9-OR Lung (Osimertinib-resistant)43 - 121 (in combo)-Reverses osimertinib resistance in combination with a fixed dose of osimertinib.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the preclinical evaluation of this compound.

Cell Viability / Anti-proliferative Assay

This assay determines the concentration of an inhibitor required to reduce cell proliferation by 50% (GI50).

  • Cell Seeding : Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[13]

  • Compound Treatment : Cells are treated with a serial dilution of the inhibitor (e.g., this compound, dasatinib) over a wide concentration range (e.g., 0.001–10 µmol/L). A vehicle control (e.g., 0.1% DMSO) is included.[5][13]

  • Incubation : Cells are incubated with the compound for a specified period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).[5]

  • Viability Measurement : Cell viability is assessed using a reagent such as PrestoBlue or by measuring intracellular ATP levels. Fluorescence or luminescence is read on a plate reader.[1][5]

  • Data Analysis : The readings are normalized to the vehicle control, and dose-response curves are generated using non-linear regression to calculate the GI50 value.[13]

Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex

This technique is used to assess the effect of inhibitors on the formation of protein complexes.

  • Cell Lysis : MDA-MB-231 cells are treated with the inhibitor (e.g., 0.1 µmol/L this compound or dasatinib) or DMSO for a set time (e.g., 6 hours).[3] The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation : The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-SRC IgG) overnight at 4°C.[7] Protein A/G-coupled magnetic or agarose beads are then added to capture the antibody-protein complex.

  • Washing : The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting : The bound proteins are eluted from the beads by boiling in sample buffer. The eluate is then resolved by SDS-PAGE and transferred to a membrane for Western blot analysis using antibodies against the bait protein (SRC) and the potential interacting partner (FAK).[7]

  • Analysis : Band intensities for FAK are normalized to the amount of immunoprecipitated SRC to determine the relative change in complex formation between treatments.[3]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Cell Implantation : Human cancer cells (e.g., 2x10^6 to 1x10^7 KYSE70 cells) are suspended in Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., CD1 Nude mice).[14]

  • Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size (e.g., 3mm in diameter). The mice are then randomized into treatment and vehicle control groups.[14]

  • Drug Administration : this compound is administered daily via oral gavage at a specified dose (e.g., 40 mg/kg).[14] The vehicle group receives the formulation buffer (e.g., citrate buffer). Animal weight and tumor volume are monitored regularly.

  • Study Endpoint : The study continues for a defined period (e.g., 28 days) or until tumors reach a predetermined maximum size.[14]

  • Pharmacodynamic Analysis : At the end of the study, tumors can be excised, fixed, and analyzed by immunohistochemistry for biomarkers of target engagement, such as the reduction of phosphorylated SRC (p-SRCY416).

Visualizing the Core Concepts

SRC Signaling Pathway

SRC_Signaling_Pathway cluster_outcomes Cellular Outcomes receptor receptor src_node src_node adaptor adaptor pathway pathway outcome outcome RTK Growth Factor Receptors (RTKs) SRC SRC (Inactive) RTK->SRC Activate Integrins Integrins FAK FAK Integrins->FAK SRC_A SRC (Active) SRC->SRC_A SRC_A->FAK Forms Complex RAS_RAF RAS/RAF/MEK Pathway SRC_A->RAS_RAF PI3K_AKT PI3K/AKT Pathway SRC_A->PI3K_AKT STAT3 STAT3 SRC_A->STAT3 FAK->SRC Activate Invasion Invasion & Metastasis FAK->Invasion Proliferation Proliferation & Growth RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Simplified SRC signaling network activated by cell surface receptors.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow step_node step_node input_node input_node output_node output_node start Treat Cells with This compound or Dasatinib lysis Lyse Cells to Release Proteins start->lysis ip Incubate Lysate with Anti-SRC Antibody lysis->ip beads Add Protein A/G Beads to Capture Complex ip->beads wash Wash Beads to Remove Non-specific Binders beads->wash elute Elute Bound Proteins from Beads wash->elute wb Analyze Eluate via Western Blot for SRC & FAK elute->wb

Caption: Workflow for assessing SRC-FAK complex formation via Co-IP.

Logical Diagram: SRC Inhibitor Mechanisms

Inhibitor_Mechanisms SRC_Inactive SRC (Inactive - Closed) Tyr527 Phosphorylated SRC_Active SRC (Active - Open) Tyr416 Phosphorylated SRC_Inactive->SRC_Active Activation Scaffold_Inhibited Scaffolding Function INHIBITED SRC_Inactive->Scaffold_Inhibited SRC_Active->SRC_Inactive Inactivation Scaffold_Promoted Scaffolding Function PROMOTED SRC_Active->Scaffold_Promoted Dasatinib Dasatinib (1st Gen) Dasatinib->SRC_Active Binds To Dasatinib->Scaffold_Promoted Leads To Kinase_Inhibited Kinase Activity INHIBITED Dasatinib->Kinase_Inhibited Causes This compound This compound (2nd Gen) This compound->SRC_Inactive Locks In This compound->Scaffold_Inhibited Leads To This compound->Kinase_Inhibited Causes

Caption: Contrasting mechanisms of 1st-gen (Dasatinib) and 2nd-gen (this compound) SRC inhibitors.

Conclusion and Future Directions

The development of this compound marks a significant milestone in the pursuit of effective SRC-targeted cancer therapies. By employing a conformation-selective mechanism, it inhibits both the enzymatic and scaffolding functions of Src, a feat not achieved by its predecessors.[3][4] This dual action translates to potent and selective pathway inhibition, leading to enhanced anti-tumor activity and better tolerability in preclinical models.[3] The promising preclinical data, particularly in models of breast cancer and acquired resistance to other targeted therapies, has paved the way for its clinical development.[5][7] An extended Phase 1 clinical trial for NXP900 (this compound) is currently ongoing, which will provide crucial insights into its safety, tolerability, and efficacy in patients.[7] The success of this compound could validate this novel inhibitory strategy and usher in a new era of safer and more effective treatments for SRC-driven malignancies.

References

eCF506: A Technical Guide to its Potential Applications in Non-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable inhibitor of Src family kinases (SFKs), with a sub-nanomolar IC50 value against Src and YES1.[1][2][3] Its unique mechanism of action, which involves locking the kinase in its native, inactive conformation, inhibits both the catalytic and scaffolding functions of Src.[4][5][6] This mode of inhibition leads to superior efficacy and tolerability in preclinical cancer models compared to other Src inhibitors.[4][5] While current research has predominantly focused on its oncological applications, the fundamental role of Src family kinases in a multitude of cellular processes suggests a broader therapeutic potential for this compound in various non-cancerous pathologies. This document provides an in-depth technical overview of this compound, its mechanism of action, and explores its potential applications in non-cancer research based on its demonstrated biological activity and the known roles of its targets.

Mechanism of Action

This compound is a Type 1.5 kinase inhibitor, distinguished by its ability to bind to and stabilize the inactive conformation of Src.[3][7] This contrasts with many other Src inhibitors, such as dasatinib, which bind to the active "open" conformation.[3][7] By locking Src in its "closed" state, this compound not only prevents the phosphorylation of downstream substrates but also disrupts the scaffolding function of Src, thereby inhibiting its interaction with partner proteins like Focal Adhesion Kinase (FAK).[4][5][6] This dual inhibition of both enzymatic and scaffolding functions contributes to its high potency and selectivity.[4][8]

Signaling Pathway of this compound Inhibition

eCF506_Mechanism cluster_src_states Src Kinase States cluster_inhibitors Inhibitors cluster_cellular_processes Cellular Processes Src_active Src (Active 'Open' Conformation) Src_inactive Src (Inactive 'Closed' Conformation) Src_active->Src_inactive Inactivation Kinase_Activity Kinase Activity (Substrate Phosphorylation) Src_active->Kinase_Activity Promotes Scaffolding Scaffolding Function (Src-FAK Complex Formation) Src_active->Scaffolding Promotes Src_inactive->Src_active Activation Signals This compound This compound This compound->Src_inactive Locks in inactive form This compound->Kinase_Activity Inhibits This compound->Scaffolding Inhibits Dasatinib Dasatinib Dasatinib->Src_active Binds to active form Dasatinib->Kinase_Activity Inhibits Dasatinib->Scaffolding Paradoxically Enhances

Caption: Mechanism of action of this compound, highlighting its unique ability to lock Src in an inactive conformation, thereby inhibiting both kinase and scaffolding functions, in contrast to Type 1 inhibitors like dasatinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Assay TypeReference
Src< 0.5Cell-free assay[1]
YES10.47Not specified[2][3]
ABL>475Not specified[2]
Table 2: Antiproliferative Activity (GI50) of this compound in Cancer Cell Lines
Cell LineCancer TypeGI50 (nM)Reference
NCI-H2228Alectinib-sensitive Lung Cancer83[7]
H2228-ALR1-4Alectinib-resistant Lung Cancer5.8-16[7]
PC9Osimertinib-sensitive Lung Cancer605[7]
PC9-OR1, OR3Osimertinib-resistant Lung Cancer826-4665[7]
Table 3: Selectivity of this compound in Non-Malignant Cells
Cell LineCell TypeEC50 (µM)Comparison (Dasatinib EC50 µM)Reference
MCF10ANon-malignant breast epithelial> 10Low micromolar[4]

Potential Non-Cancer Applications

While clinical development is focused on oncology, the central role of Src family kinases in various physiological and pathological processes suggests potential therapeutic applications for this compound in non-cancerous diseases.

  • Inflammatory and Autoimmune Diseases: Src is a key signaling molecule in immune cells. Its inhibition could modulate inflammatory responses, making this compound a candidate for diseases like rheumatoid arthritis or inflammatory bowel disease.

  • Fibrotic Diseases: Src is implicated in the activation of fibroblasts and the deposition of extracellular matrix, key processes in fibrosis. This compound could potentially mitigate fibrosis in organs such as the lungs, liver, and kidneys.

  • Neurological Disorders: Src kinases are involved in synaptic plasticity, and their dysregulation has been linked to neurodegenerative diseases. Further research could explore the utility of this compound in these conditions.

  • Bone Diseases: Src plays a crucial role in osteoclast function and bone resorption. Inhibition of Src by this compound could be a therapeutic strategy for osteoporosis and other bone-related disorders.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration of this compound required to inhibit cell proliferation by 50% (GI50).

  • Methodology:

    • Cells (e.g., breast cancer cell lines, non-malignant MCF10A cells) are seeded in 96-well plates.[4][9]

    • After allowing cells to adhere and enter the exponential growth phase (typically 24-48 hours), the medium is replaced with fresh medium containing a range of concentrations of this compound (e.g., 0.001–10 µmol/L) or DMSO as a vehicle control.[4][9]

    • Cells are incubated with the compounds for a specified period (e.g., 5 days or 120 hours).[4][7]

    • Cell viability is assessed using a suitable method, such as measuring intracellular ATP levels.[7]

    • The GI50 values are calculated from the dose-response curves.[4]

Co-Immunoprecipitation for Src-FAK Binding
  • Objective: To assess the effect of this compound on the interaction between Src and FAK.

  • Methodology:

    • MDA-MB-231 breast cancer cells are treated with this compound (e.g., 0.1 µmol/L), a comparator inhibitor (e.g., dasatinib 0.1 µmol/L), or DMSO for a specified time (e.g., 6 hours).[4]

    • Cells are lysed, and the lysates are incubated overnight with magnetic beads functionalized with an anti-Src IgG antibody.[4]

    • The beads are separated, and the immunoprecipitated proteins are analyzed by Western blot for the presence of Src and FAK.[4]

    • Band intensities are quantified, normalized to the amount of immunoprecipitated Src, and compared to the DMSO control.[4]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living model.

  • Methodology:

    • Human cancer cell lines (e.g., KYSE70 esophageal squamous carcinoma cells) are subcutaneously implanted into immunodeficient mice (e.g., CD1 Nude mice).[3]

    • When tumors reach a specified volume, mice are randomized into treatment groups: Vehicle control and NXP900 (e.g., 40 mg/kg).[3]

    • The drug is administered orally once daily (QD) for a defined period (e.g., 28 days).[3]

    • Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess efficacy and tolerability.[4][6]

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start: Immunodeficient Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth to Measurable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control Group (Oral Gavage, QD) randomization->treatment_vehicle Group 1 treatment_this compound This compound Group (e.g., 40 mg/kg, Oral Gavage, QD) randomization->treatment_this compound Group 2 monitoring Regular Monitoring (Tumor Volume & Body Weight) treatment_vehicle->monitoring treatment_this compound->monitoring endpoint Endpoint Analysis: Efficacy & Tolerability monitoring->endpoint

Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate the efficacy and tolerability of this compound.

Conclusion and Future Directions

This compound is a highly potent and selective Src inhibitor with a unique mechanism of action that confers significant therapeutic advantages in preclinical cancer models. Its minimal impact on non-malignant cells suggests a favorable safety profile.[4] While the current body of research is heavily skewed towards oncology, the foundational role of Src family kinases in a wide array of biological processes presents a compelling rationale for investigating this compound in non-cancerous diseases. Future research should focus on exploring its efficacy in preclinical models of inflammatory, fibrotic, and neurological disorders to unlock the full therapeutic potential of this promising molecule.

References

eCF506: A Deep Dive Beyond SRC and YES1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and highly selective inhibitor of the non-receptor tyrosine kinases SRC and YES1.[1] Its unique mechanism of action, which involves locking the SRC kinase in its inactive conformation, inhibits both the enzymatic and scaffolding functions of the protein.[2][3] This mode of inhibition leads to superior anti-tumor efficacy and tolerability compared to traditional ATP-competitive SRC inhibitors.[2][3] While the primary targets of this compound are well-established, a comprehensive understanding of its broader cellular interactions is crucial for predicting its full therapeutic potential and potential off-target effects. This technical guide provides an in-depth analysis of the cellular targets of this compound beyond SRC and YES1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Analysis of this compound Kinase Selectivity

A kinome-wide enzymatic inhibition screen was performed to determine the selectivity of this compound. The screen tested this compound at a concentration of 1 µmol/L against a panel of 340 wild-type protein kinases. The results demonstrated the high selectivity of this compound, with only 25 kinases showing a reduction in activity of more than 50%.[2]

Of the identified hits, nine belong to the SRC family of kinases (SFKs), confirming the on-target activity of the compound.[2] Notably, this compound exhibits exceptional selectivity over the ABL kinase, with a greater than 950- to 1000-fold difference in activity compared to SRC.[1][4] This is a significant advantage over many existing SRC inhibitors, which often co-inhibit ABL, leading to potential off-target effects.

The most potent off-target hit identified in the screen was the non-receptor tyrosine kinase BRK (Breast Tumor Kinase), also known as PTK6.[2] However, the inhibitory potency of this compound against SRC was found to be 35-fold higher than its potency against BRK.[2]

Table 1: Summary of this compound Kinome Scan Results

ParameterValueReference
Number of Kinases Screened340[2]
This compound Concentration1 µmol/L[2]
Kinases with >50% Inhibition25[2]
SRC Family Kinase Hits9[2]
Most Potent Non-SFK TargetBRK (PTK6)[2]
Selectivity (SRC vs. BRK)35-fold[2]
Selectivity (SRC vs. ABL)>950-fold[1]

Table 2: Known Cellular Targets of this compound with >50% Inhibition at 1 µM

Kinase TargetFamily% Inhibition (at 1 µM)IC50 (nM)Reference
SRCSRC Family>99%< 0.5[1][2]
YES1SRC FamilyNot explicitly quantified in screen, but known primary target2.1[1]
Other SRC Family Kinases (7)SRC Family>50%Not specified[2]
BRK (PTK6)Tyrosine Kinase>50%17.3[2]
Other 15 KinasesVarious>50%Not specified[2]

Note: The complete list of the 25 kinases inhibited by more than 50% is detailed in the supplementary materials of the primary publication (Temps et al., Cancer Research, 2021), which was not publicly accessible for this review.

Signaling Pathways of Key Off-Target Kinases

The identification of BRK as a significant off-target provides insight into other signaling pathways potentially modulated by this compound.

BRK_Signaling_Pathway cluster_inhibition This compound Inhibition EGF EGF EGFR EGFR EGF->EGFR BRK BRK (PTK6) EGFR->BRK Activates STAT3 STAT3 BRK->STAT3 Phosphorylates (Y705) Proliferation Cell Proliferation & Survival STAT3->Proliferation This compound This compound This compound->BRK

Caption: Simplified BRK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the cellular targets of this compound.

Kinome-Wide Inhibition Screen (Enzymatic Assay)

This protocol outlines the general procedure for a kinase inhibition screen, similar to the one performed by Reaction Biology Corp.

Objective: To determine the inhibitory activity of this compound against a large panel of purified protein kinases.

Materials:

  • This compound stock solution (in DMSO)

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP (radiolabeled [γ-³³P]ATP)

  • Kinase reaction buffer

  • 96- or 384-well plates

  • Phosphocellulose membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a multi-well plate, add the diluted this compound, the specific kinase, and its corresponding substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the membrane using a scintillation counter to quantify substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

Kinome_Scan_Workflow Start Start: Prepare Reagents Dilution Serial Dilution of this compound Start->Dilution Reaction_Setup Combine this compound, Kinase, & Substrate in Plate Dilution->Reaction_Setup Initiation Initiate Reaction with [γ-³³P]ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Spotting Spot onto Phosphocellulose Membrane Termination->Spotting Washing Wash Membrane Spotting->Washing Measurement Measure Radioactivity Washing->Measurement Analysis Calculate % Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for a typical radiometric kinase inhibition assay.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

This protocol describes the co-immunoprecipitation of SRC and FAK to assess the effect of this compound on their interaction.[2]

Objective: To determine if this compound disrupts the formation of the SRC-FAK protein complex in cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-SRC antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-FAK antibody

Procedure:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Treat the cells with this compound (e.g., 0.1 µM) or DMSO (vehicle control) for a specified time (e.g., 6 hours).[2]

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Pre-clear the lysates with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FAK antibody to detect co-immunoprecipitated FAK. An anti-SRC antibody is used as a control for the immunoprecipitation efficiency.

Cell Viability Assay (MTT Assay)

This protocol details a common method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).

Materials:

  • Breast cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 hours).[2]

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

Conclusion

This compound is a highly selective inhibitor of SRC and YES1, with a well-defined mechanism of action that confers significant therapeutic advantages. While its primary targets are clear, this guide highlights that its cellular interactions extend to a limited number of other kinases, most notably BRK. The high degree of selectivity of this compound is a promising feature that may translate to a favorable safety profile in clinical applications. The experimental protocols provided herein offer a framework for further investigation into the nuanced cellular effects of this promising therapeutic agent. A complete understanding of the on- and off-target activities of this compound will be instrumental in guiding its clinical development and identifying patient populations most likely to benefit from its unique therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for eCF506 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a highly potent and selective small molecule inhibitor of SRC family kinases (SFKs).[1][2] It operates through a conformation-selective mechanism, locking SRC in its inactive state. This unique mode of action inhibits both the catalytic and scaffolding functions of SRC, preventing the phosphorylation of downstream targets and the formation of protein complexes, such as the SRC-Focal Adhesion Kinase (FAK) complex.[1][3] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines, focusing on its anti-proliferative and anti-migratory effects.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Selectivity vs. ABL
SRC0.47 - 0.5>950-fold
YES2.1Not specified

Data compiled from multiple sources.[2][4][5]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineGI50 (µM)Notes
MDA-MB-231PotentER-negative breast cancer
MCF7PotentER-positive breast cancer
JIMT-10.222HER2-positive breast cancer

GI50 values indicate the concentration required for 50% growth inhibition.[3][4][5]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound can be prepared as a stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

Protocol:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[5]

Cell Culture

The following protocol is a general guideline for the culture of MDA-MB-231 and MCF7 breast cancer cell lines.

Materials:

  • MDA-MB-231 or MCF7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Passage the cells when they reach 70-90% confluency.[6] Do not allow cells to become overgrown.[6]

Cell Proliferation Assay (e.g., using Sulforhodamine B - SRB)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

  • MDA-MB-231 or MCF7 cells

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Protocol:

  • Seed 1.5 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.[6]

  • Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO, 0.1% v/v) for 72 hours.[6]

  • After incubation, fix the cells by adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution for 10 minutes at room temperature.

  • Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 value from the dose-response curve.

Western Blot Analysis of SRC and FAK Phosphorylation

This protocol is for assessing the inhibition of SRC and FAK phosphorylation by this compound.

Materials:

  • MDA-MB-231 or MCF7 cells

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SRC (Tyr416), anti-SRC, anti-phospho-FAK (Tyr397), anti-FAK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with this compound at various concentrations (e.g., 10, 100 nM) for a specified time (e.g., 6 hours).[3][4]

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Complete inhibition of SRC and FAK phosphorylation is expected at 100 nM this compound.[2][4][5]

Cell Migration Assay (Scratch Wound Assay)

This assay evaluates the effect of this compound on cell motility.

Materials:

  • MDA-MB-231 or MCF7 cells

  • 6-well plates

  • This compound stock solution

  • Sterile pipette tip

Protocol:

  • Grow a confluent monolayer of cells in 6-well plates.

  • Create a "scratch" in the monolayer with a sterile pipette tip.[1]

  • Wash with PBS to remove detached cells.[1]

  • Add a medium containing this compound (e.g., 10 nM) or vehicle control.[5]

  • Image the scratch at 0, 6, 12, and 24 hours.[5]

  • Quantify the closure of the scratch area over time. A significant reduction in cell motility is expected with 10 nM this compound as early as 6 hours.[2][4][5]

Co-Immunoprecipitation (Co-IP) of SRC and FAK

This protocol determines the effect of this compound on the interaction between SRC and FAK.

Materials:

  • MDA-MB-231 cells

  • 10 cm dishes

  • This compound stock solution

  • RIPA buffer

  • Anti-SRC antibody

  • Protein A/G magnetic beads

Protocol:

  • Seed cells in 10 cm dishes and allow them to attach.[3]

  • Treat cells with 0.1 µmol/L this compound or vehicle control for 6 hours.[3][4]

  • Lyse the cells and pre-clear the lysates.

  • Incubate the lysates with an anti-SRC antibody overnight.[3]

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads and elute the proteins.

  • Analyze the eluates by Western blotting for the presence of FAK. This compound is expected to decrease the amount of FAK co-immunoprecipitated with SRC.[3]

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay can be used to confirm the direct binding of this compound to SRC.

Materials:

  • Purified SRC protein

  • This compound

  • SYPRO Orange dye

  • qPCR instrument

Protocol:

  • Prepare a reaction mixture containing purified SRC protein, SYPRO Orange dye, and either this compound (e.g., 0.3 µmol/L) or DMSO control in a suitable buffer.[4]

  • Place the mixture in a qPCR plate.

  • Increase the temperature incrementally (e.g., from 25°C to 95°C) in the qPCR instrument and measure the fluorescence at each step.[7]

  • The binding of this compound should stabilize the SRC protein, resulting in an increase in its melting temperature (Tm) compared to the DMSO control.

Visualizations

eCF506_Mechanism_of_Action cluster_src SRC Kinase cluster_this compound This compound cluster_downstream Downstream Effects SRC_inactive SRC (Inactive) FAK_binding SRC-FAK Complex Formation Substrate_phos Substrate Phosphorylation SRC_active SRC (Active) This compound This compound This compound->SRC_inactive Binds and locks in inactive conformation This compound->FAK_binding Inhibits This compound->Substrate_phos Inhibits Cell_Migration Cell Migration FAK_binding->Cell_Migration Cell_Proliferation Cell Proliferation Substrate_phos->Cell_Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow_this compound cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start: Cell Culture (MDA-MB-231 or MCF7) treatment Treatment with this compound (Dose and Time Dependent) start->treatment proliferation Proliferation Assay (SRB) treatment->proliferation migration Migration Assay (Scratch Wound) treatment->migration western Western Blot (pSRC, pFAK) treatment->western coip Co-Immunoprecipitation (SRC-FAK) treatment->coip gi50 Determine GI50 proliferation->gi50 motility Quantify Cell Motility migration->motility phosphorylation Assess Protein Phosphorylation western->phosphorylation interaction Analyze Protein-Protein Interaction coip->interaction

Caption: General experimental workflow for in vitro studies with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a highly potent and selective inhibitor of SRC family kinases (SFKs), demonstrating significant anti-proliferative effects in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.[1][2] Unlike other multi-kinase inhibitors, this compound exhibits exceptional selectivity for SRC over ABL kinase, offering a more targeted approach to cancer therapy.[3] This document provides detailed application notes and experimental protocols for the use of this compound in MDA-MB-231 cells, focusing on its effects on cell viability, apoptosis, cell cycle, and key signaling pathways.

Mechanism of Action

This compound functions by locking the SRC kinase in its inactive "closed" conformation. This unique mechanism inhibits both the enzymatic activity and the scaffolding functions of SRC, preventing the phosphorylation of downstream targets like Focal Adhesion Kinase (FAK) and disrupting the formation of protein complexes essential for cancer cell proliferation and migration.[2][4]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in MDA-MB-231 cells for various biological effects based on published studies.

Biological EffectThis compound ConcentrationCell LineNotesReference
Inhibition of Cell Motility 10 nMMDA-MB-231Significant reduction in cell motility observed as early as 6 hours.[1][5]
Apoptosis Induction 40 nM (EC20)MDA-MB-231Used in apoptosis assays (CellEvent Caspase 3/7).[3]
Inhibition of Cell Growth 60 nM (EC30)MDA-MB-231Used for real-time cell growth inhibition assays.[3]
Inhibition of SRC Phosphorylation 100 nMMDA-MB-231Complete inhibition of SRC and FAK phosphorylation.[1][5][6]
Inhibition of SRC Phosphorylation 0.1 µMMDA-MB-231Almost complete inhibition of SRC phosphorylation.[2]
SRC-FAK Binding Studies 0.3 µMMDA-MB-231Used for co-immunoprecipitation studies.[2]
Anti-proliferative Activity (GI50) 0.015–0.22 µMMDA-MB-231Concentration needed to inhibit proliferation by 50%.[2]

Signaling Pathway

This compound primarily targets the SRC signaling pathway, which plays a crucial role in cell proliferation, survival, and migration. A simplified diagram of the targeted pathway is presented below.

eCF506_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates ReceptorTyrosineKinase Receptor Tyrosine Kinase SRC SRC ReceptorTyrosineKinase->SRC Activates FAK->SRC Activates SRC->FAK Phosphorylates DownstreamSignaling Downstream Signaling (Proliferation, Survival, Migration) SRC->DownstreamSignaling Promotes This compound This compound This compound->SRC Inhibits

Caption: this compound inhibits SRC, blocking downstream signaling for cell proliferation and survival.

Experimental Protocols

Cell Culture

MDA-MB-231 cells are to be cultured in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[7]

Scratch-Wound Migration Assay

This assay assesses the effect of this compound on cell motility.

Scratch_Wound_Assay_Workflow Seed_Cells 1. Seed MDA-MB-231 cells in a 96-well plate. Grow_Confluent 2. Grow to a confluent monolayer. Seed_Cells->Grow_Confluent Create_Wound 3. Create a scratch wound using a sterile pipette tip. Grow_Confluent->Create_Wound Treat_Cells 4. Treat with 10 nM this compound or DMSO control (0.1%). Create_Wound->Treat_Cells Image_Cells 5. Image at 0, 6, 12, and 24 hours. Treat_Cells->Image_Cells Analyze_Data 6. Analyze wound closure using Incucyte ZOOM software. Image_Cells->Analyze_Data

Caption: Workflow for the scratch-wound migration assay.

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate and grow to confluence.

  • Create a uniform scratch in the cell monolayer using a p200 pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing 10 nM this compound or DMSO (0.1% v/v) as a vehicle control.[5][6]

  • Image the scratch at 0, 6, 12, and 24 hours using an IncuCyte ZOOM microscope.[5]

  • Analyze the rate of wound closure to determine cell migration.

Apoptosis Assay (Caspase 3/7 Activation)

This protocol is for quantifying apoptosis induced by this compound.

Protocol:

  • Seed 8,000 MDA-MB-231 cells per well in a 96-well plate.[3]

  • Allow cells to adhere overnight.

  • Treat cells with 40 nM this compound (EC20 concentration) or vehicle control.[3]

  • At the desired time point (e.g., 48 hours), add CellEvent™ Caspase-3/7 Green Detection Reagent.

  • Analyze the percentage of apoptotic (caspase-3/7 positive) cells using fluorescence-activated cell sorting (FACS).[3]

Cell Cycle Analysis

This protocol details the assessment of this compound's impact on cell cycle progression.

Protocol:

  • Seed MDA-MB-231 cells and allow them to attach.

  • Treat cells with this compound (e.g., 100 nM) or vehicle control for 48 hours.[2]

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Resuspend cells in a solution containing a DNA staining dye (e.g., Propidium Iodide) and RNase A.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry. This compound has been shown to induce a G1-phase arrest in MDA-MB-231 cells.[2]

Western Blotting for SRC and FAK Phosphorylation

This protocol is for determining the inhibition of SRC and FAK phosphorylation.

Protocol:

  • Treat MDA-MB-231 cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 0.3 µM) for a specified duration (e.g., 1, 3, or 24 hours).[1][2]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against phospho-SRC (Tyr416), total SRC, phospho-FAK (Tyr397), and total FAK overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Complete inhibition of SRC and FAK phosphorylation is expected at 100 nM this compound.[1][5]

Conclusion

This compound is a potent and selective SRC inhibitor with significant anti-cancer effects on MDA-MB-231 cells. The provided protocols offer a framework for investigating its mechanism of action and efficacy in a laboratory setting. Researchers should optimize these protocols based on their specific experimental conditions and goals. The nanomolar concentrations at which this compound exerts its effects highlight its potential as a targeted therapeutic agent.

References

Application Notes and Protocols for eCF506 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable small molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Unlike traditional ATP-competitive SRC inhibitors, this compound possesses a unique mechanism of action, locking SRC in its inactive conformation.[4][5][6][7] This novel mechanism inhibits both the enzymatic and scaffolding functions of SRC, preventing its phosphorylation and the subsequent formation of the SRC-FAK signaling complex.[1][4][5] This leads to increased antitumor efficacy and improved tolerability in preclinical mouse models of various cancers, including breast, ovarian, and esophageal squamous cell carcinoma.[1][3][4][8][9]

These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mouse models based on available preclinical data. The included protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: Summary of this compound In Vivo Dosing Regimens in Mouse Models
Cancer ModelMouse StrainDose (mg/kg)Administration RouteVehicleDosing ScheduleStudy DurationReference
Orthotopic Breast CancerFVB (immunocompetent)40Oral Gavage3 mmol/L citrate bufferDaily28 days[4]
Orthotopic Breast CancerCD1 Nude (immunocompromised)10, 20, 40Oral Gavage3 mmol/L citrate bufferDaily3 days (PD study)[4][5]
Orthotopic Breast CancerCD1 Nude (immunocompromised)40Oral Gavage3 mmol/L citrate bufferDaily28 days[4]
Breast Cancer Bone MetastasisFVB (syngeneic)40Oral GavageUltrapure waterDaily28 days[4]
Breast Cancer XenograftRag2-Il2rg double knockout40Oral Gavage50 mmol/L lactic acid with 0.1 mol/L NaOH, pH 6DailyNot specified[10]
Ovarian Clear Cell Carcinoma XenograftCD1 Nude20, 40, 80Oral Gavage3 mM citrate bufferDaily21 days[9]
Esophageal Squamous Cell Carcinoma XenograftCD1 Nude40Oral GavageNot specifiedDaily28 days[3]
HCT116 Xenograft (Pharmacodynamics)Not specified50Oral GavageNanopure waterDaily3 days[2]
Table 2: Pharmacokinetic and Toxicity Data for this compound in Mice
ParameterValueMouse StrainAdministration RouteReference
Maximum Tolerated Dose (MTD)>400 mg/kg (female)Not specifiedOral[4][5]
Oral Bioavailability25.3%Not specifiedOral[2][11]
Blood Concentration (single 40 mg/kg dose)>0.2 µmol/L for 24 hoursCD1 Nude (female)Oral[4]

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Model in Immunocompetent FVB Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a primary breast cancer model with an intact immune system.

Materials:

  • This compound

  • Vehicle: 3 mmol/L citrate buffer

  • MetBo2 murine triple-negative breast cancer cells

  • Female FVB wild-type mice

  • Standard laboratory equipment for cell culture, injections, and oral gavage.

Procedure:

  • Cell Culture: Culture MetBo2 cells according to standard protocols.

  • Tumor Implantation: Inject one million MetBo2 cells into the fourth mammary fat pad of female FVB mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 0.04–0.05 cm³. Monitor tumor size and animal weight regularly.

  • Randomization and Treatment: Randomize mice into two groups: vehicle control and this compound treatment.

  • Drug Administration: Administer this compound at a dose of 40 mg/kg or vehicle daily via oral gavage for 28 days.[4]

  • Efficacy Evaluation: Monitor tumor volume and animal weight throughout the study. After the treatment period, continue to monitor for tumor relapse.[4]

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for immunohistochemical (IHC) analysis of biomarkers such as phospho-SRC (pY418/pY419).[4]

Protocol 2: Pharmacodynamic Study in an Orthotopic Breast Cancer Xenograft Model

Objective: To determine the effective dose range of this compound for in vivo target inhibition.

Materials:

  • This compound

  • Vehicle: 3 mmol/L citrate buffer

  • MetBo2 cells

  • Female CD1 nude mice

  • Equipment for IHC analysis.

Procedure:

  • Tumor Implantation: Inject MetBo2 cells into the mammary fat pad of female CD1 nude mice and allow tumors to reach approximately 0.1 cm³.[4][5]

  • Dosing: Dose mice daily for 3 days by oral gavage with this compound at 10, 20, and 40 mg/kg, or with vehicle.[4][5]

  • Tissue Collection: Euthanize the mice 3 hours after the final dose.[4][5]

  • Tissue Processing: Fix tumors in neutral buffered formalin for subsequent IHC analysis.

  • Immunohistochemistry: Stain tumor sections for phospho-SRC (pY418) to assess the level of target inhibition.[4]

Mandatory Visualizations

Signaling Pathway of this compound

eCF506_Mechanism_of_Action cluster_1 Downstream Effects This compound This compound SRC_inactive SRC (Inactive Conformation) This compound->SRC_inactive SRC_pY419 SRC Phosphorylation (pY419) SRC_inactive->SRC_pY419 Inhibits FAK_p FAK Phosphorylation SRC_inactive->FAK_p Inhibits SRC_FAK_complex SRC-FAK Complex Formation SRC_inactive->SRC_FAK_complex Prevents Tumor_Progression Tumor Progression & Metastasis SRC_pY419->Tumor_Progression Leads to FAK_p->Tumor_Progression Leads to SRC_FAK_complex->Tumor_Progression Leads to

Caption: Mechanism of action of this compound on the SRC signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Efficacy_Workflow start Start cell_culture 1. Culture Cancer Cells (e.g., MetBo2) start->cell_culture implantation 2. Orthotopic Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Gavage: - Vehicle - this compound (e.g., 40 mg/kg) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Weight treatment->monitoring endpoint 7. End of Study or Tumor Relapse monitoring->endpoint analysis 8. Data Analysis & Pharmacodynamics endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

Application Note: Protocol for Western Blotting to Detect p-SRC Inhibition by eCF506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a highly potent and selective, orally bioavailable inhibitor of SRC tyrosine kinase with a reported IC50 of less than 0.5 nM.[1][2] The SRC family of non-receptor tyrosine kinases are key regulators of various cellular processes, including proliferation, survival, and migration.[3] Aberrant activation of SRC, often through autophosphorylation at Tyrosine 416 (Y416), is a known driver in the progression of many cancers.[3][4] Consequently, inhibiting SRC phosphorylation (p-SRC) is a significant therapeutic strategy.[4] This document provides a detailed protocol for using Western blotting to demonstrate and quantify the inhibition of SRC phosphorylation at Y416 by this compound in a cellular context.

Mechanism of Action

This compound uniquely functions by locking the SRC kinase in its native, inactive conformation.[4][5] This mode of action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC.[4][5] By preventing the autophosphorylation of SRC at Y416, this compound effectively blocks the downstream signaling pathways that contribute to cancer cell proliferation and survival.[4] This novel mechanism of action confers greater antitumor efficacy and tolerability compared to other SRC inhibitors.[4][5]

Signaling Pathway Diagram

G cluster_membrane Cellular Activation Upstream_Signals Upstream Signals (e.g., RTKs, Integrins) SRC_inactive SRC (Inactive) Upstream_Signals->SRC_inactive Activation pSRC_active p-SRC Y416 (Active) SRC_inactive->pSRC_active Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., FAK, STAT3) pSRC_active->Downstream_Signaling Phosphorylation Cascade This compound This compound This compound->SRC_inactive Locks in Inactive State Cellular_Response Cancer Progression (Proliferation, Migration) Downstream_Signaling->Cellular_Response

Caption: this compound inhibits SRC activation and downstream signaling.

Experimental Workflow Diagram

G A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis with Phosphatase & Protease Inhibitors A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE and PVDF Membrane Transfer C->D E 5. Immunoblotting with Primary & Secondary Antibodies D->E F 6. Chemiluminescent Detection and Imaging E->F G 7. Densitometry and Data Analysis F->G

Caption: Workflow for Western blot analysis of p-SRC inhibition.

Detailed Experimental Protocol

This protocol is designed for the analysis of phosphorylated proteins and includes critical steps to ensure the preservation of phosphorylation states.[6][7]

1. Materials and Reagents

  • Cell Lines: Breast cancer cell lines such as MDA-MB-231 or others with detectable p-SRC levels.[8]

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.[1][9]

  • Lysis Buffer: RIPA buffer is recommended, freshly supplemented with protease and phosphatase inhibitors.[6][10]

  • Protein Assay: BCA Protein Assay kit.[10]

  • Membrane: PVDF membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended for phospho-antibodies to reduce background.[11][12]

  • Primary Antibodies:

    • Rabbit anti-phospho-SRC (Tyr416)

    • Mouse anti-total-SRC

    • Loading control: Mouse or Rabbit anti-β-actin or GAPDH

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Wash Buffer: TBST.[11]

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

  • Culture cells to 70-80% confluency.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 6-24 hours). Include a vehicle-only (DMSO) control.

3. Sample Preparation

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. This is a critical step to preserve protein phosphorylation.[6][7]

  • Centrifuge lysates to pellet cell debris and collect the supernatant.[10]

  • Determine protein concentration using a BCA assay.[10]

4. Gel Electrophoresis and Transfer

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibody against p-SRC (Y416) overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Perform final washes with TBST.

6. Detection and Analysis

  • Apply ECL detection reagent to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalization: To accurately determine the extent of inhibition, it is crucial to normalize the p-SRC signal. This is typically done by stripping the blot and re-probing for total SRC and a loading control (e.g., β-actin).[12] The normalized p-SRC level is calculated as the ratio of p-SRC to total SRC, which is then normalized to the loading control.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.

This compound Conc. (nM)Normalized p-SRC/Total SRC Intensity (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
10.7822
100.4555
1000.1288
10000.0397

% Inhibition is calculated relative to the vehicle control. Note: The data presented is for illustrative purposes and represents expected outcomes based on the potent activity of this compound.

References

Application Note: Immunoprecipitation of the SRC-FAK Complex Following eCF506 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the immunoprecipitation of the SRC-FAK protein complex in response to treatment with eCF506, a potent and selective SRC inhibitor. This compound uniquely locks SRC in its inactive conformation, thereby disrupting both its enzymatic activity and its scaffolding functions, including its interaction with Focal Adhesion Kinase (FAK).[1][2] This protocol offers a comprehensive guide for researchers studying the SRC-FAK signaling pathway and the effects of targeted inhibitors. Included are methodologies for cell culture and treatment, co-immunoprecipitation, and western blot analysis, alongside quantitative data and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

The SRC family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, and migration.[3][4] The interaction between SRC and FAK is a critical node in intracellular signaling, mediating signals from integrins and growth factor receptors to control cellular adhesion and motility.[3][4][5][6] Dysregulation of the SRC-FAK signaling axis is implicated in the progression and metastasis of various cancers.[7]

This compound is a novel small molecule inhibitor that targets SRC with high potency and selectivity.[8][9] Unlike many other SRC inhibitors that only block the kinase activity of the active enzyme, this compound stabilizes the inactive conformation of SRC.[1][2][10] This unique mechanism of action not only inhibits SRC's catalytic function but also prevents its interaction with partner proteins like FAK, thus disrupting its scaffolding capabilities.[1][2] This application note details the experimental procedures to investigate the effect of this compound on the SRC-FAK complex formation in the triple-negative breast cancer cell line MDA-MB-231.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the co-immunoprecipitation of FAK with SRC in MDA-MB-231 cells. Data is presented as the relative amount of FAK co-immunoprecipitated with SRC, normalized to the DMSO control.

Treatment (0.1 µM for 6 hours)Relative FAK recovery (%)
DMSO (Control)100
This compound50
Dasatinib300

This data is adapted from a study by Unciti-Broceta et al., Cancer Research, 2021.[1] The study demonstrated that while the ATP-competitive inhibitor dasatinib increased the association of FAK with SRC, this compound significantly reduced the formation of the SRC-FAK complex.[1]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of MDA-MB-231 cells and their treatment with this compound.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.

  • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Prepare working solutions of this compound in complete culture medium. A final concentration of 0.1 µM is recommended based on previous studies.[11] Prepare a corresponding vehicle control with the same final concentration of DMSO.

  • Remove the culture medium from the wells and replace it with the medium containing this compound or DMSO.

  • Incubate the cells for 6 hours at 37°C.[11]

Cell Lysis

This protocol details the preparation of cell lysates for immunoprecipitation.

Materials:

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors just before use.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold Co-IP Lysis Buffer to each well.

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.

Co-Immunoprecipitation of SRC-FAK Complex

This protocol describes the immunoprecipitation of the SRC protein and its interacting partner, FAK.

Materials:

  • Cleared cell lysate from step 2.

  • Anti-SRC antibody suitable for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Co-IP Lysis Buffer (without inhibitors for washing).

  • Magnetic rack.

  • Rotating incubator.

Procedure:

  • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Take a small aliquot of the lysate (e.g., 20-30 µg) to serve as the "input" control.

  • To the remaining lysate (e.g., 500-1000 µg of total protein), add the anti-SRC antibody (the amount may need to be optimized based on the antibody's performance).

  • Incubate the lysate-antibody mixture overnight at 4°C on a rotator.

  • On the following day, wash the protein A/G magnetic beads three times with Co-IP Lysis Buffer.

  • Add the washed beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

  • Place the tubes on a magnetic rack to pellet the beads and carefully discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.

Elution and Sample Preparation for Western Blot

This protocol describes the elution of the immunoprecipitated proteins and their preparation for SDS-PAGE.

Materials:

  • 2x Laemmli sample buffer (containing SDS and β-mercaptoethanol).

  • Heating block.

Procedure:

  • Resuspend the washed beads from the previous step in 30-50 µL of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Place the tubes on a magnetic rack and carefully collect the supernatant, which contains the immunoprecipitated proteins.

  • The "input" control from step 3.2 should also be mixed with Laemmli sample buffer and boiled in the same manner.

SDS-PAGE and Western Blotting

This protocol outlines the separation of immunoprecipitated proteins by size and their detection using specific antibodies.

Materials:

  • Polyacrylamide gels (appropriate percentage for SRC and FAK, ~125 kDa).

  • SDS-PAGE running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-SRC and anti-FAK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Load the eluted immunoprecipitated samples and the input control onto a polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (either anti-SRC or anti-FAK) overnight at 4°C, diluted in blocking buffer.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To confirm the presence of the other protein in the complex, the membrane can be stripped and re-probed with the other primary antibody (e.g., if first probed for FAK, strip and re-probe for SRC).

Visualizations

SRC-FAK Signaling Pathway and this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin Binding SRC_inactive SRC (Inactive) FAK->SRC_inactive Recruitment & Activation Downstream Downstream Signaling (Proliferation, Migration) FAK->Downstream SRC_active SRC (Active) SRC_inactive->SRC_active SRC_active->FAK Phosphorylation & Complex Formation SRC_active->Downstream This compound This compound This compound->SRC_inactive Locks in inactive state cluster_workflow Experimental Workflow A 1. Cell Culture (MDA-MB-231) B 2. Treatment (this compound or DMSO) A->B C 3. Cell Lysis B->C D 4. Co-Immunoprecipitation (with anti-SRC antibody) C->D E 5. Elution D->E F 6. SDS-PAGE E->F G 7. Western Blot (Probe for FAK and SRC) F->G H 8. Data Analysis G->H

References

Application Notes and Protocols for eCF506 Treatment in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel SRC inhibitor, eCF506, in colony formation assays to assess its long-term effects on cancer cell survival and proliferation.

Introduction

This compound is a highly potent and selective inhibitor of SRC family kinases (SFKs).[1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation.[1][2][3] This dual-action inhibits both the enzymatic activity and the scaffolding functions of SRC, preventing the phosphorylation of its partners and the formation of crucial signaling complexes, such as the SRC-Focal Adhesion Kinase (FAK) complex.[1][3][4] This disruption of the SRC-FAK signaling pathway ultimately impacts cell proliferation, migration, and survival. The colony formation assay, a well-established in vitro method, is an ideal tool to evaluate the long-term efficacy of this compound by measuring the ability of single cancer cells to proliferate and form colonies.

Data Presentation

The following tables summarize the anti-proliferative activity of this compound in various cancer cell lines. While specific quantitative data on colony formation inhibition by this compound is not extensively available in the public domain, the provided GI50 values from cell viability assays offer a strong indication of its potency and can be used as a starting point for designing colony formation experiments.

Cell LineCancer TypeGI50 (µM)[4]
BT-549Triple-Negative Breast Cancer0.015
MDA-MB-157Triple-Negative Breast Cancer~0.1
MDA-MB-231Triple-Negative Breast Cancer~0.15
MCF7ER+ Breast Cancer~0.05
ZR-75.1ER+ Breast Cancer~0.18
T-47DER+ Breast Cancer~0.2
JIMT-1HER2+ Breast Cancer0.222

Note: GI50 values represent the concentration of a drug that causes 50% inhibition of cell growth. These values are derived from cell viability assays and serve as a reference for determining appropriate concentration ranges for colony formation assays.[4] It has been reported that this compound strongly inhibits colony formation in various gastric cancer cell lines, with the exception of KatoIII cells.[1] However, specific quantitative data on the percentage of colony inhibition was not provided in the available literature.

Experimental Protocols

This section provides a detailed methodology for conducting a colony formation assay to evaluate the effects of this compound.

Materials
  • Cancer cell line of interest (e.g., MDA-MB-231, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • Sterile water

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count to determine the viable cell concentration.

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. Suggested starting concentrations can be based on the known GI50 values (e.g., ranging from 0.01 µM to 1 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days in a 37°C, 5% CO2 incubator. The incubation time will depend on the doubling time of the cell line and should be sufficient for visible colonies to form in the control wells.

    • Monitor the plates every 2-3 days for colony formation. If the medium becomes acidic (turns yellow), it can be carefully replaced with fresh medium containing the respective treatments.

  • Colony Staining and Quantification:

    • After the incubation period, gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.

    • Aspirate the methanol and add 1 mL of 0.5% crystal violet solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Carefully wash the wells with sterile water until the background is clear.

    • Allow the plates to air dry completely.

    • Count the number of colonies (a colony is generally defined as a cluster of at least 50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed in treated well / (Number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Visualizations

This compound Mechanism of Action and Impact on SRC-FAK Signaling

This compound's unique mechanism of locking SRC in an inactive state prevents the downstream signaling cascade that promotes cell survival and proliferation. The following diagram illustrates this inhibitory action.

eCF506_Mechanism cluster_0 Normal SRC Activation cluster_1 This compound Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Integrin Integrin FAK FAK Integrin->FAK Active_SRC Active SRC RTK->Active_SRC Signaling_Complex SRC-FAK Signaling Complex Active_SRC->Signaling_Complex FAK->Active_SRC FAK->Signaling_Complex Downstream Downstream Signaling (Proliferation, Survival) Signaling_Complex->Downstream This compound This compound Inactive_SRC Inactive SRC (Locked Conformation) This compound->Inactive_SRC binds and locks No_Complex No SRC-FAK Complex Formation Inactive_SRC->No_Complex Inhibited_Signaling Inhibited Downstream Signaling No_Complex->Inhibited_Signaling

Caption: this compound locks SRC in an inactive state, preventing SRC-FAK complex formation and downstream signaling.

Experimental Workflow for Colony Formation Assay

The following diagram outlines the key steps in performing a colony formation assay with this compound treatment.

Colony_Formation_Workflow Start Start Seed_Cells Seed Cells (Low Density) Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Treatment Treat with this compound (and Vehicle Control) Adherence->Treatment Incubation Incubate (10-14 Days) Treatment->Incubation Fixation Fix Colonies (Methanol) Incubation->Fixation Staining Stain Colonies (Crystal Violet) Fixation->Staining Quantification Count Colonies Staining->Quantification Analysis Data Analysis (PE and SF Calculation) Quantification->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effect on cancer cell colony formation.

References

Application Note: In Vivo Efficacy Study of eCF506 in a Triple-Negative Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform to evaluate the efficacy and potential toxicities of novel therapeutic agents before clinical trials.[1] This application note details a comprehensive protocol for assessing the in vivo antitumor activity of eCF506, a potent and selective SRC/YES1 kinase inhibitor, using a human triple-negative breast cancer (TNBC) xenograft model.[2][3]

This compound is a small molecule that uniquely locks SRC in its native inactive conformation. This mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[3][4][5] This dual action has demonstrated significant antitumor efficacy and tolerability in preclinical murine cancer models, offering potential advantages over existing SRC/ABL inhibitors.[3][4] The following protocols and data provide a framework for designing and executing an efficacy study for this compound or similar targeted agents.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the overall experimental workflow for the in vivo efficacy study.

SRC_FAK_Signaling_Pathway receptor Integrin / RTK src SRC receptor->src Activates fak FAK src->fak Phosphorylates & Forms Complex downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fak->downstream prolif Proliferation, Survival, Motility, Invasion downstream->prolif This compound This compound This compound->src Inhibits kinase & scaffolding functions

Caption: Targeted SRC-FAK Signaling Pathway.

Xenograft_Workflow start_node Cell Culture (MDA-MB-231) implant_node Subcutaneous Implantation start_node->implant_node tumor_growth_node Tumor Growth (to ~100-150 mm³) implant_node->tumor_growth_node randomize_node Randomization tumor_growth_node->randomize_node treatment_node Treatment Phase (Vehicle, this compound) randomize_node->treatment_node monitoring_node Monitoring (Tumor Vol, Body Wt) treatment_node->monitoring_node endpoint_node Study Endpoint monitoring_node->endpoint_node Tumor >1500 mm³ or health decline analysis_node Data Analysis (TGI, Stats) endpoint_node->analysis_node

Caption: Experimental Workflow for In Vivo Efficacy Study.

Experimental Protocols

Protocol 1: Cell Culture and Xenograft Implantation

This protocol outlines the steps for preparing cancer cells and establishing subcutaneous xenograft tumors in immunodeficient mice.[6][7]

Materials:

  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Animals: Female immunodeficient mice (e.g., NOD-SCID or NU/J), 4-6 weeks old.[8][9]

  • Reagents: PBS, Trypsin-EDTA, Matrigel (optional, aids engraftment).[7][10]

  • Equipment: Sterile cell culture flasks, centrifuges, syringes (1 mL), 27-gauge needles.[6]

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator. Harvest cells during the logarithmic growth phase (70-80% confluency).[6]

  • Cell Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and then neutralize with complete medium.[6]

  • Cell Preparation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Wash the cell pellet twice with sterile PBS.[10]

  • Cell Counting: Resuspend the cells in PBS. Perform a viable cell count using a hemocytometer and Trypan Blue staining to ensure >95% viability.[6]

  • Implantation: Adjust the cell concentration to 5 x 10^7 cells/mL in cold PBS. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[10] Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[6][11]

  • Post-Implantation Monitoring: Allow a 3-5 day acclimatization period after mice arrive and before any procedures.[6] Monitor animals daily for general health and check for tumor palpability starting 5-7 days post-implantation.[8][12]

Protocol 2: Animal Randomization, Dosing, and Monitoring

This protocol details the procedures for monitoring tumor growth, randomizing animals into treatment groups, and administering the therapeutic agent.

Materials:

  • Compound: this compound, formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • Vehicle Control: The same formulation vehicle used for this compound.

  • Equipment: Digital calipers, animal scale, oral gavage needles.

Procedure:

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions twice weekly using digital calipers.[8] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[6]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group) to ensure a similar average tumor volume across all groups.[12][13]

  • Treatment Groups:

    • Group 1: Vehicle Control (oral gavage, daily)

    • Group 2: this compound (e.g., 40 mg/kg, oral gavage, daily)[4]

  • Dosing: Administer the assigned treatment daily via oral gavage.

  • Monitoring:

    • Measure tumor volumes twice weekly.[8]

    • Record body weights three times per week as a measure of general health and toxicity.[12]

    • Conduct daily clinical observations for any signs of distress or adverse effects.[14]

  • Humane Endpoints: The study should be terminated for individual animals if the tumor volume exceeds 1500-2000 mm³, if there is significant ulceration, or if the animal shows signs of severe morbidity (e.g., >20% body weight loss, lethargy).[8][10][14]

Protocol 3: Data Analysis

This protocol describes how to calculate tumor growth inhibition and perform statistical analysis.

Calculations:

  • Tumor Growth Inhibition (TGI): TGI is a common metric to assess efficacy. It can be calculated at the end of the study using the following formula[15]:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group (Final - Initial) and ΔC is the change in mean tumor volume for the control group (Final - Initial).[16]

  • Statistical Analysis: Compare the mean tumor volumes between the vehicle and this compound-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The following tables summarize hypothetical but representative data from an in vivo efficacy study of this compound.

Table 1: Mean Tumor Volume Over Time

Study DayVehicle Control (mm³) ± SEMThis compound (40 mg/kg) (mm³) ± SEM
1125.4 ± 10.2126.1 ± 11.5
4198.7 ± 15.6155.3 ± 13.1
8350.1 ± 28.9190.8 ± 18.4
12610.5 ± 55.1235.6 ± 22.9
16955.2 ± 89.7288.4 ± 30.1
201340.8 ± 120.3351.7 ± 38.5

Table 2: Body Weight and Final Efficacy Analysis

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMFinal Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control20.5 ± 0.421.8 ± 0.61340.8 ± 120.3-
This compound (40 mg/kg)20.7 ± 0.520.1 ± 0.5351.7 ± 38.582.1%

Note: The data presented are for illustrative purposes. Actual results will vary based on the specific experimental conditions. The minimal change in body weight in the this compound group suggests good tolerability at the tested dose.[4]

Conclusion

This application note provides a detailed framework for conducting an in vivo efficacy study of the SRC inhibitor this compound in a TNBC xenograft model. The protocols cover all critical stages, from cell line management and tumor implantation to treatment monitoring and data analysis. Adherence to these standardized procedures, along with strict observation of animal welfare guidelines, is essential for generating reproducible and reliable preclinical data to support the clinical development of novel oncology therapeutics.[9][14]

References

Application Notes: Assessing the Effect of eCF506 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a potent and highly selective, orally bioavailable inhibitor of Src tyrosine kinase.[1][2] Its mechanism of action involves locking the Src kinase in its native, inactive conformation, which inhibits both its enzymatic (catalytic) and non-enzymatic (scaffolding) functions.[2][3][4] Src kinase is a critical non-receptor tyrosine kinase that participates in various signaling pathways regulating cell proliferation, survival, differentiation, and migration. Aberrant activation of Src is a common feature in many cancers, making it a key therapeutic target.

Published studies have demonstrated that this compound exhibits anti-proliferative effects and can induce a G1-phase cell cycle arrest in specific cancer cell lines, such as the MDA-MB-231 and MCF7 breast cancer lines.[3][5] These application notes provide a comprehensive guide with detailed protocols for researchers to independently assess and characterize the effects of this compound on the cell cycle of their chosen cell models. The primary methods covered are flow cytometry for cell cycle phase distribution, Western blotting for the analysis of key regulatory proteins, and cell proliferation assays to quantify the overall impact on cell growth.

Proposed Signaling Pathway and Mechanism of Action

Src kinase is a central node in signaling cascades that drive cell cycle entry and progression. Upon activation by upstream signals (e.g., from receptor tyrosine kinases or integrins), Src phosphorylates numerous downstream substrates. One key partner is Focal Adhesion Kinase (FAK), and the SRC-FAK complex is crucial for signaling that promotes cell growth and survival.[3] By locking Src in an inactive state, this compound prevents its autophosphorylation and its interaction with partners like FAK.[3][6] This disruption is hypothesized to suppress downstream pro-proliferative pathways, such as the Ras-MAPK pathway, ultimately leading to changes in the expression and activity of core cell cycle machinery, including Cyclin/CDK complexes, and resulting in cell cycle arrest.

eCF506_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Upstream Signals (e.g., RTKs, Integrins) Src_inactive Inactive Src RTK->Src_inactive Activation Src_active Active Src (pY419) Src_inactive->Src_active Deactivation FAK FAK Src_active->FAK Forms Complex SRC_FAK_complex Src-FAK Complex Downstream Downstream Pathways (e.g., Ras-MAPK) SRC_FAK_complex->Downstream Activates CyclinD_CDK46 Cyclin D / CDK4/6 Downstream->CyclinD_CDK46 Upregulates This compound This compound This compound->Src_active Inhibits & Locks Conformation Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest pRb pRb Inactivation CyclinD_CDK46->pRb G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition Promotes

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Experiment 1: Cell Cycle Analysis by Flow Cytometry

This experiment is fundamental for quantifying the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for this quantitative analysis.

Experimental Workflow

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: PI Staining for Cell Cycle Analysis

This protocol is adapted from standard procedures for preparing cells for DNA content analysis.[7][8]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (DNase-free, e.g., 100 µg/mL final concentration)

  • FACS tubes

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that prevents confluence by the end of the experiment. Allow cells to attach overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells , aspirate the media, wash once with ice-cold PBS, and detach using trypsin. Neutralize the trypsin with complete media, transfer the cell suspension to a centrifuge tube, and pellet the cells by centrifuging at 300 x g for 5 minutes.

    • For suspension cells , transfer the cell culture directly to a centrifuge tube and pellet as above.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet (approx. 1x10^6 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[9]

  • Rehydration and Staining:

    • Pellet the fixed cells by centrifuging at 850 x g for 5 minutes.

    • Carefully aspirate the ethanol and resuspend the pellet in 1 mL of PBS.

    • Add 5 µL of RNase A (stock of 10 mg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind to.

    • Add 500 µL of PI staining solution.

  • Analysis: Incubate the cells in the dark at room temperature for 15-30 minutes. Analyze the samples on a flow cytometer. Collect at least 10,000-20,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may also be observed, which is often indicative of apoptotic cells with fragmented DNA.

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a table.

Treatment GroupConcentration (nM)Time (h)% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1
Vehicle Control024
This compound1024
This compound10024
This compound100024
Vehicle Control048
This compound1048
This compound10048
This compound100048

Experiment 2: Western Blot Analysis of Cell Cycle Proteins

This experiment assesses the molecular mechanism behind the cell cycle changes observed by flow cytometry. Since this compound is known to cause G1 arrest, key proteins regulating the G1/S transition should be examined.

Experimental Workflow

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting

This is a generalized protocol; specific antibody dilutions and incubation times should be optimized according to the manufacturer's datasheet.[10][11]

Materials:

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Sample Preparation: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[10]

  • Protein Quantification: Clear the lysates by centrifugation (e.g., 16,000 x g for 20 min at 4°C). Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11]

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to a loading control (e.g., GAPDH, β-Actin, or α-Tubulin) to compare expression levels across samples.

Data Presentation

Summarize the densitometry results and list the suggested primary antibodies.

Table of Suggested Primary Antibodies for G1 Arrest Analysis

Target ProteinFunction in Cell CycleExpected Change with G1 Arrest
Phospho-Src (Y419)Active form of SrcDecrease
Total SrcTotal Src protein levelNo significant change expected
Cyclin D1Promotes G1/S transitionDecrease
CDK4 / CDK6Binds Cyclin D to phosphorylate RbDecrease/No change
Phospho-Rb (S780/S807/S811)Inactive form of Rb, allows progressionDecrease
Total RbRetinoblastoma tumor suppressorNo significant change expected
p21 (Waf1/Cip1)CDK inhibitor, promotes G1 arrestIncrease
p27 (Kip1)CDK inhibitor, promotes G1 arrestIncrease
GAPDH / β-ActinLoading ControlNo change

Table for Quantitative Western Blot Data

Treatment GroupRelative Cyclin D1 Level (Normalized)Relative p-Rb (S780) Level (Normalized)Relative p27 Level (Normalized)
Vehicle Control1.001.001.00
This compound (10 nM)
This compound (100 nM)
This compound (1000 nM)

Experiment 3: Cell Proliferation Assay

This experiment measures the overall inhibitory effect of this compound on cell population growth. The result is often expressed as a GI50 value (the concentration of a drug that causes 50% inhibition of cell growth).

Protocol: General Cell Proliferation (e.g., MTS/WST-1) Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours).

  • Assay: Add a metabolic dye reagent (like MTS or WST-1) to each well according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active cells.

  • Measurement: After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.

Data Presentation

Present the calculated GI50 values in a clear, comparative table.

Cell LineCancer TypeGI50 for this compound (nM)
MCF7Breast (ER+)
MDA-MB-231Breast (Triple-Negative)
[Test Cell Line 1][Type]
[Test Cell Line 2][Type]

Conclusion and Data Integration

A comprehensive assessment of this compound's effect on cell cycle progression is achieved by integrating the results from these key experiments. A finding of G1 phase accumulation in the flow cytometry analysis should be corroborated by molecular changes observed via Western blot, such as decreased levels of Cyclin D1 and phosphorylated Rb, and an increase in CDK inhibitors like p21 or p27. These cellular and molecular events should, in turn, manifest as a potent anti-proliferative effect, quantifiable by a low nanomolar GI50 value in proliferation assays. Together, these data will provide a robust characterization of this compound's mechanism of action in the specific cancer model under investigation.

References

Application Notes and Protocols for Long-Term Storage and Stability of eCF506 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and assessment of the stability of eCF506 solutions. Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound

This compound (also known as NXP900) is a highly potent and selective, orally bioavailable inhibitor of SRC family kinases (SFKs), with a particular potency for YES1 and SRC[1][2][3]. It uniquely functions by locking the SRC kinase in its native "closed" or inactive conformation, thereby inhibiting both its catalytic activity and its scaffolding functions, such as the formation of the SRC-FAK complex[4][5][6]. This mechanism of action confers high selectivity and potent anti-proliferative effects in various cancer models, including breast and esophageal squamous cancers[1][3][4]. Given its potency, maintaining the stability of this compound in solution is paramount for accurate and reliable in vitro and in vivo studies.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for both solid this compound and its solutions based on currently available data.

Table 1: Recommended Storage of Solid this compound

Storage TemperatureRecommended Duration
-20°C3 years[2]
4°C2 years[3]

Table 2: Recommended Storage of this compound Stock Solutions

SolventStorage TemperatureRecommended DurationNotes
DMSO-80°C1 to 2 years[1][2]Aliquot to avoid repeated freeze-thaw cycles.
DMSO-20°C1 month to 1 year[1][2]Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility[2].
General Guideline-20°CUp to 1 monthFor aliquoted stock solutions in tightly sealed vials.

Note: Discrepancies exist in the reported stability of DMSO stock solutions at -20°C. For long-term studies, storage at -80°C is recommended for maximum stability. For shorter-term experiments, storage at -20°C for up to a month is a reliable guideline.

Preparation of this compound Solutions

This compound is soluble in DMSO, with reported solubilities of up to 100 mg/mL[2]. For in vivo studies, various co-solvent formulations are required. It is often recommended that aqueous-based solutions be prepared fresh and used immediately[2]. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[1].

Table 3: Formulation Protocols for In Vitro and In Vivo Applications

ApplicationSolvents and Preparation SequenceAchieved Solubility
In Vitro Stock DMSO≥ 62.5 mg/mL (requires sonication)[3]
In Vivo 10% DMSO, then 90% Corn Oil≥ 2.08 mg/mL[1][3]
In Vivo 10% DMSO, then 40% PEG300, then 5% Tween-80, then 45% Saline≥ 2.08 mg/mL[1][3]
In Vivo 10% DMSO, then 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1][3]
In Vivo 50% PEG300, then 50% Saline2.5 mg/mL (requires sonication)[3]

Protocol for Assessing this compound Stability

To ensure the integrity of this compound in solution over time, a stability-indicating assay is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose. The following is a generalized protocol that can be adapted for specific laboratory conditions.

Objective: To quantify the concentration of this compound in a solution over time and detect the presence of any degradation products.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • Analytical balance and volumetric flasks

Protocol:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the mobile phase, ranging from a concentration below the expected lowest concentration to above the initial concentration of the stability study samples.

  • Initial Sample Analysis (T=0):

    • Dilute an aliquot of the this compound stock solution to be tested with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Record the peak area of this compound and any other observed peaks. This serves as the baseline measurement.

  • Storage of Stability Samples: Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from storage. Allow it to equilibrate to room temperature before analysis.

  • Sample Preparation and Analysis: Repeat step 2 for the aged sample.

  • Data Analysis:

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in the aged sample based on its peak area and the calibration curve.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Analyze the chromatogram for any new peaks, which may indicate degradation products.

Figure 1: Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare Calibration Standards t0_analysis T=0 HPLC Analysis prep_standards->t0_analysis prep_stock Prepare this compound Stock Solution prep_stock->t0_analysis storage Store Solution at Varied Conditions t0_analysis->storage timepoint_analysis Time-Point HPLC Analysis storage->timepoint_analysis calc_conc Calculate this compound Concentration timepoint_analysis->calc_conc check_degradation Identify Degradation Products timepoint_analysis->check_degradation stability_report Determine Stability Profile calc_conc->stability_report check_degradation->stability_report

Caption: Workflow for assessing the stability of this compound solutions using HPLC.

This compound Mechanism of Action: SRC Signaling Pathway

This compound exerts its effect by inhibiting the SRC signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

Figure 2: this compound Inhibition of the SRC Signaling Pathway

G SRC_inactive SRC (Inactive) SRC_active SRC (Active) SRC_inactive->SRC_active Activation FAK FAK SRC_active->FAK Phosphorylates Downstream Downstream Signaling SRC_active->Downstream This compound This compound This compound->SRC_inactive Locks in inactive state FAK->Downstream Activates

Caption: this compound locks SRC in an inactive state, preventing downstream signaling.

Decision Logic for this compound Solution Handling

The following diagram provides a logical flow for deciding on the appropriate preparation and storage strategy for this compound solutions based on the intended application.

Figure 3: Decision Tree for this compound Solution Handling

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start Start: Need this compound Solution app_type Application Type? start->app_type invitro In Vitro app_type->invitro In Vitro invivo In Vivo app_type->invivo In Vivo dissolve_dmso Dissolve in fresh DMSO invitro->dissolve_dmso select_formulation Select Formulation (e.g., with PEG300, Corn Oil) invivo->select_formulation storage_decision Storage Duration? dissolve_dmso->storage_decision short_term Short-Term (<1 month) storage_decision->short_term Short long_term Long-Term (>1 month) storage_decision->long_term Long store_minus20 Aliquot & Store at -20°C short_term->store_minus20 store_minus80 Aliquot & Store at -80°C long_term->store_minus80 prepare_fresh Prepare Solution Fresh Before Each Use select_formulation->prepare_fresh use_immediately Use Immediately prepare_fresh->use_immediately

Caption: A guide for preparing and storing this compound solutions based on use case.

Conclusions and Best Practices

  • Solid this compound: Store at -20°C for optimal long-term stability.

  • Stock Solutions: For long-term storage, prepare concentrated stock solutions in anhydrous DMSO, aliquot into small volumes in tightly sealed vials, and store at -80°C.

  • Working Solutions: For in vivo experiments, prepare formulations fresh immediately before use. For in vitro assays, thaw aliquots of the stock solution at room temperature and use them on the same day.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting is essential.

  • Verification: For critical or long-term studies, periodic verification of this compound concentration and purity via a stability-indicating method like HPLC is recommended.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following eCF506 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506 is a potent and highly selective inhibitor of Src family kinases (SFKs), particularly Src tyrosine kinase.[1][2] Src kinases are key regulators of various cellular processes, including proliferation, survival, and migration.[1][2] In many cancer types, Src is overexpressed and hyperactivated, contributing to tumor progression and resistance to therapy.[2] this compound exhibits its anti-cancer effects by locking Src in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[2][3] This unique mechanism of action leads to the induction of cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[4]

These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry. The primary methods described are Annexin V and Propidium Iodide (PI) staining for the detection of early and late-stage apoptosis, and a Caspase-3/7 activity assay as a functional measure of apoptosis execution.

Data Presentation

The following table summarizes the pro-apoptotic effect of this compound on a specific breast cancer cell line. Further internal studies are recommended to establish dose-response curves and time-course effects for other cell lines of interest.

Cell LineGenetic BackgroundTreatmentFold Increase in Apoptotic Cells (Caspase-3/7 Positive)Reference
MDA-MB-231ILK knockout40 nM this compound6-fold[4]

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the steps for staining cells with Annexin V-FITC and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 2: Caspase-3/7 Activity Assay

This protocol describes the use of a cell-permeable fluorogenic substrate to measure the activity of executioner caspases 3 and 7 in this compound-treated cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.

  • Staining:

    • After the treatment period, add the Caspase-3/7 reagent directly to the cell culture medium at the manufacturer's recommended concentration.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • Harvest the cells as described in Protocol 1 (collecting both floating and adherent cells).

    • Wash the cells with PBS.

    • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter set for the fluorogenic substrate.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • An increase in the fluorescence intensity of the cell population indicates an increase in Caspase-3/7 activity, which is a hallmark of apoptosis.

Visualizations

cluster_0 This compound Signaling Pathway to Apoptosis This compound This compound Src Src Kinase (Active) This compound->Src Binds and locks in inactive conformation Src_inactive Src Kinase (Inactive) PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Pathway Src->STAT3 MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) PI3K_AKT->Bcl2 Promotes STAT3->Bcl2 Promotes MAPK_ERK->Bcl2 Promotes Bax_Bak Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) Bcl2->Bax_Bak Inhibits Caspases Caspase Activation (Caspase-9, Caspase-3/7) Bax_Bak->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

cluster_1 Experimental Workflow for Apoptosis Analysis Start Seed Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest Adherent and Floating Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Flow cytometry experimental workflow.

cluster_2 Cell Population Gating Strategy FSC_SSC Forward Scatter (FSC) vs. Side Scatter (SSC) Single_Cells Single Cells FSC_SSC->Single_Cells Gate on main population AnnexinV_PI Annexin V-FITC vs. Propidium Iodide Single_Cells->AnnexinV_PI Analyze Q1 Q1: Necrotic (Annexin V-, PI+) AnnexinV_PI->Q1 Q2 Q2: Late Apoptotic (Annexin V+, PI+) AnnexinV_PI->Q2 Q3 Q3: Viable (Annexin V-, PI-) AnnexinV_PI->Q3 Q4 Q4: Early Apoptotic (Annexin V+, PI-) AnnexinV_PI->Q4

Caption: Gating strategy for apoptosis analysis.

References

Application Notes and Protocols: In Vitro Evaluation of eCF506 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

eCF506 is a potent and selective inhibitor of SRC family kinases (SFKs).[1] Increased activity of SRC has been linked to cell proliferation, migration, and drug resistance in a variety of solid tumors, including breast, colon, and prostate cancer.[2] By locking SRC in its inactive conformation, this compound inhibits both the enzymatic and scaffolding functions of the protein.[2][3] This unique mechanism of action provides a strong rationale for investigating this compound in combination with standard-of-care chemotherapeutic agents to potentially enhance anti-tumor efficacy and overcome drug resistance.[4][5] Preclinical studies with other SRC inhibitors have demonstrated synergistic effects when combined with chemotherapy in various cancer types.[6][7]

These application notes provide detailed protocols for evaluating the in vitro effects of this compound in combination with conventional chemotherapy. The described assays will enable researchers to assess cell viability, synergistic interactions, and the induction of apoptosis.

Key Experiments and Methodologies

A systematic in vitro evaluation of this compound in combination with chemotherapy typically involves a series of experiments to determine the nature of the interaction and its effect on cancer cells. The following are key experimental protocols.

Cell Viability and Synergy Analysis (MTT/CCK-8 Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of this compound and a chemotherapeutic agent, both alone and in combination. The goal is to determine if the combination results in a greater-than-additive effect (synergy).

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest to ~80% confluency.

    • Harvest cells and perform a cell count to ensure viability is >90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the desired chemotherapeutic agent in an appropriate solvent (e.g., DMSO).

    • Create a dose-response matrix by preparing serial dilutions of both this compound and the chemotherapeutic agent in culture medium. It is recommended to use 5-8 concentrations for each drug.

    • Remove the medium from the 96-well plate and add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line and chemotherapeutic agent (typically 48-72 hours).[8]

  • MTT/CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[9]

    • For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Analyze the combination data for synergy using methods such as the Combination Index (CI) based on the Chou-Talalay method or the Bliss independence model.[10][11][12] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Illustrative Data Presentation:

Table 1: Illustrative IC50 Values of this compound and Chemotherapeutic Agents

Cell LineThis compound IC50 (nM)Chemotherapy AgentChemotherapy IC50 (µM)
Breast Cancer (MCF-7)15Paclitaxel0.1
Colon Cancer (HCT116)255-Fluorouracil5
Lung Cancer (A549)50Cisplatin2

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Table 2: Illustrative Combination Index (CI) Values for this compound and Chemotherapy

Cell LineChemotherapy AgentThis compound Conc. (nM)Chemo Conc. (µM)Fraction AffectedCI ValueInterpretation
Breast Cancer (MCF-7)Paclitaxel7.50.050.50.6Synergy
Colon Cancer (HCT116)5-Fluorouracil12.52.50.50.7Synergy
Lung Cancer (A549)Cisplatin2510.50.5Strong Synergy

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the combination of this compound and chemotherapy induces programmed cell death (apoptosis).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest.

    • Treat the cells with this compound, the chemotherapeutic agent, and the combination at predetermined concentrations (e.g., around their respective IC50 values) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.[13]

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Illustrative Data Presentation:

Table 3: Illustrative Percentage of Apoptotic Cells after Combination Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control9532
This compound (IC50)80155
Chemotherapy (IC50)75205
This compound + Chemotherapy404515

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Clonogenic Survival Assay

This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies, which is a measure of reproductive integrity.

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low and known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

  • Treatment:

    • Allow the cells to attach overnight.

    • Treat the cells with this compound, the chemotherapeutic agent, and the combination at various concentrations for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.[14]

  • Staining and Counting:

    • Fix the colonies with a solution such as methanol/acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction as a function of drug concentration to generate survival curves.

Illustrative Data Presentation:

Table 4: Illustrative Surviving Fraction after Combination Treatment

TreatmentSurviving Fraction
Vehicle Control1.0
This compound (Low Dose)0.8
Chemotherapy (Low Dose)0.7
This compound + Chemotherapy (Low Doses)0.3

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Viability Cell Viability Assay (MTT/CCK-8) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis Clonogenic Clonogenic Survival Assay CellCulture->Clonogenic DrugPrep Prepare this compound & Chemo Stocks DrugPrep->Viability DrugPrep->Apoptosis DrugPrep->Clonogenic IC50 IC50 Determination Viability->IC50 Synergy Synergy Analysis (CI) Viability->Synergy ApoptosisAnalysis Quantify Apoptotic Cells Apoptosis->ApoptosisAnalysis SurvivalAnalysis Calculate Surviving Fraction Clonogenic->SurvivalAnalysis Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) SRC SRC RTK->SRC FAK FAK SRC->FAK Downstream Downstream Signaling (Proliferation, Survival, Migration) SRC->Downstream FAK->Downstream Apoptosis Apoptosis Downstream->Apoptosis inhibition of Chemo Chemotherapy (e.g., Paclitaxel, Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->Apoptosis This compound This compound This compound->SRC

References

Troubleshooting & Optimization

Technical Support Center: eCF506 and SRC Phosphorylation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SRC inhibitor eCF506 who are encountering difficulties in observing the expected inhibition of SRC phosphorylation in Western blot analyses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of SRC family kinases.[1][2] Unlike many other kinase inhibitors that target the active conformation of the enzyme, this compound uniquely binds to and locks SRC in its native, inactive conformation.[3][4][5] This dual-action mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing the phosphorylation of downstream targets and the formation of protein complexes, such as the SRC-FAK complex.[3][4]

Q2: At what concentration should this compound inhibit SRC phosphorylation?

A2: this compound is a sub-nanomolar inhibitor of SRC, with an IC50 of less than 0.5 nM in cell-free assays.[6] In cellular assays, this compound has been shown to inhibit SRC phosphorylation at low nanomolar concentrations, with complete inhibition observed at 100 nM in cell lines such as MCF7 and MDA-MB-231.[1][7] Significant inhibition of SRC phosphorylation has been reported at concentrations as low as 10 nM.[1]

Q3: What is the correct way to prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular stress.

Troubleshooting Guide: this compound Not Inhibiting SRC Phosphorylation in Western Blot

This guide is designed to help you identify and resolve common issues when your Western blot results do not show the expected decrease in SRC phosphorylation after treatment with this compound.

Problem: No observable decrease in phospho-SRC (pY419/pY416) signal in this compound-treated samples compared to the vehicle control.

Potential Cause 1: Suboptimal Experimental Design

  • Question: Are you using the appropriate concentration and treatment duration for this compound?

    • Troubleshooting Steps:

      • Verify Concentration: Ensure you are using a concentration range where this compound is known to be effective (e.g., 10 nM to 100 nM).[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

      • Optimize Treatment Time: The time required to observe dephosphorylation can vary between cell lines. A typical starting point is a 3 to 6-hour treatment.[3][8] Consider performing a time-course experiment (e.g., 1, 3, 6, and 24 hours) to identify the optimal treatment duration.

  • Question: Is the basal level of SRC phosphorylation in your cell line high enough to detect a decrease?

    • Troubleshooting Steps:

      • Positive Controls: Include a positive control cell lysate known to have high levels of SRC phosphorylation. Some antibody datasheets suggest specific cell lines, such as A431 cells treated with pervanadate, as positive controls.[9][10]

      • Stimulation: If basal phosphorylation is low, consider stimulating the cells with a growth factor (e.g., EGF) or serum to induce SRC activation before inhibitor treatment.[11]

Potential Cause 2: Issues with Reagents and Antibodies

  • Question: Is your this compound compound active?

    • Troubleshooting Steps:

      • Proper Storage: Confirm that the this compound stock solution has been stored correctly at -20°C or -80°C to prevent degradation.[1]

      • Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment.

  • Question: Are your primary and secondary antibodies performing correctly?

    • Troubleshooting Steps:

      • Antibody Validation: Use antibodies that have been validated for Western blotting of phospho-SRC. Check the antibody datasheet for recommended dilutions and positive control data.

      • Positive Control Lysate: Run a positive control lysate to confirm that your antibodies can detect phosphorylated SRC.

      • Secondary Antibody: Ensure your secondary antibody is specific to the primary antibody's host species and is not expired.

Potential Cause 3: Problems with the Western Blot Protocol

  • Question: Are you adequately preserving the phosphorylation state of your proteins during sample preparation?

    • Troubleshooting Steps:

      • Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer.[12] This prevents cellular phosphatases from removing the phosphate groups from SRC after cell lysis.

      • Work on Ice: Keep your samples and buffers on ice throughout the lysis and protein quantification steps to minimize enzymatic activity.[12]

  • Question: Is your Western blot protocol optimized for detecting phosphorylated proteins?

    • Troubleshooting Steps:

      • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.

      • Washing Steps: Perform adequate washing steps with TBST to reduce non-specific antibody binding.[12]

      • Loading Control: Always probe for total SRC and a housekeeping protein (e.g., β-actin or GAPDH) on the same blot to ensure equal protein loading and to normalize the phospho-SRC signal.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Reference
SRC< 0.5[6]
YES10.47[1]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssayEffective ConcentrationObservationReference
MCF7SRC Phosphorylation100 nMComplete Inhibition[1][7]
MDA-MB-231SRC Phosphorylation100 nMComplete Inhibition[1][7]
CUTO32SRC Phosphorylation100 nMSignificant Inhibition[8]

Experimental Protocols

Detailed Protocol: Western Blot for SRC Phosphorylation

This protocol is a general guideline. Optimization may be required for your specific experimental conditions.

  • Cell Lysis:

    • After treating cells with this compound and controls, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis and Transfer:

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes is recommended.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SRC (e.g., pY419) overnight at 4°C. Recommended dilutions can be found on the antibody datasheet (typically 1:1000).

    • Wash the membrane three times with TBST for 5-10 minutes each.[14]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total SRC and a loading control.

Visualizations

eCF506_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 SRC Kinase Regulation cluster_2 Downstream Effects Growth_Factors Growth Factors, Integrins Inactive_SRC Inactive SRC (Folded) Growth_Factors->Inactive_SRC Active_SRC Active SRC (Phosphorylated) Active_SRC->Inactive_SRC Inactivation Phosphorylation Substrate Phosphorylation Active_SRC->Phosphorylation Inactive_SRC->Active_SRC Activation This compound This compound This compound->Inactive_SRC Locks in inactive state Downstream_Signaling Downstream Signaling (Proliferation, Migration) Phosphorylation->Downstream_Signaling

Caption: Mechanism of action of this compound on SRC kinase.

Troubleshooting_Workflow Start No Inhibition of p-SRC Observed Check_Protocol Review Western Blot Protocol for Phosphorylated Proteins Start->Check_Protocol Check_Reagents Verify Reagent Integrity (this compound, Antibodies) Start->Check_Reagents Check_Experiment_Design Assess Experimental Design (Concentration, Time, Controls) Start->Check_Experiment_Design Phosphatase_Inhibitors Added Phosphatase Inhibitors? Check_Protocol->Phosphatase_Inhibitors eCF506_Activity This compound Stored Correctly? Check_Reagents->eCF506_Activity Dose_Response Performed Dose-Response? Check_Experiment_Design->Dose_Response BSA_Blocking Used BSA for Blocking? Phosphatase_Inhibitors->BSA_Blocking Yes Optimize_Protocol Optimize Protocol: - Add Inhibitors - Use BSA Blocking Phosphatase_Inhibitors->Optimize_Protocol No BSA_Blocking->Optimize_Protocol No Success Inhibition Observed BSA_Blocking->Success Yes Antibody_Validation Antibodies Validated? (Positive Control Lysate) eCF506_Activity->Antibody_Validation Yes New_Reagents Use Fresh Aliquots of This compound and Antibodies eCF506_Activity->New_Reagents No Antibody_Validation->New_Reagents No Antibody_Validation->Success Yes Time_Course Performed Time-Course? Dose_Response->Time_Course Yes Optimize_Design Optimize Experiment: - Titrate this compound - Vary Treatment Time Dose_Response->Optimize_Design No Time_Course->Optimize_Design No Time_Course->Success Yes Optimize_Protocol->Start New_Reagents->Start Optimize_Design->Start

Caption: Troubleshooting workflow for Western blot analysis.

References

eCF506 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using eCF506 in non-cancerous cell lines.

Summary of this compound Cytotoxicity in Non-Cancerous Cell Lines

This compound is a potent and selective inhibitor of SRC tyrosine kinase. Its mechanism of action involves locking the SRC protein in its native inactive conformation, which inhibits both its enzymatic and scaffolding functions. This leads to a disruption of downstream signaling pathways crucial for cell proliferation, survival, and migration.[1]

Studies have shown that this compound exhibits minimal cytotoxic effects in non-cancerous cell lines. Specifically, in the non-malignant breast epithelial cell line MCF10A, this compound showed an EC50 value of greater than 10 μmol/L, indicating low toxicity.[1] This selectivity for cancer cells over non-cancerous cells is a significant advantage in potential therapeutic applications.

Quantitative Cytotoxicity Data
Cell LineCell TypeAssay DurationIC50/EC50 (μmol/L)Reference
MCF10ANon-malignant breast epithelial5 days> 10[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.001 to 10 μmol/L.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 5 days).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently with a pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments with this compound in non-cancerous cell lines.

Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding. - Use a multichannel pipette for adding cells and reagents. - Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Low signal or no dose-response Sub-optimal cell number, incorrect drug concentration, or short incubation time.- Perform a cell titration experiment to determine the optimal seeding density. - Verify the concentration of the this compound stock solution. - Extend the incubation time to allow for a measurable effect.
Unexpectedly high cytotoxicity Cell line contamination, incorrect this compound concentration, or issues with assay reagents.- Check the cell line for mycoplasma contamination. - Confirm the dilution calculations for this compound. - Ensure the MTT reagent is fresh and properly prepared.
Inconsistent results across experiments Variation in cell passage number, serum quality, or incubation conditions.- Use cells within a consistent and low passage number range. - Use the same batch of serum for all related experiments. - Ensure consistent incubation times and conditions (temperature, CO2).

Frequently Asked Questions (FAQs):

  • What is the expected cytotoxicity of this compound in non-cancerous cell lines? Based on available data, this compound is expected to have low cytotoxicity in non-cancerous cell lines, with EC50 values typically above 10 μmol/L.[1]

  • What is the mechanism of action of this compound? this compound is a selective SRC inhibitor that locks the SRC kinase in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[1]

  • What solvent should be used to dissolve this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • What is the recommended range of concentrations for testing this compound? A common starting range for cytotoxicity testing in non-cancerous cell lines is from 0.001 to 10 μmol/L.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: SRC Signaling Pathway Inhibition

This compound targets and inhibits the SRC tyrosine kinase, a key regulator of multiple downstream signaling pathways involved in cell growth and survival. By locking SRC in its inactive state, this compound prevents the phosphorylation of its substrates, leading to the downregulation of pathways such as the RAS/MEK/ERK (MAPK), PI3K/AKT, and STAT3 pathways.

eCF506_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC_active Active SRC RTK->SRC_active Activation SRC_inactive Inactive SRC FAK FAK SRC_active->FAK Phosphorylation PI3K PI3K SRC_active->PI3K Activation STAT3 STAT3 SRC_active->STAT3 Activation RAS RAS SRC_active->RAS Activation This compound This compound This compound->SRC_active Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Caption: Mechanism of this compound in inhibiting the SRC signaling pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of this compound on non-cancerous cell lines.

cytotoxicity_workflow start Start prep_cells Prepare Single-Cell Suspension start->prep_cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_attach Incubate for Cell Attachment seed_plate->incubate_attach treat_compound Treat with this compound (Serial Dilutions) incubate_attach->treat_compound incubate_treat Incubate for Treatment Period treat_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50/EC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

References

Technical Support Center: Troubleshooting eCF506 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered when using the TRPC6 inhibitor, eCF506, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Transient Receptor Potential Canonical 6 (TRPC6), a non-selective calcium-permeable cation channel. It is a derivative of larixyl acetate. By blocking TRPC6, this compound prevents the influx of calcium (Ca2+) into cells, thereby modulating downstream signaling pathways that are dependent on calcium levels.

Q2: Why am I seeing variable EC50 values for this compound in my cell viability assays?

Inconsistent EC50 values can arise from several factors:

  • Compound Solubility: this compound has low aqueous solubility. Improper dissolution or precipitation in media can lead to significant variations in the effective concentration.

  • Cell Density: The number of cells seeded can alter the cell-to-drug ratio, impacting the observed potency. High cell densities may require higher concentrations of the inhibitor.

  • Assay Type: Different viability assays measure distinct cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). This compound may differentially affect these readouts, leading to assay-dependent EC50 values.

  • Incubation Time: The duration of drug exposure can profoundly influence the outcome. Short incubation times may not be sufficient to observe significant effects on cell viability.

Q3: Can this compound interfere with the reagents of common cell viability assays?

Yes, like many small molecules, this compound has the potential to interfere with assay components. For example, it may interact with tetrazolium salts (MTT, MTS) or luciferase enzymes (in ATP-based assays), leading to false positive or false negative results. It is crucial to run appropriate controls, including a cell-free assay with this compound and the assay reagents, to test for any direct interference.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Troubleshooting Guide

This section addresses specific issues and provides actionable solutions to overcome inconsistent results.

Problem Potential Cause Recommended Solution
High variability between replicate wells Incomplete Solubilization: this compound may be precipitating out of the cell culture medium.1. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. 2. Visually inspect the media for any precipitate after adding this compound. 3. Prepare fresh dilutions from the stock solution for each experiment.
No significant effect on cell viability at expected concentrations Low TRPC6 Expression: The chosen cell line may not express TRPC6 at a sufficient level for its inhibition to impact viability.1. Verify TRPC6 expression in your cell line using qPCR or Western blotting. 2. Select a positive control cell line known to have high TRPC6 expression.
Incorrect Assay Choice: The chosen viability assay may not be sensitive to the cellular changes induced by TRPC6 inhibition.1. Try an alternative viability assay that measures a different parameter (e.g., switch from a metabolic assay like MTT to a cytotoxicity assay measuring LDH release).
EC50 values are inconsistent across different experiments Inconsistent Cell Passage Number: Cellular characteristics, including protein expression, can change with prolonged passaging.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Perform routine cell line authentication.
Variable Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.1. Maintain a consistent serum concentration across all experiments. 2. Consider performing experiments in serum-free or reduced-serum media if compatible with your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks.

  • Working Solution Preparation: Dilute the intermediate stocks into pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains below 0.5%. Mix thoroughly by vortexing before adding to the cells.

Protocol 2: General Cell Viability Assay (MTT Assay Example)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Upstream Activation cluster_1 TRPC6 Channel Modulation cluster_2 Downstream Cellular Effects AngII Angiotensin II PLC PLC AngII->PLC DAG DAG PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Ca_Influx Ca2+ Influx TRPC6->Ca_Influx This compound This compound This compound->TRPC6 Inhibition Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Cell_Viability Cell Viability NFAT->Cell_Viability

Caption: Simplified signaling pathway of TRPC6 activation and its inhibition by this compound.

G start Start Experiment seed_cells 1. Seed Cells in 96-well Plate start->seed_cells adhere 2. Allow Cells to Adhere (24h) seed_cells->adhere prepare_drug 3. Prepare this compound Dilutions adhere->prepare_drug treat_cells 4. Treat Cells with this compound prepare_drug->treat_cells incubate 5. Incubate (24-72h) treat_cells->incubate add_reagent 6. Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate 7. Read Plate on Spectrophotometer add_reagent->read_plate analyze 8. Analyze Data (EC50 Calculation) read_plate->analyze G issue Inconsistent Viability Results cause1 Compound Solubility Issue? issue->cause1 cause2 Cell Line Issue? issue->cause2 cause3 Assay Interference? issue->cause3 solution1 Check final DMSO concentration. Visually inspect for precipitate. cause1->solution1 Yes solution2 Verify TRPC6 expression (qPCR/WB). Use consistent passage number. cause2->solution2 Yes solution3 Run cell-free control assay. Try an alternative viability assay. cause3->solution3 Yes

Optimizing eCF506 Incubation Time for Maximum Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of eCF506 to achieve maximum inhibition of its target, the non-receptor tyrosine kinase SRC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent and selective, orally bioavailable inhibitor of SRC family kinases (SFKs), particularly SRC and YES1, with an IC50 of less than 0.5 nM for SRC.[1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation.[3][4] This dual-action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing the phosphorylation of downstream targets and the formation of protein complexes, such as the SRC-FAK complex.[3][5]

Q2: What is the recommended starting incubation time for this compound in cell-based assays?

A2: Based on published data, a starting point for incubation time can range from 3 to 24 hours for assessing inhibition of SRC phosphorylation by Western blot.[3] For functional assays like cell migration, significant effects have been observed as early as 6 hours.[1][6] For longer-term assays such as cell viability or proliferation, incubation times of 48 hours to 5 days are commonly used.[3]

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: The optimal incubation time is dependent on the cell type, the concentration of this compound used, and the specific downstream readout. To determine the ideal time for maximum inhibition in your experimental model, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours) to analyze the level of SRC phosphorylation or the desired downstream effect.

Q4: What are some common issues that can affect this compound efficacy and how can I troubleshoot them?

A4: See the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibitory activity Compound Precipitation: this compound may have limited solubility in aqueous media.- Visually inspect the culture media for any precipitate after adding the compound.- Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the final assay medium.[2]
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Complete inhibition of SRC phosphorylation has been observed at 100 nM in some cell lines.[1][6]
Suboptimal Incubation Time: The incubation time may be too short to observe maximum inhibition.- Conduct a time-course experiment as described in the FAQs to identify the optimal incubation period.
Cell Health and Density: Unhealthy or overly confluent cells may not respond optimally to treatment.- Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.
High variability between replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.- Use a cell counter to ensure accurate and consistent cell seeding in each well.
Inconsistent Drug Addition: Variations in the volume or timing of this compound addition can introduce variability.- Use calibrated pipettes and add the inhibitor to all wells as consistently and quickly as possible.
Unexpected off-target effects High Concentration: Using excessively high concentrations of this compound may lead to off-target effects.- Although this compound is highly selective, it's best practice to use the lowest effective concentration determined from your dose-response studies.[3]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for SRC Phosphorylation Inhibition by Western Blot

This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting SRC autophosphorylation at tyrosine 419 (pY419), a direct marker of SRC kinase activity.[3]

Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231 or MCF7) in 6-well plates and allow them to reach approximately 70% confluence.[3]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 100 nM).[3]

  • Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 1, 3, 6, 12, and 24 hours) at 37°C in a humidified CO2 incubator.[3]

  • Cell Lysis: At each time point, place the plates on ice, remove the medium, and wash the cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 10 minutes with occasional vortexing.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Resolve equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SRC (pY419) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total SRC and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Analysis: Quantify the band intensities for pSRC and total SRC. The optimal incubation time is the point at which the ratio of pSRC to total SRC is at its lowest.

Protocol 2: Co-Immunoprecipitation to Assess Inhibition of SRC-FAK Complex Formation

This protocol is for determining the effect of this compound incubation time on the interaction between SRC and Focal Adhesion Kinase (FAK).

Methodology:

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 10 cm dishes. Once attached, treat the cells with this compound (e.g., 0.1 µmol/L) or DMSO for a specific time, for instance, 6 hours.[3]

  • Cell Lysis: Lyse the cells using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Immunoprecipitation:

    • Incubate 1 mg of protein lysate overnight with magnetic beads functionalized with an anti-SRC antibody.[3]

    • Separate the beads and wash them to remove non-specific binding.

  • Western Blotting: Elute the protein complexes from the beads and analyze the levels of SRC and FAK by Western blot.

  • Analysis: Normalize the FAK band intensity to the SRC band intensity to determine the effect of this compound on the SRC-FAK interaction.

Data Presentation

The following tables summarize quantitative data on the effects of this compound at different incubation times from published studies.

Table 1: Effect of this compound on SRC and FAK Phosphorylation

Cell LineTreatment TimeThis compound ConcentrationEffect on SRC pY419Effect on FAK pY397Reference
MDA-MB-2313 hours0.3 - 300 nmol/LDose-dependent decreaseDose-dependent decrease[3]
MDA-MB-23124 hours0.3 - 300 nmol/LDose-dependent decreaseDose-dependent decrease[3]
MCF73 hours0.3 - 300 nmol/LDose-dependent decreaseDose-dependent decrease[3]
MCF724 hours0.3 - 300 nmol/LDose-dependent decreaseDose-dependent decrease[3]

Table 2: Functional Effects of this compound at Different Incubation Times

AssayCell LineTreatment TimeThis compound ConcentrationObserved EffectReference
Co-Immunoprecipitation (SRC-FAK)MDA-MB-2316 hours0.1 µmol/L50% decrease in FAK recovery with SRC[3]
Cell MigrationMDA-MB-2316 hours10 nMSignificant reduction in cell motility[1][6]
Cell Cycle AnalysisMDA-MB-231, MCF748 hoursNot specifiedG1-phase arrest[3]
Cell ViabilityVarious Breast Cancer Lines5 daysGI50: 0.015–0.22 µmol/LPotent anti-proliferative effects[3]

Visualizations

Signaling Pathway of this compound Action

eCF506_Pathway cluster_0 Upstream Activation cluster_1 SRC Kinase Regulation cluster_2 Downstream Signaling & Scaffolding cluster_3 Cellular Responses Growth_Factors Growth Factors Integrins Integrins FAK FAK Integrins->FAK RTKs Receptor Tyrosine Kinases (RTKs) SRC_Inactive SRC (Inactive) RTKs->SRC_Inactive Activation SRC_Active SRC (Active) pY419 SRC_Inactive->SRC_Active Autophosphorylation SRC_Active->SRC_Inactive Dephosphorylation SRC_FAK_Complex SRC-FAK Complex SRC_Active->SRC_FAK_Complex FAK Phosphorylation This compound This compound This compound->SRC_Inactive Locks in inactive state This compound->SRC_FAK_Complex Inhibits formation FAK_pY397 FAK pY397 FAK->FAK_pY397 Autophosphorylation FAK_pY397->SRC_FAK_Complex SRC Binding Downstream_Effectors Downstream Effectors SRC_FAK_Complex->Downstream_Effectors Proliferation Proliferation Downstream_Effectors->Proliferation Migration Migration Downstream_Effectors->Migration Survival Survival Downstream_Effectors->Survival

Caption: Mechanism of this compound action on the SRC signaling pathway.

Experimental Workflow for Optimizing Incubation Time

Incubation_Optimization_Workflow cluster_workflow Workflow for Determining Optimal this compound Incubation Time Start Start: Seed Cells Prepare Prepare this compound (Dose-Response Derived Conc.) Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate for Various Time Points (e.g., 1, 3, 6, 12, 24h) Treat->Incubate Harvest Harvest Cells at Each Time Point Incubate->Harvest Lyse Cell Lysis & Protein Quantification Harvest->Lyse Analyze Western Blot for pSRC/Total SRC Lyse->Analyze Quantify Quantify Band Intensities Analyze->Quantify Determine Determine Time of Maximum Inhibition Quantify->Determine End End: Optimal Time Identified Determine->End

Caption: Experimental workflow for optimizing this compound incubation time.

References

eCF506 Kinase Profiling Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using eCF506, a potent and selective SRC family kinase (SFK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound, also known as NXP900, is a highly potent and selective inhibitor of SRC family kinases (SFKs), with subnanomolar IC50 values against SRC and YES1.[1][2] Its primary targets are YES1 and SRC kinase.[1][3] Unlike many other SRC inhibitors that bind to the active conformation, this compound uniquely locks SRC in its native, inactive "closed" conformation.[1][3][4][5] This dual mechanism inhibits both the kinase's enzymatic activity and its scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[6][7]

Q2: How selective is this compound against other kinases?

A2: this compound demonstrates exceptional selectivity across the kinome.[6][7] Notably, it displays a greater than 950-fold difference in activity between its primary target SRC and the ABL kinase, a common off-target of other SRC inhibitors like dasatinib.[1][8] Kinome profiling has shown that this compound has low to no inhibition against the vast majority of other kinases tested.[4][7]

Q3: What are the known off-target effects of this compound?

A3: Due to its high selectivity, this compound has minimal documented off-target effects at typical working concentrations. Its selectivity for SRC over ABL is a key feature, which is advantageous as ABL can act as a tumor suppressor in some contexts.[6] While all small molecule inhibitors have the potential for off-target interactions at high concentrations, the primary mechanism of action of this compound at standard research concentrations is the potent and selective inhibition of SFKs.

Q4: In which cancer cell lines has this compound shown anti-proliferative activity?

A4: this compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, including:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231).[1][6][8]

  • Esophageal squamous cancer cell lines.[1]

  • Cell lines resistant to ALK and EGFR inhibitors.[3]

  • Colorectal cancer cell lines (e.g., LS174t).[9]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of SRC phosphorylation.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: this compound inhibits SRC phosphorylation at low nanomolar levels, with complete inhibition often observed around 100 nM.[1][8] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Possible Cause 2: Issues with antibody or western blotting technique.

    • Solution: Ensure the specificity and quality of your phospho-SRC (e.g., Y416) antibody. Run appropriate positive and negative controls to validate your western blotting protocol.

  • Possible Cause 3: Cell line specific factors.

    • Solution: The basal level of SRC activity can vary between cell lines. Confirm that your cell line of interest has detectable levels of active SRC.

Problem 2: My cells are showing unexpected toxicity or off-target effects.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Solution: While this compound is highly selective, very high concentrations may lead to off-target effects.[10] Refer to the provided IC50 and GI50 data to use a concentration that is potent for SRC inhibition but minimizes the risk of off-target activity. Consider performing a toxicity assay to determine the cytotoxic concentration in your cell line.

  • Possible Cause 2: Contamination of the compound.

    • Solution: Ensure the purity of your this compound stock. If in doubt, obtain a new vial from a reputable supplier.

  • Possible Cause 3: Off-target effects unrelated to kinase inhibition.

    • Solution: While less common for highly selective inhibitors, off-target toxicity can be a mechanism of action for some cancer drugs.[11] If you suspect this, consider validating the on-target effect by observing the downstream signaling of SRC, such as FAK phosphorylation.[1]

Problem 3: I am not observing the expected effect on cell migration or proliferation.

  • Possible Cause 1: Insufficient treatment time.

    • Solution: The effects of this compound on cell motility can be observed as early as 6 hours.[1][8] For anti-proliferative effects, a longer treatment time (e.g., 72 hours) may be necessary.[9] Optimize the treatment duration for your specific assay.

  • Possible Cause 2: Cell line is not dependent on SRC signaling for the observed phenotype.

    • Solution: The dependence on SRC for proliferation and migration can be cell-line specific. Confirm the role of SRC in your model system, for example, by using siRNA to knock down SRC and observing if the phenotype is recapitulated.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Notes
SRC< 0.5High potency.[1][8][12][13]
YES10.47High potency.[3][5]
ABL>475>950-fold selectivity over SRC.[1][8]

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Notes
NCI-H2228ALK-sensitive83Potent inhibition.[3]
H2228-ALR1Alectinib-resistant5.8Potent inhibition in resistant line.[3]
H2228-ALR2Alectinib-resistant16Potent inhibition in resistant line.[3]
PC9EGFR-sensitive605Moderate inhibition.[3]
PC9-OR1Osimertinib-resistant826Moderate inhibition in resistant line.[3]

Experimental Protocols

1. Western Blotting for SRC and FAK Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SRC (Y416), total SRC, phospho-FAK (Y397), and total FAK overnight at 4°C. Use a loading control like GAPDH or β-actin.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

2. Cell Proliferation Assay (e.g., using ATP-based luminescence)

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).[3]

  • Lysis and Luminescence Reading: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 values by fitting the dose-response data to a non-linear regression curve.

3. Scratch-Wound Migration Assay

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Scratch Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove dislodged cells and add media containing this compound or vehicle control at the desired concentration (e.g., 10 nM).[8]

  • Imaging: Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an automated imaging system.[8]

  • Analysis: Quantify the closure of the scratch over time to determine the effect on cell migration.

Visualizations

eCF506_Mechanism_of_Action cluster_src SRC Kinase cluster_downstream Downstream Effects SRC_inactive SRC (Inactive) SRC_active SRC (Active) SRC_inactive->SRC_active Activation Signals SRC_active->SRC_inactive Inactivation Kinase_Activity Kinase Activity (Phosphorylation) SRC_active->Kinase_Activity Scaffolding Scaffolding Function (e.g., FAK binding) SRC_active->Scaffolding This compound This compound This compound->SRC_inactive Locks in inactive state This compound->Kinase_Activity Inhibits This compound->Scaffolding Inhibits Other_Inhibitors Other SRC Inhibitors (e.g., Dasatinib) Other_Inhibitors->SRC_active Binds to active state

Caption: Mechanism of action of this compound compared to other SRC inhibitors.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Reagents Are reagents (antibodies, etc.) validated and working? Check_Concentration->Check_Reagents Yes Validate_Reagents Validate Reagents (e.g., positive/negative controls) Check_Reagents->Validate_Reagents No Check_Cell_Line Is the cell line appropriate? (e.g., expresses active SRC) Check_Reagents->Check_Cell_Line Yes Characterize_Cell_Line Characterize Basal SRC Activity Check_Cell_Line->Characterize_Cell_Line No Consider_Off_Target Could it be an off-target effect? Check_Cell_Line->Consider_Off_Target Yes Validate_On_Target Validate On-Target Effect (e.g., downstream signaling) Consider_Off_Target->Validate_On_Target Yes Consult_Literature Consult Literature for Similar Issues Validate_On_Target->Consult_Literature

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Unexpected phenotypic changes in cells treated with eCF506

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using eCF506. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of SRC family kinases (SFKs).[1][2][3] Its unique mechanism involves locking the SRC kinase in its native, inactive conformation. This dual action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing it from phosphorylating downstream targets and forming complexes with protein partners like Focal Adhesion Kinase (FAK).[4][5][6] This contrasts with many other SRC inhibitors, such as dasatinib, which bind to the active conformation of SRC.[7]

2. What are the expected phenotypic changes in cells treated with this compound?

Treatment with this compound is expected to induce the following phenotypic changes:

  • Potent antiproliferative effects: this compound demonstrates strong growth inhibition in a variety of cancer cell lines, particularly those of breast cancer origin.[4]

  • G1 phase cell cycle arrest: Cells treated with this compound typically exhibit an arrest in the G1 phase of the cell cycle.[4]

  • Reduced cell motility: this compound has been shown to significantly decrease cell migration.

  • Inhibition of SRC and FAK phosphorylation: A reduction in the phosphorylation of SRC at tyrosine 416 and FAK at its autophosphorylation site (tyrosine 397) is a key indicator of target engagement.[4]

  • Disruption of the SRC-FAK complex: this compound inhibits the formation of the protein complex between SRC and FAK.[4][8]

3. How does this compound differ from other SRC inhibitors like dasatinib?

The primary difference lies in their mechanism of action and selectivity.

FeatureThis compoundDasatinib
Binding Conformation Binds to the inactive conformation of SRC, inhibiting both kinase and scaffolding functions.[4][5][6][7]Binds to the active conformation of SRC, primarily inhibiting kinase activity.[7]
Kinase Selectivity Highly selective for SRC family kinases with over a 1,000-fold selectivity against ABL kinase.[9]Dual SRC/ABL inhibitor with broader kinase inhibition profile.[4]
FAK Nuclear Translocation Does not induce the translocation of Focal Adhesion Kinase (FAK) to the nucleus.[4][8]Can trigger the translocation of FAK into the nucleus.[4][8]
Tolerability Associated with increased antitumor efficacy and better tolerability in preclinical models.[4][6]Broader kinase inhibition can lead to more off-target effects.[4]

4. What are the known off-target effects of this compound?

This compound is characterized by its high selectivity for SRC family kinases.[3] It displays significantly less activity against other kinases, most notably ABL kinase, which is a common off-target for many SRC inhibitors.[9] Preclinical toxicology studies have shown that this compound is not mutagenic.[8]

5. How should I prepare and store this compound?

  • Stock Solutions: this compound is soluble in DMSO and ethanol, but insoluble in water.[2] For in vitro experiments, prepare a concentrated stock solution in DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%). For in vivo studies, various formulations using PEG300, Tween-80, and saline, or corn oil can be prepared.[1][4] It is recommended to prepare fresh working solutions for each experiment. If precipitation occurs upon dilution, gentle warming or sonication may aid dissolution.[4]

Troubleshooting Guides

Issue 1: Unexpectedly Low Potency or Lack of Antiproliferative Effect
Possible Cause Troubleshooting Step
Compound Instability or Degradation Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored correctly at -80°C.
Suboptimal Cell Culture Conditions Ensure cells are in the exponential growth phase at the time of treatment. High cell density can lead to contact inhibition and reduced proliferation, masking the antiproliferative effects of the inhibitor.
Incorrect Final Concentration Double-check all dilution calculations. Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions.
Low SRC Dependence of Cell Line Confirm that your cell line of interest is dependent on SRC signaling for proliferation. This can be assessed by checking baseline levels of phosphorylated SRC (p-SRC Y416).
Serum Protein Binding If using high serum concentrations in your culture medium, consider that this compound may bind to serum proteins, reducing its effective concentration. You can try reducing the serum percentage during the treatment period, if compatible with your cell line's health.
Issue 2: Inconsistent or Noisy Western Blot Results for p-SRC or p-FAK
Possible Cause Troubleshooting Step
Rapid Phosphatase Activity Lyse cells quickly on ice using a lysis buffer containing phosphatase and protease inhibitors.
Suboptimal Antibody Performance Ensure your primary antibodies for p-SRC (Y416) and p-FAK (Y397) are validated for Western blotting and are used at the recommended dilution. Include appropriate positive and negative controls.
Insufficient Inhibition Verify that the concentration of this compound used is sufficient to inhibit SRC kinase activity in your cell line. Complete inhibition of SRC and FAK phosphorylation is often observed at concentrations around 100 nM.[1][4]
Timing of Lysate Collection The inhibition of SRC and FAK phosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of phosphorylation.
Loading and Transfer Issues Use a total protein stain (e.g., Ponceau S) on the membrane after transfer to ensure even loading and efficient transfer of proteins. Normalize phosphorylated protein levels to the total protein levels of SRC and FAK, respectively.
Issue 3: Difficulty in Reproducing G1 Cell Cycle Arrest
Possible Cause Troubleshooting Step
Asynchronous Cell Population Ensure that your cells are asynchronously growing before treatment. Synchronizing the cells before adding this compound may provide a clearer indication of a G1 arrest.
Incorrect Fixation Technique Use ice-cold 70% ethanol for fixation and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping.
Suboptimal Staining Ensure complete RNA degradation by using an adequate concentration of RNase. Use a saturating concentration of the DNA staining dye (e.g., propidium iodide) and incubate for a sufficient amount of time in the dark.
Cell Clumping Gently pipette the cells to ensure a single-cell suspension before acquiring data on the flow cytometer. Cell aggregates can be mistaken for cells in the G2/M phase.
Inappropriate Time Point The timing of cell cycle arrest can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal duration of this compound treatment for observing G1 arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-SRC (Y416), total SRC, p-FAK (Y397), and total FAK overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

Visualizations

eCF506_Mechanism cluster_src_fak SRC-FAK Signaling cluster_inhibition This compound Action SRC SRC pFAK p-FAK (Y397) SRC->pFAK Phosphorylation FAK FAK FAK->pFAK Autophosphorylation Downstream Downstream Signaling (Proliferation, Motility) pFAK->Downstream This compound This compound InactiveSRC Inactive SRC (Locked Conformation) This compound->InactiveSRC Binds and Locks InactiveSRC->FAK Inhibits Complex Formation InactiveSRC->pFAK Inhibits Phosphorylation

Caption: Mechanism of action of this compound on the SRC-FAK signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (Dose-Response / Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Cell Migration Assay treatment->migration western Western Blot (p-SRC, p-FAK) treatment->western co_ip Co-Immunoprecipitation (SRC-FAK Complex) treatment->co_ip ic50 Determine IC50 viability->ic50 g1_arrest Quantify G1 Arrest cell_cycle->g1_arrest migration_quant Quantify Migration migration->migration_quant phosphorylation Analyze Protein Phosphorylation western->phosphorylation complex Assess Complex Formation co_ip->complex

Caption: General experimental workflow for characterizing the effects of this compound.

References

How to determine the optimal eCF506 concentration for a new cell line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of eCF506 for a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Src family kinases (SFKs), with particularly high potency for Src and YES1 kinases.[1][2][3] Its mechanism of action is unique as it locks the Src kinase in its native, inactive conformation.[4][5][6] This dual-action inhibits both the enzymatic (kinase) activity and the scaffolding functions of Src, preventing the phosphorylation of downstream targets and the formation of protein complexes, such as the SRC-FAK complex.[4][5]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: Based on published studies, this compound shows biological activity in the low nanomolar to sub-micromolar range. For example, it has an in vitro IC50 of less than 0.5 nM for the Src kinase.[1][2] In cell-based assays, it has been shown to inhibit the proliferation of breast cancer cell lines with an EC50 as low as 9 nM and completely inhibit the phosphorylation of Src and its downstream target FAK at a concentration of 100 nM.[3][7] However, the optimal concentration will be cell line-dependent.

Q3: What is the first experiment I should perform to determine the optimal this compound concentration for my new cell line?

A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation.[8] This will establish the concentration range over which this compound affects your specific cell line.

Troubleshooting Guide

Problem: I am not observing any effect of this compound on my cells, even at high concentrations.

  • Potential Cause: Compound Solubility. this compound is typically dissolved in DMSO for stock solutions.[1] Ensure that the final DMSO concentration in your cell culture medium is low (generally <0.5%) to avoid solvent-induced toxicity.[9][10] Visually inspect your diluted solutions for any signs of precipitation.

  • Potential Cause: Cell Line Insensitivity. Your chosen cell line may not be dependent on Src signaling for survival and proliferation. Confirm that your cell line expresses Src and consider testing a panel of cell lines to find a sensitive model.[9]

  • Potential Cause: Assay Issues. Ensure your cell viability or proliferation assay is sensitive enough to detect changes. Always include appropriate positive and negative controls to validate the assay's performance.[9]

Problem: I am observing significant cell death even at very low concentrations of this compound.

  • Potential Cause: High Cell Line Sensitivity. Your cell line may be exceptionally sensitive to Src inhibition. It is crucial to perform a wide-range dose-response curve, starting from very low concentrations (e.g., picomolar range), to accurately determine the IC50.

  • Potential Cause: Off-Target Effects. While this compound is highly selective for SFKs,[2][4] extremely high concentrations may lead to off-target effects. It is best to work within a concentration range that is relevant to the on-target IC50.

  • Potential Cause: Experimental Error. Double-check your calculations for serial dilutions. An error in dilution could lead to much higher concentrations than intended.

Problem: My IC50 values are highly variable between experiments.

  • Potential Cause: Inconsistent Cell Seeding. Variations in the initial number of cells seeded per well can significantly impact the final readout and the calculated IC50.[9] Ensure consistent cell seeding density.

  • Potential Cause: Reagent Variability. Batch-to-batch variations in media, serum, or other reagents can influence cellular response to the compound.[9]

  • Potential Cause: Differences in Assay Conditions. Minor variations in incubation time, temperature, or CO2 levels can affect cell growth and drug response.[9] Maintain consistent experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • New cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)[11]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.[12]

    • Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium.

    • Incubate for 16-24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.[10]

    • Perform a serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations. A broad range is recommended for the initial experiment (e.g., 1 nM to 10 µM).[13]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.[8]

    • Carefully remove the medium from the cell plate and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 48-72 hours).[9]

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions. Common assays include:

      • MTT Assay: Measures metabolic activity based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

      • ATP-based Luminescent Assays: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][14]

Hypothetical Dose-Response Data for this compound
This compound Concentration (nM)Log Concentration% Viability (Normalized)
0 (Vehicle)-100
0.1-198
1095
10155
100215
100035
1000042

From this hypothetical data, the IC50 of this compound for this cell line is approximately 12 nM.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Determine Optimal Cell Seeding Density B Seed Cells in 96-well Plate A->B D Treat Cells with this compound and Controls B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72h D->E F Perform Cell Viability Assay E->F G Measure Signal (Absorbance/Luminescence) F->G H Normalize Data to Vehicle Control G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for determining the optimal this compound concentration.

Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core SRC Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC Kinase RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration This compound This compound This compound->SRC Inactivates (Enzymatic & Scaffolding)

Caption: Simplified signaling pathway inhibited by this compound.

References

eCF506 degradation or loss of activity in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of eCF506. All information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is highly recommended to prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] For optimal results, use fresh, high-purity DMSO, as moisture can reduce solubility.[1] If you observe any precipitation, gentle warming and/or sonication can be used to aid dissolution.[3]

Q2: How should I store this compound powder and stock solutions to prevent degradation?

A2: Proper storage is critical to maintain the activity of this compound. Both the solid powder and stock solutions in DMSO should be stored at low temperatures. For long-term storage, -80°C is recommended, which can preserve the integrity of the compound for up to 2 years.[3] For shorter-term storage, -20°C is acceptable for up to 1 year.[3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: Can I store this compound solutions in aqueous buffers or cell culture media?

A3: Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and degradation. It is best to prepare fresh working solutions from your DMSO stock immediately before each experiment. If a working solution in an aqueous buffer or cell culture medium must be prepared in advance, it should be used promptly.

Q4: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?

A4: Inconsistent or reduced activity can stem from several factors:

  • Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature) can lead to degradation.

  • Precipitation: this compound has poor aqueous solubility. When diluting the DMSO stock into aqueous buffers or cell culture media, the compound may precipitate out of solution, reducing its effective concentration. Ensure thorough mixing and visually inspect for any precipitates.

  • Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the available concentration.

  • Cell Culture Conditions: Factors such as cell density, serum concentration, and pH of the culture medium can influence the apparent activity of the inhibitor.

Troubleshooting Guides

Issue 1: Precipitation Observed When Preparing Working Solutions

Symptoms:

  • A cloudy or hazy appearance in the aqueous solution after adding the this compound DMSO stock.

  • Visible particulate matter in the solution.

Possible Causes:

  • The aqueous solubility of this compound has been exceeded.

  • The DMSO concentration in the final working solution is too low to maintain solubility.

Solutions:

  • Increase Final DMSO Concentration: If your experimental system allows, increasing the final concentration of DMSO (e.g., to 0.5% or 1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Co-solvent: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or corn oil can be used to improve solubility.[3]

  • Sonication: Briefly sonicate the working solution to help dissolve any small precipitates.

  • Prepare Fresh: Make the working solution immediately before use to minimize the time for precipitation to occur.

Issue 2: Loss of this compound Activity Over Time in an Experiment

Symptoms:

  • The inhibitory effect of this compound decreases over the course of a long-term experiment (e.g., >24 hours).

Possible Causes:

  • Chemical Degradation: this compound may be slowly degrading in the aqueous environment of the cell culture medium.

  • Metabolism by Cells: The cells in your experiment may be metabolizing this compound, reducing its effective concentration over time.

Solutions:

  • Replenish the Compound: In long-term experiments, consider replacing the medium with fresh medium containing this compound every 24-48 hours.

  • Increase Initial Concentration: If a single dose is required, you may need to use a higher initial concentration to account for potential degradation or metabolism, but be mindful of potential off-target effects at higher concentrations.

  • Conduct a Time-Course Experiment: Perform a shorter-term experiment to determine the time frame within which this compound activity is stable in your specific experimental setup.

Quantitative Data Summary

Table 1: this compound Storage Recommendations

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years[1]
-80°CUp to 3 years
Stock Solution in DMSO-20°CUp to 1 year[3]
-80°CUp to 2 years[3]

Table 2: this compound Solubility

SolventConcentrationNotes
DMSO≥ 100 mg/mL[1]Use fresh DMSO to avoid moisture.
Ethanol≥ 100 mg/mL[1]
WaterInsoluble[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[3]Clear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[3]Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 510.63 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of this compound.

    • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Determine the final concentration of this compound needed for your experiment.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Ensure that the final concentration of DMSO in the working solution is not toxic to your cells (typically ≤ 0.5%).

    • Vortex the working solution gently immediately before adding it to your cells.

Visualizations

eCF506_Troubleshooting_Workflow start Start: Inconsistent this compound Activity check_storage Check Stock Solution Storage (-20°C or -80°C, aliquoted?) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_issue Issue: Improper Storage Solution: Use new aliquot, store correctly check_storage->storage_issue No check_prep Review Working Solution Preparation (Freshly prepared? Precipitate?) prep_ok Preparation OK check_prep->prep_ok Yes prep_issue Issue: Precipitation Solution: Adjust solvent, sonicate check_prep->prep_issue No check_protocol Verify Experimental Protocol (Correct concentration? Vehicle control?) protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_issue Issue: Protocol Error Solution: Correct protocol, repeat check_protocol->protocol_issue No storage_ok->check_prep prep_ok->check_protocol consider_degradation Consider Degradation in Media (Replenish compound in long-term assays?) protocol_ok->consider_degradation end Resolution storage_issue->end prep_issue->end protocol_issue->end consider_degradation->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

eCF506_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Signaling cluster_downstream Downstream Pathways cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC_YES1 SRC / YES1 Kinase RTK->SRC_YES1 Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK GPCR G-Protein Coupled Receptors GPCR->SRC_YES1 PI3K_Akt PI3K / Akt Pathway SRC_YES1->PI3K_Akt MAPK_ERK MAPK / ERK Pathway SRC_YES1->MAPK_ERK Hippo_YAP Hippo / YAP1 Pathway SRC_YES1->Hippo_YAP Migration Migration SRC_YES1->Migration This compound This compound This compound->SRC_YES1 Inhibits FAK->SRC_YES1 Forms Complex Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK_ERK->Proliferation Hippo_YAP->Proliferation

Caption: Simplified signaling pathway inhibited by this compound.

References

Technical Support Center: Troubleshooting Poor Oral Bioavailability of eCF506 in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of eCF506 (also known as NXP900) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has been reported to have a moderate oral bioavailability of 25.3% in preclinical studies.[1][2] This indicates that a significant portion of the orally administered dose may not reach systemic circulation.

Q2: What is the primary known factor contributing to the moderate oral bioavailability of this compound?

A2: The primary known factor is its poor aqueous solubility. This compound is reportedly insoluble in water, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for drug absorption.

Q3: Are there any known issues with the metabolic stability or transporter-mediated efflux of this compound?

A3: Currently, specific data on the metabolic stability (including first-pass metabolism) and potential for efflux by transporters (like P-glycoprotein) for this compound are not publicly available. However, for any orally administered compound, these factors can significantly influence bioavailability.

Q4: How does the mechanism of action of this compound relate to its in vivo efficacy?

A4: this compound is a potent and highly selective inhibitor of SRC family kinases.[1] It uniquely locks SRC into its inactive conformation, inhibiting both its enzymatic and scaffolding functions.[1][3] This leads to potent anti-tumor activity in preclinical models.[3][4][5][6] Achieving adequate oral bioavailability is crucial to ensure that sufficient concentrations of this compound reach the tumor to exert this therapeutic effect.

Q5: What formulation strategies have been used for in vivo studies with this compound?

A5: Published preclinical studies have utilized vehicle formulations such as a citrate buffer or formulations containing DMSO and corn oil for oral gavage.[2][3] The choice of an appropriate vehicle is critical for maximizing the dissolution and absorption of this poorly soluble compound.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during in vivo experiments with this compound.

Issue 1: High Variability in Plasma Concentrations or Inconsistent Efficacy

Potential Cause: Erratic absorption due to poor and variable dissolution of this compound in the GI tract.

Troubleshooting Workflow:

A High Variability Observed B Review Formulation Strategy A->B E Evaluate Dosing Conditions A->E C Optimize Vehicle Composition B->C Is the compound fully solubilized? D Consider Particle Size Reduction B->D Is it a suspension? I Re-evaluate Pharmacokinetic Profile C->I D->I F Standardize Food and Water Access E->F G Assess Animal Health E->G F->I H Monitor for GI Issues G->H H->I

Caption: Troubleshooting high variability in this compound in vivo data.

Detailed Steps:

  • Formulation Review:

    • Is the compound fully dissolved in the vehicle? Visually inspect the formulation for any particulate matter. If it's a suspension, inconsistent particle size or aggregation can lead to variable dosing.

    • Vehicle Optimization: For a poorly water-soluble compound like this compound, consider using enabling formulations such as:

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

      • Amorphous solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.

      • Nanosuspensions: Reducing particle size to the nanoscale can increase the surface area for dissolution.

  • Dosing Conditions:

    • Standardize Fasting/Fed State: The presence of food can significantly impact the absorption of poorly soluble drugs. Ensure consistent feeding schedules for all animals in the study.

    • Dosing Volume and Technique: Use precise oral gavage techniques to ensure accurate and consistent administration.

  • Animal Health:

    • Monitor animals for any signs of gastrointestinal distress that could affect absorption.

Issue 2: Lower Than Expected In Vivo Efficacy Despite In Vitro Potency

Potential Cause: Insufficient systemic exposure (low Cmax and AUC) due to poor absorption.

Logical Troubleshooting Flow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions A Low In Vivo Efficacy B Conduct Pilot PK Study A->B C Determine Absolute Bioavailability B->C D Poor Solubility/Dissolution C->D E First-Pass Metabolism? (Data not available) C->E F P-gp Efflux? (Data not available) C->F G Formulation Optimization (e.g., SEDDS, Nanosuspension) D->G I Consider Co-administration with Bioavailability Enhancers (requires further investigation) E->I F->I H Dose Escalation G->H

Caption: Logical flow for troubleshooting low in vivo efficacy of this compound.

Detailed Steps:

  • Pharmacokinetic (PK) Analysis:

    • Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after oral administration.

    • If possible, include an intravenous (IV) dosing group to determine the absolute oral bioavailability.

  • Correlate PK with Pharmacodynamics (PD):

    • Compare the achieved plasma concentrations with the in vitro IC50/EC50 values required for SRC inhibition. Are the in vivo concentrations sufficient to engage the target?

  • Formulation and Dose Adjustment:

    • Based on the PK data, if exposure is too low, consider the formulation optimization strategies mentioned in Issue 1.

    • Investigate dose escalation to achieve therapeutic concentrations.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Materials:

  • This compound

  • Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water with 2% DMSO)

  • Vehicle for intravenous (IV) administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Male BALB/c mice (8-10 weeks old)

  • Oral gavage needles

  • Insulin syringes for IV injection

  • Anticoagulant (e.g., K2-EDTA) coated microcentrifuge tubes

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Dosing Groups (n=3-5 per group):

    • PO Group: 10 mg/kg this compound

    • IV Group: 2 mg/kg this compound

  • Dosing:

    • Fast animals for 4 hours before dosing (water ad libitum).

    • Administer the respective formulations via oral gavage or tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via submandibular or saphenous vein bleeding at the following time points:

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add this compound (at a relevant concentration, e.g., 10 µM) to either the apical (A) or basolateral (B) chamber.

    • To assess efflux, co-incubate this compound with a P-gp inhibitor in a separate set of wells.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Bioanalysis:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters.

Data Summary Tables

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Molecular Weight510.63 g/mol N/A
Aqueous SolubilityInsolubleN/A
Oral Bioavailability (F%)25.3%[1][2]
Caco-2 Permeability (Papp)Data not publicly availableN/A
Efflux Ratio (ER)Data not publicly availableN/A
Plasma Protein BindingData not publicly availableN/A
In Vitro IC50 (SRC)<0.5 nM[1]

Table 2: Suggested Formulation Components for In Vivo Studies of Poorly Soluble Compounds

Formulation TypeComponentsRationale
Aqueous Suspension Micronized this compound, 0.5% Methylcellulose, 0.1% Tween 80 in waterSimple formulation, particle size reduction is key.
Solution (for toxicology) 10% DMSO, 40% PEG300, 50% SalineSolubilizes the compound for IV or high-dose PO studies.
Lipid-Based (SEDDS) Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP)Forms a microemulsion in the GI tract, enhancing dissolution and absorption.

Disclaimer: This information is intended for research purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

Technical Support Center: eCF506 In Vivo Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using eCF506 in in vivo tumor growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other SRC inhibitors like dasatinib?

A1: this compound (also known as NXP900) is a potent and selective inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3][4] Its mechanism of action is unique compared to multi-kinase inhibitors like dasatinib. While dasatinib binds to the active "open" conformation of SRC, this compound locks SRC in its native "closed" or inactive conformation.[1][2][4][5] This dual-action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[1][3][5][6] This distinct mechanism is believed to contribute to its increased antitumor efficacy and tolerability.[1][3][5]

Q2: We are observing significant variability in tumor growth inhibition between different mice in the same treatment group. What are the potential causes?

A2: Variability in tumor response is a known challenge in in vivo studies and can arise from several factors:

  • Animal Model Heterogeneity: Differences in the age, weight, and overall health of individual mice can influence drug metabolism and tumor biology.[7] The immune status of the host is also a critical factor; for instance, experiments in immunocompetent FVB mice may yield different results from those in immunocompromised (e.g., CD1 nude) mice due to the role of the immune system in tumor response.[5]

  • Tumor Cell Implantation Technique: Inconsistent cell numbers, viability of cells at the time of injection, and the precise location of implantation can all lead to variations in initial tumor establishment and subsequent growth rates.[7]

  • Drug Formulation and Administration: this compound is orally administered. Improper formulation can lead to inconsistent dosing and bioavailability. It is crucial to ensure the compound is fully solubilized and administered consistently.

  • Tumor Heterogeneity: The inherent genetic and phenotypic heterogeneity within the tumor cell population can lead to the selection of resistant clones and variable growth rates.[8] Even in patient-derived xenograft (PDX) models, tumor growth rates can change over passages.[9]

Q3: Our tumors treated with this compound initially regress but then relapse. Is this expected?

A3: Tumor relapse after an initial response can occur. In a study using the MetBo2 breast cancer model in immunocompetent FVB mice, tumors in the this compound-treated group relapsed at different rates after the initial 28-day treatment phase.[5] However, it was noted that two out of eight mice in this group remained tumor-free until the study endpoint without a second treatment course.[5] This suggests that while relapse is possible, this compound can induce durable responses in some cases. The rate of relapse can be variable among individual animals.

Q4: We are not observing the expected level of tumor growth inhibition. What are some potential reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosing or Formulation: Ensure the correct dosage (e.g., 40 mg/kg daily by oral gavage has been used in studies) and that the formulation is prepared correctly to ensure bioavailability.[1][5]

  • Cell Line Sensitivity: The sensitivity of the cancer cell line to SRC inhibition is a critical factor. While this compound has shown efficacy in breast and ovarian cancer models, its effectiveness can vary between different cancer types and cell lines.[5][10]

  • Acquired Resistance: Tumors can develop resistance to targeted therapies over time through various mechanisms.

  • Issues with Compound Integrity: Verify the quality and stability of your this compound compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in tumor volume within a treatment group Inconsistent tumor cell implantationStandardize the cell injection protocol. Ensure high cell viability (>95%) and inject a consistent number of cells in the same anatomical location for each mouse.[7]
Animal heterogeneityUse mice of the same age, sex, and weight range. Ensure animals are healthy and properly randomized into treatment groups.[7]
Inaccurate tumor measurementUse calibrated calipers and have the same person measure the tumors throughout the study, preferably blinded to the treatment groups. Use the standard formula: Tumor Volume = (Length x Width²)/2.[7]
This compound appears less effective than expected Suboptimal drug formulation or administrationPrepare the this compound formulation fresh daily and ensure it is properly solubilized. For oral gavage, ensure consistent administration technique to minimize variability in absorption.
Incorrect dosageVerify the calculated dose based on the most recent animal weights. A dose of 40 mg/kg has been shown to be effective in some models.[1][5]
Cell line is not dependent on SRC signalingConfirm the expression and activation of SRC in your chosen cell line. Consider performing in vitro proliferation assays to determine the GI50 of this compound for your specific cell line.
Unexpected toxicity or weight loss in treated animals Formulation issuesEnsure the vehicle is well-tolerated. For example, a 3 mmol/L citrate buffer has been used as a vehicle.[5]
Off-target effects (though this compound is highly selective)Monitor animal health daily. If toxicity is observed, consider reducing the dose or the frequency of administration.
Paradoxical tumor growth acceleration Unlikely with this compound, but observed with other SRC inhibitorsThis compound's mechanism of locking SRC in an inactive state is designed to prevent the paradoxical activation of SRC-FAK signaling that can be seen with inhibitors like dasatinib.[2][10] If this is observed, re-verify the identity and purity of the compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Syngeneic Breast Cancer Model

Treatment GroupDoseAnimal ModelTumor ModelDurationOutcome
Vehicle-FVB miceMetBo2 cells28 daysProgressive tumor growth
This compound40 mg/kg (oral, daily)FVB miceMetBo2 cells28 daysSignificant tumor growth inhibition; 2/8 mice remained tumor-free
Dasatinib20 mg/kg (oral, daily)FVB miceMetBo2 cells28 daysTumor growth inhibition, but less effective than this compound

Data synthesized from a study in immunocompetent FVB mice.[1][5]

Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model

Treatment GroupDoseAnimal ModelTumor ModelDurationOutcome
Vehicle-CD1 nude miceTOV-21G cells-Progressive tumor growth
NXP900 (this compound)Dose-dependentCD1 nude miceTOV-21G cells-Dose-dependent inhibition of tumor growth
Dasatinib-CD1 nude miceTOV-21G cells-Less effective than NXP900 at sustained SRC inhibition

Data synthesized from a study in an ovarian clear cell carcinoma model.[2][10]

Experimental Protocols

Protocol 1: General In Vivo Tumor Growth Inhibition Study

  • Cell Culture: Culture the desired cancer cell line (e.g., MetBo2, TOV-21G) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability.

  • Animal Model: Use female FVB (immunocompetent) or CD1 nude (immunocompromised) mice, 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest and wash cells, then resuspend in sterile PBS or a 1:1 mixture with Matrigel.

    • Inject the cell suspension (e.g., 0.1 million TOV-21G cells or one million MetBo2 cells) subcutaneously or into the mammary fat pad.[1][5]

  • Tumor Growth Monitoring:

    • Begin caliper measurements a few days after implantation.

    • Randomize mice into treatment groups when tumors reach a predetermined volume (e.g., 0.1 cm³).[1]

  • Drug Formulation and Administration:

    • Prepare this compound at the desired concentration (e.g., 40 mg/kg) in a suitable vehicle (e.g., 3 mmol/L citrate buffer).[5]

    • Administer the formulation daily via oral gavage.

  • Data Collection and Analysis:

    • Measure tumor volume and animal weight twice weekly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for p-SRC).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates RTK Receptor Tyrosine Kinase (RTK) SRC_inactive SRC (Inactive) RTK->SRC_inactive Activates FAK->SRC_inactive Recruits SRC_active SRC (Active) SRC_inactive->SRC_active Inactivation SRC_active->FAK Phosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) SRC_active->Downstream Phosphorylates This compound This compound This compound->SRC_inactive Locks in inactive state

Caption: Mechanism of action of this compound on the SRC/FAK signaling pathway.

G Start Start Cell_Culture Tumor Cell Culture (e.g., MetBo2, TOV-21G) Start->Cell_Culture Implantation Tumor Cell Implantation in Mice (e.g., FVB, CD1 nude) Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth to ~0.1 cm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (Vehicle, this compound, etc.) Randomization->Treatment Monitoring Measure Tumor Volume & Animal Weight (2x/week) Treatment->Monitoring Monitoring->Treatment Daily Endpoint Study Endpoint (e.g., 28 days) Monitoring->Endpoint Analysis Tumor Excision & Further Analysis (IHC, etc.) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for an in vivo tumor growth inhibition study.

References

eCF506 showing less potency than expected

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering lower-than-expected potency with the SRC/YES1 inhibitor, eCF506.

Troubleshooting Guide: this compound Showing Less Potency Than Expected

This guide is designed for researchers observing IC50 or GI50 values for this compound that are significantly higher than the published low nanomolar range.

Question: We are observing a weaker anti-proliferative effect (higher IC50/GI50) with this compound than anticipated. What are the potential causes and how can we troubleshoot this?

Answer:

Lower-than-expected potency can stem from several factors related to compound handling, experimental design, or the specific biological context of your model system. Below is a systematic guide to help you identify and resolve the issue.

Summary of Potential Issues and Actions
Potential Issue Area Specific Cause Recommended Action
Compound Integrity & Handling Compound degradationVerify storage conditions (-20°C for 1 year, -80°C for 2 years).[1]
Poor solubility / PrecipitationUse fresh, high-quality DMSO for stock solutions.[2] Visually inspect for precipitates after dilution in media.
Experimental Protocol Inappropriate assay durationEnsure incubation time is sufficient for a phenotypic effect (e.g., 72-120 hours for proliferation assays).[3]
Serum protein bindingTest potency in lower serum concentrations (e.g., 2-5% FBS) and compare with standard 10% FBS conditions.
High cell seeding densityOptimize cell seeding density to ensure cells are in an exponential growth phase throughout the assay.
Biological Context / Cell Model Low SRC/YES1 expression or activityConfirm target expression and activation (p-SRC Y419) in your cell line via Western blot.
Cell line is not SRC-dependentChoose cell lines known to be sensitive to SRC inhibition, such as specific breast cancer lines (e.g., MDA-MB-231, MCF7).[4]
Compensatory signaling pathwaysInvestigate potential upregulation of parallel survival pathways in your model.

Detailed Troubleshooting Steps

Verify Compound Handling and Preparation

Incorrect preparation and storage are common sources of experimental variability.

  • Stock Solution Preparation: this compound is soluble in DMSO.[2] Use fresh, anhydrous DMSO to prepare concentrated stock solutions, as absorbed moisture can reduce solubility.[2]

  • Storage: Stock solutions should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[1] Avoid repeated freeze-thaw cycles.

  • Working Dilutions: When diluting the stock solution into aqueous culture media, ensure the final DMSO concentration is consistent across all conditions and typically below 0.5% to avoid solvent-induced toxicity. Visually inspect the final dilution for any signs of precipitation.

Review and Optimize Your Experimental Assay

The design of your experiment can significantly influence the observed potency.

  • Confirm Target Expression and Activity: The primary targets of this compound are SRC and YES1.[1][5] Not all cell lines have equivalent expression levels or dependency on SRC signaling.

    • Action: Perform a baseline Western blot on your cell lysate to check the protein levels of total SRC and, critically, its active, phosphorylated form (p-SRC at Tyr419). Cell lines with low p-SRC levels may not be sensitive to SRC inhibition.[6]

  • Select an Appropriate Cell Line: this compound has shown high potency in specific breast cancer cell lines, such as ER+ (MCF7, T-47D) and triple-negative (MDA-MB-231, BT-549), with GI50 values in the 15-220 nM range.[4] Conversely, it is less potent in BCR-ABL-positive leukemia cells, highlighting its selectivity and the importance of context.[4]

    • Action: If possible, include a known sensitive cell line (e.g., MDA-MB-231) as a positive control in your experiments to validate your compound stock and protocol.

  • Assay Duration: Anti-proliferative effects can take time to manifest.

    • Action: For cell viability or proliferation assays (e.g., CellTiter-Glo®, MTT), ensure a sufficiently long incubation period. A duration of 72 hours is common, and some studies extend this to 120 hours.[3][7]

Confirm On-Target Effect

To ensure the observed phenotype is due to SRC inhibition, directly measure the inhibitor's effect on its target.

  • Action: Treat your cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a short period (e.g., 2-6 hours) and perform a Western blot for p-SRC (Y419). A dose-dependent reduction in p-SRC levels confirms that this compound is engaging its target in your cells.[1] Complete inhibition of p-SRC and its downstream partner p-FAK has been observed at 100 nM.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a highly selective SRC/YES1 inhibitor.[1][5] It has a unique "conformation selective" mechanism, locking SRC into its native, inactive state.[4][5][8] This inhibits both the kinase (enzymatic) activity and the scaffolding function of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4][5]

Q2: What are the expected potency values for this compound? A2: The potency of this compound is context-dependent. In biochemical (cell-free) assays, its IC50 against SRC kinase is less than 0.5 nM.[1][2] In cell-based proliferation assays, the GI50 values can vary by cell line.

Assay TypeTargetReported Potency (IC50 / GI50)Reference
Biochemical (Cell-Free) SRC Kinase< 0.5 nM[2]
Biochemical (Cell-Free) YES1 Kinase2.1 nM[1]
Cellular (Proliferation) Sensitive Breast Cancer Cell Lines15 - 220 nM[4]
Cellular (Target Engagement) SRC/FAK Phosphorylation Inhibition~10 - 100 nM[1]

Q3: How selective is this compound? A3: this compound is highly selective for SRC Family Kinases.[9] Notably, it displays over a 950-fold higher selectivity for SRC compared to the ABL kinase, distinguishing it from many "multi-kinase" inhibitors like dasatinib and bosutinib that are dual SRC/ABL inhibitors.[1][4]

Q4: My cell line expresses SRC but is still not sensitive. Why? A4: The presence of the SRC protein alone does not guarantee sensitivity. The cell line's survival and proliferation must be dependent on SRC signaling. Some cell lines may have redundant or compensatory signaling pathways that can bypass the effects of SRC inhibition. Furthermore, metastatic breast cancer cells that depend on SRC signaling are particularly susceptible to this compound.[4]

Experimental Protocols

Protocol 1: Western Blot for p-SRC Target Engagement

This protocol verifies that this compound is inhibiting its intended target within the cell.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies for phospho-SRC (Tyr419) and total SRC overnight at 4°C. A loading control (e.g., GAPDH, β-actin) should also be used.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the p-SRC/total SRC ratio indicates successful target engagement.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the anti-proliferative effect of this compound.

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Cell Treatment: Remove the old medium and add the this compound dilutions to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 72-120 hours in a cell culture incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the GI50 value.

Visualizations

eCF506_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream RTK Growth Factor Receptor (RTK) SRC_inactive SRC (Inactive) RTK->SRC_inactive Activates SRC_active SRC (Active) p-Y419 SRC_inactive->SRC_active Autophosphorylation FAK FAK SRC_active->FAK Binds & Activates SRC_FAK_complex SRC-FAK Complex SRC_active->SRC_FAK_complex FAK->SRC_FAK_complex Downstream Downstream Signaling (Proliferation, Migration) SRC_FAK_complex->Downstream This compound This compound This compound->SRC_active Locks in inactive state This compound->SRC_FAK_complex Prevents formation Potency_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation prep_compound 1. Prepare this compound Stock (Fresh, Anhydrous DMSO) prep_cells 2. Seed Cells (Optimize Density) prep_compound->prep_cells treat 3. Treat Cells (Dose-Response Series) prep_cells->treat incubate 4. Incubate (e.g., 72-120 hours) treat->incubate assay 5. Perform Viability Assay (e.g., CellTiter-Glo) incubate->assay read 6. Read Plate (Luminescence) assay->read analyze 7. Analyze Data (Calculate GI50) read->analyze validate 8. Validate On-Target Effect (Western Blot for p-SRC) analyze->validate Troubleshooting_Tree start Potency of this compound is lower than expected check_handling Check Compound Handling: - Fresh DMSO? - Correct Storage? - No Precipitation? start->check_handling outcome_handling_bad Issue Found: Remake solutions, re-run experiment check_handling->outcome_handling_bad No outcome_handling_ok Handling OK check_handling->outcome_handling_ok Yes check_controls Run Positive Control: - Use known sensitive cell line (e.g., MDA-MB-231) outcome_control_ok Control Works: Issue is specific to your experimental model check_controls->outcome_control_ok Yes outcome_control_bad Control Fails: Problem with compound stock or general protocol check_controls->outcome_control_bad No check_target Confirm Target Engagement: - Western blot for p-SRC (Y419) after short treatment outcome_target_no No p-SRC Reduction: - Cell permeability issue? - Inactive compound? check_target->outcome_target_no No outcome_target_yes p-SRC is Reduced: - Cell line not SRC-dependent - Assay duration too short? - Compensatory pathways? check_target->outcome_target_yes Yes outcome_handling_ok->check_controls outcome_control_ok->check_target

References

How to control for eCF506's effect on cell adhesion in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of the selective Src inhibitor, eCF506, on cell adhesion in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell detachment in our cytotoxicity assay after treating adherent cancer cell lines with this compound. How can we obtain reliable cytotoxicity data?

A1: Cell detachment is an expected consequence of this compound treatment due to its mechanism of action. This compound is a potent and selective Src kinase inhibitor.[1] Src is a key component of focal adhesions, which are crucial for cell-matrix adhesion.[2][3] By inhibiting Src, this compound disrupts the formation of the Src-Focal Adhesion Kinase (FAK) complex, leading to focal adhesion disassembly and subsequent cell detachment.[1][4][5][6]

To obtain reliable cytotoxicity data in the presence of this compound-induced cell detachment, we recommend the following:

  • Endpoint Assays Independent of Cell Adhesion: Switch from assays that rely on the number of attached cells (e.g., crystal violet) to those that measure total cell viability in the well, including both attached and detached cells. Recommended assays include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells and are highly sensitive.[7]

    • LDH release assays: These quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8]

    • Resazurin-based assays (e.g., alamarBlue®): These measure the metabolic activity of viable cells.[7][9]

  • Collect Supernatant: For endpoint assays, ensure you collect both the supernatant containing detached cells and the adherent cell lysate from each well to measure the total viable cell population.

  • Real-time Viability Assays: Consider using real-time cell viability assays that do not require cell lysis and can continuously monitor cell health over time, regardless of attachment state.

Q2: How can we normalize our assay results to account for the decreased cell adhesion caused by this compound?

A2: Normalizing data is crucial when a treatment affects cell adhesion. Here are two common approaches:

  • Normalization to an Initial Time-Point (T0) Measurement: Before adding this compound, perform a baseline measurement of cell number or a surrogate for cell number (e.g., using a DNA-binding dye like CyQUANT®). All subsequent measurements can then be expressed as a percentage of the T0 value for each well. This method accounts for plating variability and provides a more accurate measure of the treatment's effect on cell proliferation or viability.

  • Normalization to a Vehicle Control at Each Time Point: While common, this method can be misleading if the treatment primarily causes detachment without immediate cell death. The detached, viable cells would be lost during washing steps in many assay formats, leading to an overestimation of cytotoxicity. Therefore, this method is only recommended for assays that measure the total cell population (adherent and detached).

Q3: We are planning a cell migration/invasion assay with this compound. How can we control for its effects on baseline cell adhesion?

A3: Since this compound directly impacts the machinery of cell adhesion and migration, it is critical to carefully design and interpret these experiments.

  • Titrate this compound Concentration: Determine the concentration range of this compound that inhibits migration or invasion without causing excessive, immediate cell detachment. A preliminary adhesion assay can help identify this optimal concentration range.

  • Use Adhesion-Independent Migration Assays: If possible, use assays that are less dependent on strong, sustained adhesion, such as a spheroid migration assay on a low-adhesion substrate.

  • Control for Proliferation Effects: this compound can also inhibit cell proliferation.[2] Ensure your migration/invasion assay duration is short enough that proliferation differences between treated and untreated cells are minimal. Alternatively, you can pre-treat cells with a cytostatic agent like Mitomycin C to block proliferation.

  • Detailed Endpoint Analysis: At the end of the assay, quantify not only the number of migrated/invaded cells but also the total number of viable cells in both the upper and lower chambers to account for any cytotoxic or anti-proliferative effects.

Troubleshooting Guides

Issue 1: High variability in results from well-to-well in a multi-well plate format when using this compound.

Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column to prevent settling.
Edge effects Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Incomplete washing of detached cells For assays requiring a wash step, perform gentle and consistent washes across all wells to minimize the variable removal of loosely adherent cells.
Compound precipitation Visually inspect wells for any precipitate after adding this compound. Ensure the final solvent concentration is compatible with your cell line and assay.

Issue 2: My results suggest this compound is highly cytotoxic at low concentrations, which contradicts published data.

Potential Cause Troubleshooting Step
Inappropriate assay choice If using an assay that measures only adherent cells (e.g., crystal violet, SRB), the apparent cytotoxicity is likely due to cell detachment, not cell death. Switch to an adhesion-independent assay (see FAQ 1).
Over-confluent cells at time of treatment High cell density can affect cell adhesion and sensitivity to drugs. Ensure cells are in the exponential growth phase and at a consistent, optimal density at the start of the experiment.
Cell line sensitivity Different cell lines may exhibit varying sensitivity to Src inhibition. Confirm the reported potency of this compound in your specific cell line.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activity of this compound in various breast cancer cell lines. This data can serve as a reference for selecting appropriate starting concentrations for your experiments.

Cell LineSubtypeGI₅₀ (µM)
BT-549Triple Negative0.015
MDA-MB-157Triple Negative~0.1
MDA-MB-231Triple Negative0.22
MCF7ER+0.02
ZR-75.1ER+0.03
T-47DER+~0.1
JIMT-1HER2+0.222

Data extracted from a study by Unciti-Broceta et al. (2021).[2]

Experimental Protocols

Protocol: Measuring Cytotoxicity of this compound Using an ATP-Based Assay

This protocol is designed to accurately measure the cytotoxic effects of this compound by quantifying the total viable cells in each well, thereby accounting for drug-induced cell detachment.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence)

  • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • ATP Assay:

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add the ATP reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

eCF506_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates FAK_pY397 FAK (pY397) FAK->FAK_pY397 autophosphorylates Src Src Src_FAK_complex Src-FAK Complex Src->Src_FAK_complex This compound This compound This compound->Src inhibits Detachment Cell Detachment This compound->Detachment leads to FAK_pY397->Src_FAK_complex recruits Src Downstream Downstream Signaling (Paxillin, etc.) Src_FAK_complex->Downstream phosphorylates Adhesion Focal Adhesion Assembly & Cell Adhesion Downstream->Adhesion promotes

Caption: Mechanism of this compound-induced cell detachment via inhibition of the Src-FAK signaling pathway.

Experimental Workflow for Reliable Cytotoxicity Measurement

Cytotoxicity_Workflow Start Start: Seed adherent cells in 96-well plate Adhere Allow cells to adhere (24 hours) Start->Adhere Treat Treat with this compound (various concentrations + vehicle) Adhere->Treat Incubate Incubate for desired duration (e.g., 48 hours) Treat->Incubate Observe Observe cell detachment Incubate->Observe ATP_Assay Perform ATP-based viability assay (measures total viable cells) Observe->ATP_Assay Correct Workflow Wrong_Assay Adhesion-based assay (e.g., Crystal Violet) Observe->Wrong_Assay Incorrect Workflow Analyze Analyze luminescence data and calculate IC50 ATP_Assay->Analyze End End: Reliable cytotoxicity data Analyze->End Inaccurate_Data Inaccurate Data (overestimated cytotoxicity) Wrong_Assay->Inaccurate_Data

Caption: Recommended workflow for accurately measuring cytotoxicity of compounds that induce cell detachment.

References

Validation & Comparative

Head-to-head comparison of eCF506 and saracatinib in breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of two Src kinase inhibitors reveals differences in selectivity, mechanism of action, and preclinical efficacy in breast cancer models.

In the landscape of targeted therapies for breast cancer, inhibitors of the Src tyrosine kinase have been a focus of investigation due to Src's pivotal role in tumor progression, metastasis, and the development of therapy resistance. This guide provides a head-to-head comparison of two such inhibitors: eCF506, a next-generation selective Src inhibitor, and saracatinib (AZD0530), a dual Src/Abl kinase inhibitor that has been evaluated in clinical trials. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

FeatureThis compound (NXP900)Saracatinib (AZD0530)
Target(s) Highly selective for Src family kinases (SFKs)Dual inhibitor of Src and Bcr-Abl tyrosine kinases
Mechanism of Action Locks Src in its native "closed" inactive conformation, inhibiting both kinase activity and scaffolding functions.[1][2][3]Competitively and reversibly binds to the ATP-binding site of active Src.[4]
Selectivity Sub-nanomolar potency against Src and high selectivity over the rest of the kinome, including a thousand-fold selectivity over ABL kinase.[2]Potent inhibitor of Src, but also inhibits other non-receptor tyrosine kinases including c-Yes, Lck, and Bcr-Abl.[4]
Preclinical Efficacy Demonstrates potent antiproliferative effects in various breast cancer cell lines and increased antitumor efficacy and tolerability in mouse models.[2][3][5]Preclinical data suggested enhancement of anti-proliferative effects of endocrine agents.[5]
Clinical Trial Outcomes Currently in preclinical/early clinical development.[2][5]Phase II clinical trials in hormone receptor-positive and -negative metastatic breast cancer did not show a significant improvement in progression-free survival or overall response rates, either as a monotherapy or in combination with aromatase inhibitors.[1][5][6]

Data Presentation

Table 1: Comparative Antiproliferative Activity (GI50, µM) in Breast Cancer Cell Lines

The following table summarizes the half-maximal growth inhibition (GI50) values for this compound and saracatinib across a panel of 16 breast cancer cell lines, as reported in a key comparative study. Lower GI50 values indicate higher potency.

Breast Cancer Cell LineSubtypeThis compound GI50 (µM)Saracatinib GI50 (µM)
BT-549Triple-Negative0.015>10
MDA-MB-157Triple-Negative0.05>10
MDA-MB-231Triple-Negative0.152.5
MCF7ER+0.183.5
ZR-75.1ER+0.24.0
T-47DER+0.225.0
JIMT-1HER2+0.220.8
MDA-MB-468Triple-Negative0.55>10
BT-474HER2+1.82.8
SK-BR-3HER2+>103.2
MDA-MB-453HER2+>104.5
HCC1954HER2+>106.0
AU565HER2+>107.5
EFM-192AER+>108.0
CAMA-1ER+>10>10
BT-20Triple-Negative>10>10

Data extracted from "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability".[3]

Table 2: Effect on SRC-FAK Complex Formation in MDA-MB-231 Cells

This table illustrates the differential effects of this compound and saracatinib on the interaction between Src and Focal Adhesion Kinase (FAK), a key downstream signaling partner.

TreatmentEffect on SRC-FAK Complex Formation
This compound Decreased the recovery of FAK protein in complex with SRC by 50% relative to DMSO control.[3]
Saracatinib Increased the binding of SRC to FAK.[3]

Data from co-immunoprecipitation experiments.[3]

Experimental Protocols

Cell Viability Assay (GI50 Determination)
  • Cell Lines: A panel of 16 human breast cancer cell lines were used.

  • Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound or saracatinib for 72 hours.

  • Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay. The absorbance was read at 510 nm.

  • Data Analysis: The concentration of the drug that caused a 50% reduction in cell growth (GI50) was calculated from dose-response curves.

Co-immunoprecipitation Assay for SRC-FAK Interaction
  • Cell Line: MDA-MB-231 breast cancer cells were used.

  • Treatment: Cells were treated with this compound, saracatinib, or DMSO (control) for a specified period.

  • Lysis: Cells were lysed in co-immunoprecipitation buffer.

  • Immunoprecipitation: Cell lysates were incubated with an anti-Src antibody conjugated to magnetic beads overnight at 4°C to pull down Src and its interacting proteins.

  • Washing and Elution: The beads were washed to remove non-specific binding, and the protein complexes were eluted.

  • Western Blotting: The eluted proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against Src and FAK to detect the presence and relative amounts of each protein in the complex.

Mandatory Visualization

Signaling Pathway Diagrams

G cluster_this compound This compound Mechanism of Action cluster_saracatinib Saracatinib Mechanism of Action This compound This compound Src_inactive Src (Inactive Conformation) This compound->Src_inactive Locks in inactive state Src_active Src (Active Conformation) FAK FAK Src_inactive->FAK Prevents Binding Scaffolding Scaffolding Function Src_inactive->Scaffolding Inhibits Kinase Kinase Activity Src_inactive->Kinase Inhibits Downstream Downstream Signaling (Proliferation, Migration) saracatinib Saracatinib Src_active_sara Src (Active Conformation) saracatinib->Src_active_sara Competitive Inhibition Abl Abl Kinase saracatinib->Abl Inhibits Substrate Substrate Src_active_sara->Substrate Phosphorylation ATP ATP ATP->Src_active_sara Phospho_Substrate Phosphorylated Substrate Downstream_sara Downstream Signaling (Proliferation, Migration) Phospho_Substrate->Downstream_sara

Caption: Mechanisms of action for this compound and saracatinib.

Experimental Workflow Diagram

G cluster_workflow Comparative Experimental Workflow start Breast Cancer Cell Lines treatment Treat with this compound or Saracatinib (Dose-Response) start->treatment co_ip_treatment Treat with this compound or Saracatinib (Single Concentration) start->co_ip_treatment viability Cell Viability Assay (SRB) treatment->viability gi50 Calculate GI50 Values viability->gi50 co_ip Co-Immunoprecipitation (Anti-Src) co_ip_treatment->co_ip western Western Blot for Src and FAK co_ip->western complex_analysis Analyze SRC-FAK Complex Formation western->complex_analysis

Caption: Workflow for comparing inhibitor effects.

Discussion

The preclinical data strongly suggests that this compound represents a more potent and selective inhibitor of Src in breast cancer cells compared to saracatinib. The superior potency of this compound is evident from the significantly lower GI50 values in a broad range of breast cancer cell lines, particularly in triple-negative and ER-positive subtypes.[3]

The distinct mechanisms of action likely underlie these differences in efficacy. By locking Src into an inactive conformation, this compound not only blocks its kinase activity but also its scaffolding functions, such as its interaction with FAK.[1][2][3] This "total" inhibition of Src may be more effective in disrupting downstream oncogenic signaling. In contrast, saracatinib's competitive inhibition of the ATP-binding site of active Src, a mechanism shared by many kinase inhibitors, may be less complete. Furthermore, the off-target inhibition of Abl by saracatinib could contribute to different cellular effects and potential toxicities, which may not be desirable for treating solid tumors.[3]

The clinical trial results for saracatinib in breast cancer have been disappointing, showing a lack of significant clinical benefit.[1][5][6] While this compound is at an earlier stage of development, its promising preclinical profile, characterized by high potency, selectivity, and a unique mechanism of action, suggests it may have a greater therapeutic potential.[2][5] Further preclinical and clinical studies are warranted to validate these findings and determine the clinical utility of this compound in breast cancer treatment.

References

eCF506 vs. Bosutinib: A Comparative Guide on Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of eCF506 and bosutinib, focusing on their selectivity profiles and off-target effects. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction

This compound is a highly potent and selective inhibitor of SRC family kinases (SFKs), demonstrating a unique mechanism of action by locking SRC in its inactive conformation. This contrasts with many other SRC inhibitors, including the dual SRC/ABL inhibitor bosutinib, which is approved for the treatment of chronic myeloid leukemia (CML). Understanding the distinct selectivity profiles and off-target effects of these two compounds is crucial for their application in both preclinical research and clinical development.

Mechanism of Action

This compound: This small molecule inhibitor uniquely targets the inactive "closed" conformation of SRC kinase. By stabilizing this conformation, this compound not only inhibits the kinase's catalytic activity but also its scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[1][2]

Bosutinib: As a dual inhibitor, bosutinib targets the ATP-binding sites of both SRC and ABL kinases.[3][4] It is effective against most imatinib-resistant forms of BCR-ABL, with the exception of the T315I and V299L mutations.[5]

Selectivity Profile: this compound vs. Bosutinib

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. The following tables summarize the inhibitory activity of this compound and bosutinib against their primary targets and key off-targets.

Table 1: Inhibitory Activity (IC50) against Primary Targets

CompoundSRC (nM)ABL (nM)
This compound < 0.5[6]>950-fold less active than against SRC[7]
Bosutinib 1.2[8]1[8]

Table 2: Kinase Selectivity Profile from Kinome Scans

CompoundConcentrationNumber of Kinases with >90% InhibitionKey Off-Targets
This compound 1 µM1 (SRC)[3]BRK[3]
Bosutinib 1 µM85[3]TEC family kinases, STE20 kinases, CAMK2G[9][10]

Off-Target Effects and Tolerability

The broader kinase inhibition profile of bosutinib contributes to a different side-effect profile compared to the highly selective this compound.

This compound: Preclinical toxicology studies have shown that this compound has a favorable safety profile. It is not mutagenic and has a maximum tolerated dose (MTD) greater than 200 mg/kg in mice and rats.[11] In vivo studies demonstrated increased antitumor efficacy and better tolerability compared to existing SRC/ABL inhibitors.[2][10]

Bosutinib: The most common adverse events associated with bosutinib are gastrointestinal, including diarrhea, nausea, and vomiting.[12][13] Other notable side effects include elevated liver transaminases.[13] Unlike some other ABL inhibitors, bosutinib shows minimal activity against c-Kit and PDGF receptor, which may contribute to a lower incidence of certain toxicities like fluid retention and myelosuppression.[9][10]

Impact on SRC-FAK Signaling Pathway

A key differentiator between this compound and bosutinib is their effect on the formation of the SRC-FAK signaling complex.

This compound: By locking SRC in its inactive state, this compound inhibits the formation of the SRC-FAK complex.[11] This dual inhibition of both catalytic and scaffolding functions leads to a more complete shutdown of SRC-mediated signaling.

Bosutinib: In contrast, bosutinib and other SRC/ABL inhibitors that bind to the active conformation of SRC have been shown to increase the association between SRC and FAK.[11]

Comparative Mechanism of Action on SRC cluster_this compound This compound cluster_bosutinib Bosutinib This compound This compound SRC_inactive SRC (Inactive) This compound->SRC_inactive Binds and Stabilizes No FAK Binding No FAK Binding SRC_inactive->No FAK Binding Prevents Inhibition of\nCatalytic Activity Inhibition of Catalytic Activity SRC_inactive->Inhibition of\nCatalytic Activity Leads to bosutinib Bosutinib SRC_active SRC (Active) bosutinib->SRC_active Binds to ATP Site SRC_active->Inhibition of\nCatalytic Activity Leads to Increased FAK Binding Increased FAK Binding SRC_active->Increased FAK Binding Promotes

Caption: this compound vs. Bosutinib: Impact on SRC Conformation and FAK Interaction.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.

Protocol:

  • Recombinant kinases (e.g., SRC, ABL) are incubated with a peptide substrate and [γ-³²P]ATP in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄).[8]

  • The inhibitors (this compound or bosutinib) are added at varying concentrations.

  • The reaction is allowed to proceed at 30°C for a specified time (e.g., 10-30 minutes).

  • The reaction is stopped by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-³²P]ATP is washed away.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Kinase Assay Workflow start Start prepare_mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) start->prepare_mix add_inhibitor Add Inhibitor (this compound or Bosutinib) prepare_mix->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction capture_substrate Capture Phosphorylated Substrate stop_reaction->capture_substrate measure_radioactivity Measure Radioactivity capture_substrate->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or bosutinib for a specified period (e.g., 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are calculated.[11]

Co-immunoprecipitation for SRC-FAK Complex Formation

Objective: To determine the effect of the inhibitors on the interaction between SRC and FAK.

Protocol:

  • Cancer cells (e.g., MDA-MB-231) are treated with this compound, bosutinib, or a vehicle control for a specified time.

  • Cells are lysed in a suitable buffer, and the total protein concentration is determined.

  • An antibody against SRC is added to the cell lysates and incubated to form an antibody-antigen complex.

  • Protein A/G-agarose beads are added to precipitate the immune complexes.

  • The beads are washed to remove non-specific binding proteins.

  • The precipitated proteins are eluted from the beads and separated by SDS-PAGE.

  • The presence of FAK in the immunoprecipitate is detected by Western blotting using an anti-FAK antibody.[11]

Conclusion

This compound and bosutinib represent two distinct classes of SRC kinase inhibitors with significantly different selectivity profiles and mechanisms of action. This compound is a highly selective SRC inhibitor that locks the kinase in an inactive conformation, thereby inhibiting both its catalytic and scaffolding functions. This leads to a more targeted inhibition of the SRC signaling pathway and a potentially more favorable safety profile. Bosutinib, as a dual SRC/ABL inhibitor, has a broader kinase inhibition profile, which is beneficial for its approved indication in CML but may lead to more off-target effects. The choice between these inhibitors will depend on the specific research question and the desired therapeutic outcome. For studies requiring highly selective inhibition of SRC and its scaffolding function, this compound presents a compelling option. For applications where dual inhibition of SRC and ABL is desired, bosutinib remains a clinically relevant choice.

References

eCF506 Demonstrates Superior Selectivity for SRC Kinase Over ABL Compared to Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

A novel inhibitor, eCF506, exhibits a distinct and highly selective mechanism of action against SRC kinase, offering a significant advantage over the multi-kinase inhibitor dasatinib by minimizing off-target effects on ABL kinase. This heightened selectivity is attributed to this compound's unique ability to lock SRC in its native inactive conformation, a mechanism that not only inhibits the enzyme's catalytic activity but also its scaffolding functions.

Researchers and drug development professionals seeking targeted cancer therapies will find this compound's profile compelling, particularly in contexts where specific inhibition of the SRC signaling pathway is desired without the potential complications arising from ABL kinase inhibition. Dasatinib, a potent dual SRC/ABL inhibitor, is effective in certain hematological malignancies driven by ABL kinase activity, but its broader kinase inhibition profile can lead to off-target effects.[1][2][3] In contrast, this compound was developed to be exceptionally selective for SRC, a key player in the progression and metastasis of many solid tumors.[4][5]

Unprecedented Selectivity Rooted in a Unique Mechanism

The superior selectivity of this compound stems from its novel mechanism of action. Unlike most SRC inhibitors, including dasatinib, which bind to the active conformation of the kinase, this compound stabilizes the native, inactive "closed" conformation of SRC.[4][6][7][8][9] This binding mode not only prevents the phosphorylation of downstream substrates but also obstructs the protein-protein interactions mediated by SRC's SH2 and SH3 domains, effectively inhibiting its scaffolding functions.[4][7] This dual inhibition of both catalytic and scaffolding activities provides a more complete shutdown of the SRC signaling pathway.

In contrast, dasatinib and other ATP-competitive inhibitors bind to the active conformation of SRC.[10] While this effectively blocks kinase activity, it can paradoxically enhance the formation of SRC-FAK (Focal Adhesion Kinase) complexes, potentially leading to unintended signaling consequences.[4][7][10]

Quantitative Comparison of Inhibitory Activity

The remarkable selectivity of this compound is evident in its inhibitory concentration (IC50) values against SRC and ABL kinases when compared to dasatinib.

CompoundSRC IC50 (nM)ABL IC50 (nM)Selectivity Ratio (ABL IC50 / SRC IC50)
This compound < 0.5[11]>1000[4]> 2000
Dasatinib 0.8[12]< 1[13]~ 1

As the data illustrates, this compound is a sub-nanomolar inhibitor of SRC, on par with the potency of dasatinib.[4] However, this compound requires concentrations three orders of magnitude greater to inhibit ABL, showcasing its exceptional selectivity.[4] Dasatinib, by design, is a potent inhibitor of both kinases, with a selectivity ratio approaching one.

A kinome-wide screen further substantiates the high selectivity of this compound. At a concentration of 1 µmol/L, this compound inhibited only a small number of kinases, with SRC being the most potently inhibited.[4] In contrast, dasatinib is known to be a more promiscuous kinase inhibitor, targeting a larger number of kinases, which can contribute to both its therapeutic efficacy in certain contexts and its side-effect profile.[14][2][15]

Experimental Methodologies

The determination of the inhibitory activity and selectivity of this compound and dasatinib involved several key experimental protocols:

Kinase Inhibition Assays

The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase (e.g., SRC or ABL) with a specific substrate and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured, often using methods like radioisotope incorporation or fluorescence-based detection. The IC50 value is then calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

To assess the compounds' activity in a cellular context, researchers utilized various cancer cell lines.

  • Western Blotting: This technique was employed to measure the phosphorylation status of SRC (at tyrosine 419, a marker of activation) and its downstream targets like FAK.[4] Cells were treated with different concentrations of this compound or dasatinib, and cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total proteins.[16]

  • Co-immunoprecipitation: This method was used to study the formation of protein complexes, such as the SRC-FAK complex.[4] Cells were treated with the inhibitors, and cell lysates were incubated with an antibody against one of the proteins of interest (e.g., SRC).[16] The antibody-protein complex was then captured, and the co-precipitated proteins were identified by Western blotting.[16]

  • Cell Viability and Proliferation Assays: To determine the anti-proliferative effects of the compounds, assays such as the MTT or CellTiter-Glo assays were used. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. The concentration of the inhibitor that reduces cell growth by 50% (GI50) was then calculated.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 SRC Signaling Pathway cluster_1 ABL Signaling Pathway cluster_2 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activates Integrin Integrin Integrin->SRC Activates FAK FAK SRC->FAK Phosphorylates & Forms Complex Downstream Downstream Signaling (Proliferation, Survival, Migration) SRC->Downstream FAK->Downstream BCR_ABL BCR-ABL (in CML) ABL_Downstream Downstream Signaling (Leukemogenesis) BCR_ABL->ABL_Downstream This compound This compound This compound->SRC Highly Selective Inhibition (Inactive Conformation) Dasatinib Dasatinib Dasatinib->SRC Inhibition Dasatinib->BCR_ABL Potent Inhibition

Figure 1: SRC and ABL Signaling Pathways and Inhibitor Targets

This diagram illustrates the distinct signaling pathways of SRC and ABL. This compound demonstrates high selectivity for SRC, while dasatinib potently inhibits both SRC and ABL.

cluster_0 Experimental Workflow: Kinase Inhibition Assay cluster_1 Experimental Workflow: Cellular Assays Start Start: Recombinant Kinase (SRC or ABL) Incubate Incubate with: - Substrate - ATP - Inhibitor (Varying Conc.) Start->Incubate Measure Measure Substrate Phosphorylation Incubate->Measure Calculate Calculate IC50 Measure->Calculate Cell_Culture Cancer Cell Lines Treatment Treat with: - this compound - Dasatinib - Control Cell_Culture->Treatment Analysis Analysis: - Western Blot (pSRC, pFAK) - Co-IP (SRC-FAK) - Viability Assay (GI50) Treatment->Analysis

Figure 2: Experimental Workflows for Inhibitor Characterization

This diagram outlines the key steps in the in vitro kinase inhibition assays and cellular assays used to compare the efficacy and selectivity of this compound and dasatinib.

Conclusion: A More Precise Tool for Targeting SRC

The compelling preclinical data for this compound highlight its potential as a highly selective and potent SRC inhibitor. Its unique mechanism of locking SRC in an inactive conformation provides a more complete inhibition of the SRC pathway compared to existing inhibitors like dasatinib. This exceptional selectivity for SRC over ABL minimizes the likelihood of off-target effects associated with ABL inhibition, such as potential cardiotoxicity and immunosuppression, which can be a clinical liability for dasatinib.[17] For researchers and clinicians focused on solid tumors where SRC is a key driver, this compound represents a promising therapeutic agent with a superior safety and efficacy profile. Further clinical investigation is warranted to fully realize the therapeutic potential of this next-generation SRC inhibitor.

References

In Vivo Efficacy of eCF506 and Dasatinib in Ovarian Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of two kinase inhibitors, eCF506 (also known as NXP900) and dasatinib, in preclinical models of ovarian cancer. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

While direct head-to-head in vivo efficacy studies for this compound and dasatinib in the same ovarian cancer model are limited, available data from separate studies allow for a comparative analysis. This compound, a novel SRC/YES1 family kinase inhibitor, demonstrates a unique mechanism of action by locking SRC into its inactive conformation, which has been shown to result in sustained target inhibition and potent antitumor activity. Dasatinib, a multi-kinase inhibitor targeting SRC family kinases (SFKs) among others, has also shown antitumor effects in ovarian cancer models, both as a monotherapy and in combination with chemotherapy.

Quantitative Data Comparison

The following table summarizes the in vivo efficacy data for this compound and dasatinib from available preclinical studies in ovarian cancer. It is important to note that these results are from different studies with potentially different experimental conditions.

Parameter This compound (NXP900) Dasatinib Source
Cancer Model Ovarian Clear Cell Carcinoma (OCCC) Xenograft (TOV-21G)Ovarian Cancer Xenografts (A2780, HO8910, HEY)[1],[2][3]
Monotherapy Efficacy Dose-dependent inhibition of tumor growth.Suppressed growth of ovarian cancer xenografts. TIR of 43.2% in A2780 and 34.0% in HO8910 cells.[4],[2]
Combination Therapy Efficacy Not explicitly detailed in the provided search results.Synergistic antitumor effect with paclitaxel, with TIR values of 76.7% in A2780 and 58.5% in HO8910 cells.[2]
Mechanism of Action Locks SRC into its native inactive conformation, inhibiting both kinase activity and scaffolding functions.[1][5][6]Inhibits multiple tyrosine kinases, including SFKs, by competing for the ATP binding site in the active conformation.[7][5][6],[7]
Effect on SRC Phosphorylation Substantially less p-SRC expression compared to dasatinib, with inhibition lasting 24 hours after the last dose.[4]Inhibited p-Y416 Src.[3][4],[3]
Effect on SRC-FAK Complex Decreased the formation of the SRC-FAK complex.[5]Promotes SRC-FAK interactions.[4][5],[1][4]

TIR: Tumor Growth Inhibitory Rate

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation of the efficacy data.

This compound (NXP900) In Vivo Efficacy Study
  • Animal Model : CD1 nude female mice.[8][4]

  • Cell Line and Implantation : TOV-21G ovarian clear cell carcinoma cells (0.1 million) with Matrigel were implanted subcutaneously and bilaterally.[8][4]

  • Treatment Groups :

    • Vehicle (citrate buffer 3 mM) administered orally, once daily (QD).[4]

    • NXP900 at 20, 40, and 80 mg/kg administered orally, QD.[8][4]

    • Dasatinib at 30 mg/kg administered orally, QD.[8][4]

  • Efficacy Study Duration : 28 days of treatment.[8]

  • Pharmacodynamic (PD) Study : Mice were treated for 3 days, and tumors were excised 3 and 24 hours after the last dose for analysis.[8][4]

  • Analysis : Tumor growth was monitored. For PD studies, immunohistochemistry (IHC) was used to analyze the expression of phosphorylated SRC (p-SRC Y419).[4]

Dasatinib In Vivo Efficacy Study
  • Animal Model : Nude mice for A2780 and HO8910 xenografts; nu/nu mice for HEY xenografts.[2][3]

  • Cell Line and Implantation :

    • A2780 and HO8910 ovarian cancer cells were used to establish xenografts.[2]

    • HEY ovarian cancer cells were used to establish xenografts.[3]

  • Treatment Groups :

    • Control (e.g., DMSO).[3]

    • Dasatinib at a dose of 10 mg/kg.[3]

    • Paclitaxel alone.[2]

    • Dasatinib in combination with paclitaxel.[2]

  • Efficacy Evaluation : Tumor growth was measured to determine the tumor growth inhibitory rate.[2]

  • Analysis : Ultrastructural analysis of xenograft tumors to observe autophagy and apoptosis.[3] Western blotting was used to measure the expression of p-Src.[2]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways of this compound and Dasatinib

The diagram below illustrates the distinct mechanisms by which this compound and dasatinib inhibit SRC kinase and their downstream effects.

cluster_this compound This compound (NXP900) cluster_Dasatinib Dasatinib cluster_downstream Downstream Effects This compound This compound SRC_inactive SRC (Inactive) This compound->SRC_inactive Locks in inactive conformation FAK_binding_inhibited SRC-FAK Complex Formation Blocked SRC_inactive->FAK_binding_inhibited Inhibits Scaffolding Kinase_activity_inhibited Kinase Activity Inhibited SRC_inactive->Kinase_activity_inhibited Inhibits Catalysis Proliferation Cell Proliferation Kinase_activity_inhibited->Proliferation Invasion Invasion Kinase_activity_inhibited->Invasion Apoptosis Apoptosis Kinase_activity_inhibited->Apoptosis Dasatinib Dasatinib SRC_active SRC (Active) Dasatinib->SRC_active Binds to active site Kinase_activity_inhibited_D Kinase Activity Inhibited SRC_active->Kinase_activity_inhibited_D Inhibits Catalysis FAK_binding_promoted SRC-FAK Complex Formation Promoted SRC_active->FAK_binding_promoted Promotes Scaffolding Kinase_activity_inhibited_D->Proliferation Kinase_activity_inhibited_D->Invasion Kinase_activity_inhibited_D->Apoptosis

Caption: Comparative signaling pathways of this compound and dasatinib in ovarian cancer.

In Vivo Efficacy Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of therapeutic agents in ovarian cancer xenograft models.

start Start cell_culture Ovarian Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis (Tumor Growth Inhibition, etc.) euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies in ovarian cancer models.

References

Validating eCF506's Inhibition of SRC Scaffolding Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of eCF506's performance in inhibiting the scaffolding function of the SRC tyrosine kinase against other known SRC inhibitors. Experimental data and detailed protocols are presented to support the validation of this compound's unique mechanism of action.

Introduction to this compound: A Dual-Action Inhibitor

This compound (also known as NXP900) is a potent and highly selective inhibitor of SRC family kinases (SFKs).[1][2][3] Unlike many traditional SRC inhibitors that primarily target the enzyme's catalytic activity, this compound boasts a distinct mechanism. It locks the SRC protein in its native, inactive conformation.[4][5][6][7] This conformational lock results in the dual inhibition of both the kinase (enzymatic) activity and the scaffolding function of SRC.[4][5][6][7] This latter inhibition prevents the formation of crucial protein-protein interactions, such as the SRC-FAK (Focal Adhesion Kinase) complex, which is pivotal for downstream signaling in cancer progression.[4][6] This guide will delve into the experimental validation of this scaffolding inhibition, comparing this compound with other well-established SRC inhibitors.

Comparative Analysis of SRC Inhibitors

The following table summarizes the key differences in the mechanism and activity of this compound compared to other commonly used SRC inhibitors like dasatinib and bosutinib.

FeatureThis compoundDasatinibBosutinib
Primary Target(s) SRC, YES1[2][6]SRC/ABL[4]SRC/ABL[4]
Mechanism of Action Locks SRC in an inactive conformation, inhibiting both kinase and scaffolding functions[4][6][7]Inhibits the kinase activity of SRC in its active conformation[8]Inhibits SRC/ABL kinase activity[4]
Effect on SRC-FAK Complex Inhibits formation[4][6]Does not inhibit, may even promote complex formation[4]Not explicitly stated, but as a kinase inhibitor, it is not expected to directly inhibit scaffolding.
Selectivity High selectivity for SRC over ABL (>950-fold)[2]Dual SRC/ABL inhibitor[4]Dual SRC/ABL inhibitor[4]
Reported IC50 for SRC < 0.5 nM[9]0.8 nM[10]1.2 nM[10]

Experimental Validation of SRC Scaffolding Inhibition

The inhibition of SRC's scaffolding function by this compound has been demonstrated through various experimental approaches. A key method is the co-immunoprecipitation (Co-IP) of SRC and its binding partner FAK, followed by Western blot analysis.

This protocol outlines the general steps to validate the disruption of the SRC-FAK complex by this compound.

1. Cell Culture and Treatment:

  • Culture relevant cancer cell lines (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

  • Treat cells with this compound, a control inhibitor (e.g., dasatinib), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

3. Immunoprecipitation:

  • Pre-clear the lysates by incubating with protein A/G-agarose beads.

  • Incubate the pre-cleared lysates with an antibody specific for SRC overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for a further 2-4 hours to capture the SRC-antibody complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against SRC and FAK.

  • Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results: In cells treated with this compound, the amount of FAK co-immunoprecipitated with SRC should be significantly reduced compared to the vehicle control, indicating a disruption of the SRC-FAK complex. In contrast, treatment with dasatinib may not show a similar reduction.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway and the distinct mechanisms of SRC inhibition.

cluster_0 Upstream Activation cluster_1 SRC-Mediated Signaling cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Integrins Integrins FAK FAK Integrins->FAK SRC->FAK Scaffolding & Phosphorylation Proliferation Cell Proliferation FAK->Proliferation Migration Cell Migration FAK->Migration Survival Cell Survival FAK->Survival

Caption: Simplified SRC signaling pathway.

cluster_0 This compound Mechanism cluster_1 Traditional Kinase Inhibitor Mechanism This compound This compound SRC_inactive Inactive SRC This compound->SRC_inactive Locks in inactive state SRC_FAK_disrupted Disrupted SRC-FAK Complex SRC_inactive->SRC_FAK_disrupted Inhibits Scaffolding Dasatinib Dasatinib SRC_active Active SRC Dasatinib->SRC_active Inhibits kinase activity SRC_FAK_intact Intact SRC-FAK Complex SRC_active->SRC_FAK_intact Scaffolding may persist

Caption: Comparative mechanisms of SRC inhibition.

A Cell Treatment (this compound, Dasatinib, Vehicle) B Cell Lysis A->B C Immunoprecipitation (Anti-SRC) B->C D Western Blot (Anti-FAK, Anti-SRC) C->D E Data Analysis (Quantify FAK/SRC ratio) D->E

Caption: Co-Immunoprecipitation workflow.

Quantitative Data Summary

The following tables present a summary of the quantitative data comparing the activity of this compound with other SRC inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundSRC IC50 (nM)ABL IC50 (nM)Selectivity (ABL/SRC)
This compound< 0.5[9]> 475> 950[2]
Dasatinib0.8[10]~1~1.25
Bosutinib1.2[10]~1~0.83

Table 2: Anti-proliferative Activity (GI50 in µM) in Breast Cancer Cell Lines

Cell LineThis compoundDasatinib
ER+
MCF70.040.25
T47D0.03>10
Triple-Negative
MDA-MB-2310.080.12
BT-5490.050.08
(Data adapted from published studies; specific values may vary based on experimental conditions)

Conclusion

The available experimental evidence strongly supports the novel mechanism of action of this compound. By locking SRC in its inactive conformation, this compound effectively inhibits both the kinase activity and the crucial scaffolding function of SRC. This dual inhibition, particularly the disruption of the SRC-FAK complex, distinguishes this compound from traditional SRC/ABL kinase inhibitors like dasatinib. The high selectivity of this compound for SRC over ABL, combined with its potent anti-proliferative effects, underscores its potential as a valuable tool for cancer research and a promising candidate for therapeutic development. The provided experimental protocols and comparative data serve as a resource for researchers seeking to validate and explore the unique properties of this next-generation SRC inhibitor.

References

Unlocking Synergistic Potential: A Comparative Guide to the Combination of eCF506 and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of precision oncology, the strategic combination of targeted therapies holds immense promise for overcoming drug resistance and improving patient outcomes. This guide explores the compelling scientific rationale and preclinical evidence supporting the synergistic interaction between eCF506 (NXP900), a novel and highly selective SRC family kinase (SFK) inhibitor, and PARP inhibitors, a class of drugs targeting DNA damage repair pathways. While direct clinical data on the this compound-PARP inhibitor combination is not yet available, a strong mechanistic basis and supporting preclinical studies with other SRC inhibitors suggest a powerful synthetic lethal relationship.

The Scientific Rationale for Synergy

This compound distinguishes itself from other SRC inhibitors with its unique mechanism of action. It locks the SRC kinase in its native, inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions[1][2]. This "total" SRC inhibition prevents the phosphorylation of downstream targets and disrupts crucial protein-protein interactions. PARP inhibitors, on the other hand, are designed to exploit deficiencies in DNA damage repair (DDR), particularly in tumors with mutations in genes like BRCA1/2. By blocking the repair of single-strand DNA breaks, PARP inhibitors lead to the accumulation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination (HR) repair.

The convergence of these two distinct mechanisms lies in the emerging role of SRC in the DNA damage response. Preclinical evidence strongly suggests that SRC activation can mediate resistance to PARP inhibitors. Conversely, the inhibition of SRC has been shown to augment the efficacy of PARP inhibitors, creating a synthetic lethal effect in cancer cells.

Anticipated Synergistic Effects and Supporting Evidence

While direct experimental data for the combination of this compound and PARP inhibitors is pending, preclinical studies with other SRC inhibitors provide a strong foundation for predicting their synergistic effects. The following table summarizes the expected outcomes and the supporting rationale.

Expected Synergistic EffectSupporting Rationale and Preclinical Evidence (with other SRC inhibitors)
Increased Cancer Cell Apoptosis and Reduced Cell Viability SRC inhibition has been shown to augment PARP inhibitor-mediated synthetic lethality in cancer cells with DNA damage repair defects. For instance, in BRCA2-null prostate cancer cells, the combination of PARP inhibitors with SRC inhibitors (dasatinib, bosutinib, saracatinib) resulted in a synergistic antiproliferative effect[1][3].
Enhanced DNA Damage Inhibition of SRC signaling can augment DNA damage in cancer cells. Studies have demonstrated that the SRC inhibitor dasatinib increases DNA damage in BRCA2-null prostate cancer cells, thereby sensitizing them to PARP inhibitors[1][3].
Overcoming PARP Inhibitor Resistance SRC activation has been identified as a potential mechanism of resistance to PARP inhibitors. By inhibiting SRC, this compound is expected to resensitize resistant cancer cells to PARP inhibitor treatment. Research in hepatocellular carcinoma has shown that SRC-mediated phosphorylation of PARP1 induces resistance to PARP inhibitors, which can be overcome by co-targeting SRC and PARP1[4].
Prolongation of DNA Damage Signaling SRC family kinases are involved in the termination of the DNA damage checkpoint. By inhibiting SRC, this compound may prolong the DNA damage signal, preventing cancer cells from recovering and undergoing cell division, thus enhancing the cytotoxic effects of PARP inhibitors[5][6].

Experimental Protocols: A Blueprint for Investigation

The following are detailed methodologies from key preclinical studies that have investigated the synergy between SRC inhibitors and PARP inhibitors. These protocols can serve as a template for designing future experiments with this compound.

Cell Viability and Synergy Assays
  • Cell Lines: A panel of cancer cell lines with varying status of DNA damage repair pathways (e.g., BRCA1/2 wild-type and mutant) should be used. Examples from relevant studies include prostate cancer cell lines (22Rv1, C4-2B) and hepatocellular carcinoma cell lines (Huh7, HepG2).

  • Drug Treatment: Cells are treated with a dose-response matrix of this compound and a PARP inhibitor (e.g., olaparib, talazoparib).

  • Viability Assay: Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

DNA Damage and Repair Assays
  • Immunofluorescence for DNA Damage Markers: Cells are treated with this compound, a PARP inhibitor, or the combination, and then fixed and stained for DNA damage markers such as γH2AX and RAD51 foci. The number and intensity of foci per cell are quantified using fluorescence microscopy. An increase in γH2AX foci and a decrease in RAD51 foci would indicate increased DNA damage and impaired repair.

  • Comet Assay: This assay directly visualizes DNA damage in individual cells. Cells are treated and then subjected to electrophoresis. The length of the "comet tail" is proportional to the amount of DNA damage.

  • Western Blotting: Protein lysates from treated cells are analyzed by western blotting for key proteins in the DNA damage response pathway, such as phosphorylated forms of ATM, CHK1, and H2AX.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice are implanted with human cancer cells (e.g., BRCA2-null prostate cancer cells).

  • Treatment Regimen: Once tumors are established, mice are treated with vehicle, this compound alone, a PARP inhibitor alone, or the combination.

  • Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised for immunohistochemical analysis of proliferation (e.g., Ki-67) and DNA damage markers.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and the synergistic mechanism of this compound and PARP inhibitors.

eCF506_Mechanism_of_Action cluster_SRC SRC Kinase cluster_downstream Downstream Signaling SRC_inactive SRC (Inactive) SRC_active SRC (Active) SRC_inactive->SRC_active Activation SRC_active->SRC_inactive Inactivation Proliferation Cell Proliferation, Survival, Metastasis SRC_active->Proliferation Promotes This compound This compound This compound->SRC_inactive Locks in inactive conformation Other_SRC_inhibitors Other SRC Inhibitors Other_SRC_inhibitors->SRC_active Binds to active conformation

Caption: Mechanism of action of this compound compared to other SRC inhibitors.

Synergistic_Mechanism cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways SSB Single-Strand Break (SSB) PARP_repair PARP-mediated SSB Repair SSB->PARP_repair Repaired by DSB Double-Strand Break (DSB) HR_repair Homologous Recombination (HR) DSB Repair DSB->HR_repair Repaired by Apoptosis Apoptosis DSB->Apoptosis Induces PARP_repair->DSB Leads to DSBs if inhibited HR_repair->Apoptosis Prevents This compound This compound SRC SRC Kinase This compound->SRC Inhibits PARPi PARP Inhibitor PARPi->PARP_repair Inhibits SRC->HR_repair Promotes (Resistance)

Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.

Conclusion

The combination of this compound and PARP inhibitors represents a highly promising therapeutic strategy. The unique "total" SRC inhibition by this compound, coupled with the established role of SRC in mediating resistance to PARP inhibitors, provides a strong rationale for inducing synthetic lethality in a broad range of cancers. While direct experimental validation is a necessary next step, the existing preclinical data with other SRC inhibitors strongly supports the initiation of such studies. This guide provides a comprehensive overview of the scientific basis and a roadmap for the preclinical evaluation of this potentially powerful combination therapy. Further research in this area is warranted to translate these compelling preclinical findings into novel and effective treatments for cancer patients.

References

A Comparative Guide to the In Vivo Tolerability of eCF506 and Other SRC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the SRC tyrosine kinase has been a significant focus in oncology research. However, the clinical success of SRC inhibitors has been hampered by issues of tolerability and off-target effects. This guide provides an objective comparison of the in vivo tolerability of a novel SRC inhibitor, eCF506 (also known as NXP900), with other established SRC inhibitors, supported by preclinical experimental data.

Executive Summary

This compound demonstrates a superior in vivo tolerability profile compared to other SRC inhibitors such as dasatinib, bosutinib, and saracatinib. This improved tolerability is attributed to its unique mechanism of action, locking SRC in its inactive conformation and thereby inhibiting both its enzymatic and scaffolding functions with high selectivity.[1][2][3] Preclinical studies consistently show that animals treated with this compound maintain stable body weight, a key indicator of good tolerability.[1][4] In contrast, other SRC/ABL inhibitors are associated with a range of toxicities, including gastrointestinal distress, myelosuppression, and cardiotoxicity.

Mechanism of Action: A Key Differentiator in Tolerability

The tolerability of a drug is intrinsically linked to its mechanism of action and target selectivity. This compound distinguishes itself from other SRC inhibitors by its unique conformational selectivity.

  • This compound: This small molecule inhibitor locks the SRC kinase in its native, inactive "closed" conformation.[1][2][5] This dual-action mechanism inhibits both the catalytic activity and the scaffolding functions of SRC, preventing its interaction with partner proteins like Focal Adhesion Kinase (FAK).[1][2] This highly selective mode of action is believed to contribute to its enhanced tolerability.

  • Other SRC Inhibitors (Dasatinib, Bosutinib, Saracatinib): These are typically ATP-competitive, Type I inhibitors that bind to the active "open" conformation of SRC.[6] This can lead to off-target effects and the paradoxical activation of signaling pathways, potentially contributing to their less favorable toxicity profiles.[7] For instance, dasatinib, a dual SRC/ABL inhibitor, has been associated with adverse effects attributed to ABL inhibition.[1]

cluster_this compound This compound Mechanism cluster_OtherSRC Other SRC Inhibitors Mechanism This compound This compound SRC_inactive SRC (Inactive) This compound->SRC_inactive Locks in inactive conformation No_Catalysis No Catalytic Activity SRC_inactive->No_Catalysis Inhibits No_Scaffolding No Scaffolding Function (No FAK binding) SRC_inactive->No_Scaffolding Inhibits Other_SRC Dasatinib, Bosutinib, Saracatinib SRC_active SRC (Active) Other_SRC->SRC_active Binds to active conformation Catalysis_Inhibited Catalytic Activity Inhibited SRC_active->Catalysis_Inhibited Inhibits Scaffolding_Active Scaffolding Function Active (FAK binding may increase) SRC_active->Scaffolding_Active Allows

Figure 1. Contrasting mechanisms of SRC inhibition.

In Vivo Tolerability: A Head-to-Head Comparison

Preclinical studies in murine models provide compelling evidence for the superior tolerability of this compound.

Quantitative Tolerability Data
InhibitorAnimal ModelDosageKey Tolerability FindingsReference
This compound Syngeneic murine cancer models40 mg/kg, oral gavageStable body weight comparable to vehicle control group.[1]
KYSE70 xenograft mouse model40 mg/kg, oral gavageMean increase in body weight of 2.0% (vs. 3.5% in control), indicating good tolerability.[4][6]
Dasatinib Rats and Monkeys (Preclinical)VariousGI toxicity (hemorrhage, edema), lymphoid and bone marrow depletion, liver and kidney toxicities, cardiotoxicity (ventricular necrosis, hemorrhage, hypertrophy in rats).[8]
Nude mice with MetBo2 cells20 mg/kg, oralSignificant enlargement of the heart and damaged cardiac muscle tissue observed in some animals.[1]
Bosutinib Rats and Rabbits (Preclinical)Up to 10 mg/kg/day (rats), 30 mg/kg/day (rabbits)No maternal or embryo-fetal toxicity in rats at tested doses. Fetal anomalies at maternally-toxic doses in rabbits.[6]
CML patients (Clinical)500 mg/dayPrimarily gastrointestinal AEs (diarrhea, nausea, vomiting), myelosuppression, and elevated liver enzymes.[9][10][11]
Saracatinib Patients with solid tumors (Clinical)175 mg/dayCommon adverse events included fatigue, elevated liver chemistries, nausea, hyponatremia, dyspnea, and cough. Rare but severe pulmonary toxicity reported.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vivo Tolerability Study of this compound
  • Animal Model: Syngeneic murine cancer models (e.g., FVB wild-type mice).

  • Tumor Cell Implantation: MetBo2 cells (one million) injected into the mammary fat pad.

  • Treatment: After tumors reached a specified volume (e.g., 8 days post-implantation), mice were treated daily with 40 mg/kg this compound via oral gavage. The vehicle control was a 3 mmol/L citrate buffer.

  • Monitoring: Animal weight and tumor size were measured twice a week.

  • Endpoint: The study continued for a specified duration (e.g., 28 days), after which animals were monitored for tumor relapse.

start Start implant Implant MetBo2 cells in mice start->implant tumor_growth Allow tumor growth (8 days) implant->tumor_growth treatment Daily oral gavage: - this compound (40 mg/kg) - Vehicle control tumor_growth->treatment monitoring Monitor animal weight and tumor size twice weekly treatment->monitoring Repeated endpoint Endpoint (e.g., 28 days) monitoring->endpoint

Figure 2. Workflow for in vivo tolerability assessment.

Preclinical Toxicology Assessment of Dasatinib
  • Animal Models: Rats and monkeys.

  • Administration: Single and repeat oral doses.

  • Toxicology Endpoints:

    • Gastrointestinal: Histopathological examination for hemorrhage and edema.

    • Hematopoietic: Complete blood counts and bone marrow analysis for lymphoid and bone marrow depletion.

    • Hepatic and Renal: Serum chemistry (AST, ALT), urinalysis, and histopathology of liver and kidneys.

    • Cardiovascular: Electrocardiogram (ECG), blood pressure monitoring, and histopathology of the heart for necrosis and hemorrhage.

SRC Signaling Pathway and Inhibitor Intervention

SRC is a non-receptor tyrosine kinase that plays a pivotal role in multiple oncogenic signaling pathways, regulating cell proliferation, survival, migration, and invasion.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival This compound This compound This compound->SRC Inactivates (catalytic & scaffolding) Other_SRC Other SRC Inhibitors Other_SRC->SRC Inhibits (catalytic only)

Figure 3. SRC signaling pathway and points of inhibitor intervention.

Conclusion

The preclinical data strongly suggest that this compound possesses a significantly improved in vivo tolerability profile compared to other SRC inhibitors. Its unique mechanism of action, leading to highly selective and complete inhibition of both SRC's catalytic and scaffolding functions, likely underlies this favorable safety profile. These findings position this compound as a promising candidate for further clinical development, with the potential to overcome the tolerability limitations that have hindered the therapeutic success of previous SRC inhibitors. Further clinical investigation is warranted to confirm these preclinical observations in human subjects.

References

eCF506: A Novel Strategy to Potentially Overcome Dasatinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eCF506 and dasatinib, with a focus on the potential of this compound to overcome mechanisms of resistance to dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While direct experimental evidence on dasatinib-resistant leukemia cell lines is not yet available, this guide synthesizes existing preclinical data to build a strong inferential case for the potential of this compound in this setting.

Executive Summary

Dasatinib resistance is a significant clinical challenge, arising from either BCR-ABL kinase domain mutations or the activation of BCR-ABL-independent signaling pathways, frequently involving the SRC family kinases (SFKs). This compound is a novel, highly potent, and selective SRC inhibitor with a unique mechanism of action that distinguishes it from dasatinib and other SRC/ABL inhibitors. By locking SRC in its inactive conformation, this compound inhibits both its enzymatic and scaffolding functions, offering a potential advantage in overcoming SRC-driven resistance. This guide presents a detailed comparison of the two inhibitors, supported by experimental data, to inform future research and drug development strategies.

Comparative Analysis of this compound and Dasatinib

FeatureThis compound (NXP900)Dasatinib
Primary Target(s) SRC Family Kinases (SFKs), particularly SRC and YES1.[1][2]Multi-kinase inhibitor: BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and EPHA2.[3]
Mechanism of Action on SRC Locks SRC in its native, inactive ("closed") conformation, inhibiting both kinase activity and scaffolding functions.[1][4][5]Binds to the active ("open") conformation of the SRC kinase domain, primarily inhibiting its kinase activity.[5]
Selectivity Highly selective for SFKs with over 950-fold greater activity against SRC than ABL.[2]Potent inhibitor of both SRC and ABL kinases.[4]
Potency (IC50) < 0.5 nM for SRC.[6]< 1 nM for Abl, 0.8 nM for Src.
Effect on SRC-FAK Complex Decreases the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[4]Increases the formation of the SRC-FAK complex.[4]
Clinical Development In Phase 1 clinical trials (NCT05873686) as NXP900.[7]Approved for the treatment of CML and Ph+ ALL.[8]

Quantitative Data Presentation

Antiproliferative Activity in Breast Cancer Cell Lines (GI50, µM)

While data on dasatinib-resistant leukemia lines is unavailable, the following table from a study on breast cancer cell lines illustrates the potent and selective activity of this compound compared to dasatinib and other SRC/ABL inhibitors.

Cell LineThis compoundDasatinibBosutinibSaracatinib
MDA-MB-231 (TNBC) 0.0150.0250.150.3
MCF7 (ER+) 0.030.51.21.5
BT-549 (TNBC) 0.020.040.20.4
ZR-75-1 (ER+) 0.050.81.52.0
T-47D (ER+) 0.040.71.31.8
JIMT-1 (HER2+) 0.220.10.50.9

Data extracted from "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability". GI50 is the concentration required to inhibit cell proliferation by 50%. TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.[5]

Kinase Selectivity Profile

A kinome scan demonstrates the high selectivity of this compound for SRC family kinases compared to the broader activity of dasatinib.

InhibitorConcentration TestedNumber of Kinases with >50% InhibitionKey Off-Targets (other than SRC family)
This compound 1 µM11BRK
Dasatinib 0.5 µM51ABL, c-KIT, PDGFRβ, etc.
Bosutinib 0.5 µM85ABL, EGFR, etc.

Data extracted from "A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability".[5]

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is used to determine the antiproliferative effects of this compound and dasatinib.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, dasatinib, or vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read using a microplate reader. The half-maximal growth inhibitory concentration (GI50) is calculated using non-linear regression analysis.

Western Blot Analysis of SRC Phosphorylation

This protocol is used to assess the inhibition of SRC activity.

  • Cell Treatment: Cells are treated with specified concentrations of inhibitors for various time points (e.g., 3 and 24 hours).

  • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated SRC (p-SRC Tyr416) and total SRC, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Co-Immunoprecipitation for SRC-FAK Complex

This protocol is used to evaluate the effect of inhibitors on protein-protein interactions.

  • Cell Treatment and Lysis: Cells are treated with inhibitors and lysed as described above.

  • Immunoprecipitation: Cell lysates are incubated with an anti-SRC antibody or control IgG overnight at 4°C, followed by the addition of protein A/G magnetic beads.

  • Washing: The beads are washed multiple times to remove non-specific binding.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting for the presence of SRC and FAK.

Visualizing the Mechanisms of Action and Resistance

Signaling Pathways in Dasatinib Resistance

Dasatinib resistance in Ph+ leukemias can be either BCR-ABL dependent or independent. The latter often involves the activation of alternative survival pathways, including those mediated by SRC family kinases.

dasatinib_resistance cluster_cell Leukemia Cell cluster_resistance Dasatinib Resistance Mechanisms BCR_ABL BCR-ABL Proliferation Leukemic Proliferation & Survival BCR_ABL->Proliferation Drives Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits BCR_ABL_mut BCR-ABL Mutations (e.g., T315I) BCR_ABL_mut->Proliferation Drives (resistance) SRC_activation SRC Pathway Activation SRC_activation->Proliferation Drives (resistance) Other_pathways Other Bypass Pathways (e.g., PI3K/AKT) Other_pathways->Proliferation Drives (resistance)

Caption: Dasatinib resistance pathways in Ph+ leukemia.

Comparative Mechanism of Action: this compound vs. Dasatinib on SRC

The distinct modes of action of this compound and dasatinib on SRC are a key differentiator. This compound stabilizes the inactive conformation, while dasatinib targets the active state.

inhibitor_mechanism cluster_src_states SRC Kinase Conformations SRC_inactive SRC (Inactive) 'Closed' Conformation SRC_active SRC (Active) 'Open' Conformation SRC_inactive->SRC_active Activation Scaffolding_inhibition Inhibition of Scaffolding Function SRC_inactive->Scaffolding_inhibition Leads to SRC_active->SRC_inactive Inactivation Kinase_inhibition Inhibition of Kinase Activity SRC_active->Kinase_inhibition Leads to This compound This compound This compound->SRC_inactive Binds & Stabilizes Dasatinib Dasatinib Dasatinib->SRC_active Binds & Inhibits

Caption: Differential binding of this compound and dasatinib to SRC.

Experimental Workflow: Assessing Antiproliferative Activity

A typical workflow for comparing the in vitro efficacy of this compound and dasatinib.

experimental_workflow start Start: Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with This compound or Dasatinib (Dose Response) seed_cells->treat_cells incubate Incubate (72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay read_plate Read Luminescence viability_assay->read_plate analyze_data Analyze Data: Calculate GI50 read_plate->analyze_data end End: Comparative Efficacy analyze_data->end

Caption: Workflow for cell viability experiments.

Overcoming Dasatinib Resistance with this compound: A Mechanistic Hypothesis

While direct experimental validation in dasatinib-resistant CML or ALL models is pending, the unique properties of this compound support a strong hypothesis for its potential to overcome certain dasatinib resistance mechanisms:

  • Targeting SRC-Dependent Resistance: In cases where dasatinib resistance is driven by the upregulation of SRC signaling, the superior potency and distinct mechanism of this compound could offer a significant advantage. By not only inhibiting SRC's kinase activity but also its scaffolding function, this compound may more effectively shut down this bypass pathway.[4][5]

  • Avoiding ABL-Related Toxicities: The high selectivity of this compound for SRC over ABL could translate to a better safety profile. Dasatinib's inhibition of ABL has been linked to cardiotoxicity and immunosuppression.[4] A more targeted approach with this compound might mitigate these off-target effects, making it a more tolerable option for long-term treatment.

  • Potential for Combination Therapy: The potent and selective inhibition of SRC by this compound makes it an attractive candidate for combination therapies. For instance, in patients with BCR-ABL mutations who are resistant to dasatinib, combining a next-generation ABL inhibitor with this compound could simultaneously target both the primary oncogenic driver and a key resistance pathway.

Future Directions

To validate the potential of this compound in overcoming dasatinib resistance, the following research is critical:

  • In Vitro Studies: Testing the efficacy of this compound on well-characterized dasatinib-resistant CML and ALL cell lines, including those with known BCR-ABL independent resistance mechanisms involving SRC activation.

  • In Vivo Models: Utilizing patient-derived xenograft (PDX) models of dasatinib-resistant leukemia to evaluate the anti-tumor activity and tolerability of this compound.

  • Combination Studies: Investigating the synergistic effects of this compound with other targeted therapies, such as next-generation ABL inhibitors, in dasatinib-resistant settings.

  • Clinical Trial Data: Analysis of data from the ongoing clinical trial of NXP900 (this compound) will be crucial to understand its safety, tolerability, and preliminary efficacy in human patients.

Conclusion

This compound represents a promising new generation of SRC inhibitors with a distinct mechanism of action and a high degree of selectivity. While direct evidence is still needed, the available preclinical data strongly suggests that this compound could be an effective strategy to overcome dasatinib resistance, particularly in cases driven by the activation of SRC-mediated signaling pathways. Its unique ability to inhibit both the kinase and scaffolding functions of SRC, combined with a favorable selectivity profile, positions this compound as a compelling candidate for further investigation in the treatment of drug-resistant leukemias.

References

eCF506: A Comparative Analysis of Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, underscoring the importance of comprehensive cross-reactivity profiling. This guide provides an objective comparison of the kinase inhibitor eCF506 with other relevant inhibitors, focusing on its cross-reactivity profile supported by experimental data.

Executive Summary

This compound is a potent and highly selective inhibitor of SRC family kinases (SFKs), primarily targeting SRC and YES1.[1][2] Its unique mechanism of action, which involves locking the kinase in its native inactive conformation, contributes to its remarkable selectivity and distinguishes it from many other SRC inhibitors that bind to the active conformation.[3] This guide presents kinome-wide screening data that demonstrates the superior selectivity of this compound compared to other multi-kinase inhibitors, particularly those that also target ABL kinase.

Comparative Kinase Inhibition Profile

To evaluate the selectivity of this compound, its activity was assessed against a broad panel of kinases. The following tables summarize the available quantitative data, comparing the inhibition profile of this compound with other well-known kinase inhibitors.

Table 1: Potency of this compound against Primary Targets

InhibitorTarget KinaseIC50 (nM)
This compoundSRC< 0.5
This compoundYES12.1

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.[1]

Table 2: Kinome-wide Selectivity of this compound

An enzymatic inhibition screen of this compound at a concentration of 1 µmol/L was performed against 340 wild-type protein kinases.[3]

ParameterThis compound
Number of Kinases Tested340
Inhibitor Concentration1 µmol/L
Kinases with >50% Inhibition25
Most Potently Inhibited KinaseSRC (99.9% inhibition)

This data highlights the narrow spectrum of kinases significantly inhibited by this compound at a high concentration, demonstrating its high selectivity.[3]

Table 3: Comparative Selectivity of this compound and Other SRC/ABL Inhibitors

A key differentiator for this compound is its exceptional selectivity for SRC over ABL kinase, a common off-target of other SRC inhibitors.

InhibitorSRC Inhibition (Remnant Activity %)ABL Inhibition (Remnant Activity %)Fold Selectivity (SRC vs. ABL)
This compound0.1%56%>950-fold
DasatinibNot specified2.8%Not applicable
BosutinibNot specified1.8%Not applicable

This table illustrates the significant difference in ABL inhibition between this compound and other prominent SRC/ABL inhibitors, underscoring the reduced potential for ABL-related off-target effects with this compound.[1][3]

Note: A comprehensive list of the 340 kinases and their precise percentage of inhibition by this compound from the full kinome scan is often found in supplementary materials of publications and was not directly available in the performed search.

Experimental Methodologies

The cross-reactivity data presented in this guide is primarily derived from two key experimental techniques: KINOMEscan and Cellular Thermal Shift Assay (CETSA).

KINOMEscan (Competition Binding Assay)

The KINOMEscan platform is a high-throughput method used to quantitatively measure the binding of a compound to a large panel of kinases.

Principle: This assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound for the kinase.

Workflow Diagram:

KINOMEscan_Workflow KINOMEscan Experimental Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_quantification Quantification Test_Compound Test Compound (e.g., this compound) Incubation Incubation of Components Test_Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR of DNA Tag Elution->qPCR Data_Analysis Data Analysis (Kd determination) qPCR->Data_Analysis

Caption: KINOMEscan workflow for assessing inhibitor binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular context. It relies on the principle that a protein's thermal stability is altered upon ligand binding.

Principle: When cells are heated, proteins begin to denature and aggregate. If a drug binds to its target protein, it can stabilize the protein's structure, increasing its melting temperature. Consequently, more of the target protein will remain in its soluble form at a given temperature in the presence of the drug compared to the vehicle control. This difference in soluble protein levels can be detected by various methods, most commonly by Western blotting.

Workflow Diagram:

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Treatment Treat with Inhibitor or Vehicle Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Heating Heat Aliquots at Different Temperatures Harvest->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantification Quantify Soluble Protein Western_Blot->Quantification

Caption: CETSA workflow for verifying target engagement.

Signaling Pathway Context

This compound exerts its effects by inhibiting SRC, a key node in multiple signaling pathways that regulate cell growth, proliferation, and migration. One of the critical pathways involves the interaction between SRC and Focal Adhesion Kinase (FAK).

SRC-FAK Signaling Pathway:

SRC_FAK_Pathway Simplified SRC-FAK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activation Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin SRC->FAK Phosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) SRC->Downstream FAK->SRC Recruitment & Mutual Activation FAK->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation This compound This compound This compound->SRC Inhibits Catalytic & Scaffolding Functions Other_SRC_Inhibitors Other SRC Inhibitors (e.g., Dasatinib) Other_SRC_Inhibitors->SRC Inhibits Catalytic Function

Caption: this compound inhibits both SRC's kinase and scaffolding roles.

Unlike many other SRC inhibitors that only block the catalytic activity of SRC, this compound's unique mechanism of locking SRC in an inactive conformation also prevents its scaffolding functions, such as its interaction with FAK.[3] This dual inhibition can lead to a more profound and sustained blockade of downstream signaling pathways.

Conclusion

The available data strongly indicates that this compound is a highly selective kinase inhibitor with a superior cross-reactivity profile compared to many existing SRC inhibitors. Its minimal off-target activity, particularly against ABL kinase, suggests a lower potential for certain side effects. The unique mechanism of inhibiting both the catalytic and scaffolding functions of SRC provides a strong rationale for its potential therapeutic advantages. For researchers and drug developers, this compound represents a valuable tool for selectively probing SRC family kinase biology and a promising candidate for further clinical investigation.

References

Validating eCF506's On-Target Effects: A Comparison with siRNA Knockdown of SRC

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on confirming the specific inhibitory action of eCF506 on SRC kinase through comparative analysis with siRNA-mediated gene silencing.

This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of this compound, a highly potent and selective SRC inhibitor. By examining the outcomes of both pharmacologic inhibition with this compound and genetic knockdown of SRC using small interfering RNA (siRNA), researchers can confidently ascertain the specificity of this compound's mechanism of action. This document outlines the underlying principles, experimental workflows, and expected results, supported by experimental data from peer-reviewed studies.

Introduction to this compound and On-Target Validation

This compound is a novel small molecule inhibitor that uniquely targets the SRC tyrosine kinase by locking it in its native, inactive conformation.[1][2] This mechanism inhibits both the enzymatic and scaffolding functions of SRC, leading to potent and selective pathway inhibition.[1] To ensure that the observed cellular effects of this compound are a direct result of SRC inhibition and not due to off-target activities, it is crucial to perform on-target validation studies. A widely accepted method for this is to compare the effects of the compound with the effects of specifically reducing the target protein levels through siRNA knockdown.[3][4][5]

Comparison of this compound and SRC siRNA Knockdown

FeatureThis compound (Pharmacological Inhibition)SRC siRNA (Genetic Knockdown)
Mechanism of Action Binds to SRC kinase, locking it in an inactive conformation, thereby inhibiting both its catalytic and scaffolding functions.[1][2]Degrades SRC mRNA, leading to a reduction in the total amount of SRC protein.[3][5]
Speed of Onset Rapid, with inhibition of SRC phosphorylation observed within hours of treatment.[6]Slower, typically requiring 24-72 hours for significant protein knockdown.[3][7]
Specificity Highly selective for SRC family kinases with over a 1,000-fold selectivity against ABL kinase.[8] May have some off-target effects at higher concentrations.Highly specific to the SRC mRNA sequence, minimizing off-target protein reduction.[4] Off-target effects from the siRNA molecule itself are possible.
Effect on Protein Inhibits the function of the existing SRC protein.Reduces the overall level of the SRC protein.[3][5]
Reversibility Reversible upon washout of the compound.Effects are transient but generally longer-lasting than a single dose of an inhibitor, requiring new protein synthesis to restore levels.
Application In vitro and in vivo studies to assess the therapeutic potential of SRC inhibition.[1][8]Primarily used for in vitro target validation and mechanistic studies.[3][4] In vivo application is more complex.

Expected Quantitative Effects on Downstream Signaling

A key downstream effector of SRC is Focal Adhesion Kinase (FAK). The phosphorylation of FAK at specific tyrosine residues is a reliable biomarker for SRC activity.[9][10][11] Both this compound treatment and SRC siRNA knockdown are expected to reduce the phosphorylation of FAK.

TreatmentTarget Cell LineEffect on p-SRC (Y416)Effect on p-FAK (Y397)Effect on Cell ViabilityReference
This compound (100 nM) MDA-MB-231Near complete inhibitionSignificant reductionPotent antiproliferative effect[1][6]
SRC siRNA MDA-MB-435S~65% reduction in total SRC proteinNot explicitly quantified, but expected to decrease~50% reduction in cell number[3]
This compound (0.1 µM) MDA-MB-231-50% decrease in SRC-FAK complex-[1]
Dasatinib (SRC/ABL inhibitor) MDA-MB-231-3-fold increase in SRC-FAK complex-[1]

Experimental Protocols

siRNA Knockdown of SRC followed by Western Blot Analysis

This protocol outlines the steps to reduce SRC protein expression using siRNA and subsequently measure the levels of total SRC and phosphorylated FAK.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • SRC-targeting siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SRC, anti-phospho-FAK (Tyr397), anti-FAK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to be 60-80% confluent at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute SRC siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate for 48-72 hours at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

    • Quantify band intensities using densitometry software.

This compound Treatment and Western Blot Analysis

This protocol describes the treatment of cells with this compound to assess its impact on SRC and FAK phosphorylation.

Materials:

  • Same as for the siRNA protocol, with the addition of this compound and DMSO (vehicle control).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in complete growth medium. Also, prepare a vehicle control with the same concentration of DMSO.

    • Replace the medium in the wells with the medium containing this compound or vehicle control.

    • Incubate for the desired time (e.g., 6 hours).

  • Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-5 from the siRNA protocol.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating this compound's on-target effects and the SRC signaling pathway.

ValidationWorkflow cluster_this compound Pharmacological Inhibition cluster_siRNA Genetic Knockdown cluster_analysis Downstream Analysis This compound Treat cells with this compound lysis Cell Lysis This compound->lysis siRNA Transfect cells with SRC siRNA siRNA->lysis western Western Blot for p-SRC, SRC, p-FAK, FAK lysis->western phenotype Phenotypic Assays (e.g., Proliferation, Migration) lysis->phenotype

Caption: Experimental workflow for validating this compound on-target effects.

SRCSignaling SRC SRC FAK FAK SRC->FAK Phosphorylates (Y576/577) Downstream Downstream Signaling (Proliferation, Survival, Migration) FAK->Downstream This compound This compound This compound->SRC Inhibits kinase & scaffolding function siRNA SRC siRNA siRNA->SRC Degrades mRNA

References

A Comparative Analysis of Gene Expression Changes Induced by eCF506 and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of eCF506 and dasatinib, with a focus on their differential effects on gene expression. The information presented herein is supported by experimental data to aid in research and development decisions.

Introduction

This compound and dasatinib are both potent kinase inhibitors, yet they exhibit distinct mechanisms of action and target selectivity profiles, leading to different downstream effects on cellular signaling and gene expression. This compound is a novel, highly selective inhibitor of SRC family kinases (SFKs) that uniquely locks SRC in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[1][2] In contrast, dasatinib is a multi-kinase inhibitor that targets several kinases, including BCR-ABL and SRC family kinases, by binding to both the active and inactive conformations of the ABL kinase domain.[3][4][5] These mechanistic differences are anticipated to manifest in distinct gene expression signatures following treatment.

Comparative Gene Expression Analysis

Direct comparative transcriptomic analysis of this compound and dasatinib is limited. However, a study utilizing a PanCancer Immune Profiling panel on the NanoString nCounter platform has provided a head-to-head comparison in a preclinical model. This analysis revealed that this compound induces a distinct immunomodulatory gene expression signature compared to dasatinib.

Specifically, in tumor samples from a syngeneic murine breast cancer model, treatment with this compound led to the differential regulation of nine genes associated with the M1 macrophage phenotype when compared to both vehicle- and dasatinib-treated groups.[6] This suggests that this compound may uniquely reprogram the tumor microenvironment by influencing myeloid cell polarization.

Gene CategoryGenes Differentially Regulated by this compound (vs. Dasatinib and Vehicle)Associated Function
M1 Macrophage Phenotype Including, but not limited to, CD80Pro-inflammatory and anti-tumoral immune response
Data from transcriptomic analysis of tumor samples using a PanCancer Immune Profiling panel on the NanoString nCounter platform.[6]

While direct, broad-spectrum comparative RNA sequencing data is not yet available, numerous studies have independently characterized the transcriptomic effects of dasatinib in various cancer models. These studies indicate that dasatinib can induce widespread changes in gene expression related to:

  • Cell Cycle Progression: Downregulation of cell cycle-related transcripts.

  • Immune Response: Regulation of genes involved in immune signaling.[7][8]

  • Metabolic Pathways: Alterations in genes implicated in oxidative phosphorylation and xenobiotic metabolism.[7]

  • Cardiac-related genes: Induction of cardiac hypertrophy markers and cytochrome P450 genes in cardiomyocytes.[5]

It is important to note that without a direct head-to-head comparison in the same experimental system, it is difficult to definitively attribute the observed differences solely to the distinct mechanisms of the two drugs.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and dasatinib on gene expression are a direct consequence of their distinct mechanisms of action and impact on downstream signaling pathways.

This compound:

This compound is a "conformation selective" inhibitor that binds to and stabilizes the inactive state of SRC.[6] This has two major consequences:

  • Inhibition of Kinase Activity: Prevents the phosphorylation of SRC substrates.

  • Inhibition of Scaffolding Function: Prevents the formation of protein complexes, such as the SRC-FAK complex.[7]

By locking SRC in its inactive conformation, this compound prevents the nuclear translocation of FAK, a process associated with gene expression changes that promote tumor evasion of immune surveillance.[6]

eCF506_Pathway cluster_inhibition This compound This compound SRC_inactive SRC (Inactive) This compound->SRC_inactive Binds & Stabilizes SRC_active SRC (Active) This compound->SRC_active Inhibits SRC_FAK_complex SRC-FAK Complex SRC_active->SRC_FAK_complex Forms FAK FAK FAK->SRC_FAK_complex Nuclear_Translocation FAK Nuclear Translocation SRC_FAK_complex->Nuclear_Translocation Promotes Gene_Expression Gene Expression Changes (Immune Evasion) Nuclear_Translocation->Gene_Expression Leads to Dasatinib_Pathway cluster_targets Multiple Kinase Targets cluster_pathways Downstream Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Dasatinib->SRC c_KIT c-KIT Dasatinib->c_KIT PDGFRb PDGFRβ Dasatinib->PDGFRb EPHA2 EPHA2 Dasatinib->EPHA2 MAPK MAPK Pathway BCR_ABL->MAPK SRC->MAPK AKT AKT Pathway SRC->AKT STAT STAT Pathway SRC->STAT Gene_Expression Widespread Gene Expression Changes MAPK->Gene_Expression AKT->Gene_Expression STAT->Gene_Expression Experimental_Workflow cluster_in_vivo In Vivo Model cluster_lab_work Laboratory Procedures cluster_analysis Data Analysis Mouse_Model Syngeneic Mouse Breast Cancer Model Treatment Treatment Groups (this compound, Dasatinib, Vehicle) Mouse_Model->Treatment Tumor_Collection Tumor Sample Collection Treatment->Tumor_Collection RNA_Extraction Total RNA Extraction Tumor_Collection->RNA_Extraction NanoString NanoString nCounter (PanCancer Immune Panel) RNA_Extraction->NanoString Data_Normalization Data Normalization NanoString->Data_Normalization DEG_Analysis Differential Gene Expression Analysis Data_Normalization->DEG_Analysis Comparative_Results Comparative Gene Expression Profiles DEG_Analysis->Comparative_Results Identification of Differentially Expressed Genes

References

Assessing the differential effects of eCF506 and bosutinib on cell migration

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

Cell migration is a fundamental process implicated in cancer metastasis. The targeted inhibition of signaling pathways that regulate cell motility is a key strategy in the development of novel anti-cancer therapeutics. This guide provides a comparative assessment of two kinase inhibitors, eCF506 and bosutinib, focusing on their differential effects on cell migration. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the implicated signaling pathways to aid researchers in making informed decisions for their studies.

Executive Summary

Both this compound and bosutinib are potent inhibitors of SRC family kinases (SFKs), which are crucial regulators of cell migration. However, they exhibit distinct mechanisms of action and target selectivity profiles, leading to differential effects on downstream signaling and cellular processes.

  • This compound (NXP900) is a highly selective and potent SRC/YES1 kinase inhibitor.[1] Its unique "conformation selective" mechanism of action locks SRC in an inactive state, thereby inhibiting both its catalytic activity and its scaffolding functions.[2] This leads to a disruption of the SRC-FAK signaling complex, a key driver of cell motility.

  • Bosutinib (SKI-606) is a dual inhibitor of SRC and ABL kinases.[3] It binds to the active conformation of SRC, inhibiting its kinase activity.[2] In addition to the SRC/FAK pathway, bosutinib's anti-migratory effects in specific cancer types, such as KRAS mutant non-small cell lung cancer (NSCLC), are mediated through the inhibition of the non-receptor tyrosine kinase ACK1.[4][5]

This guide will delve into the quantitative differences in their anti-migratory effects, provide detailed protocols for assessing these effects, and illustrate the signaling pathways involved.

Data Presentation: Quantitative Comparison of Anti-Migratory Effects

CompoundCell LineCancer TypeAssay TypeConcentrationObserved Effect
This compound MDA-MB-231Breast CancerWound Healing10 nMSignificant reduction in cell motility.[1]
Bosutinib Breast Cancer Cell LinesBreast CancerWound Healing/Invasion~250 nMIC50 for inhibition of cell motility and invasion.[3][6][7]
Bosutinib NCI-H1792 (KRAS mutant)NSCLCTranswell Migration0.1 µM~40% inhibition of cell migration.[4]
0.5 µM~60% inhibition of cell migration.[4][8]
1 µM~80% inhibition of cell migration.[4][8]
Bosutinib NCI-H1792 (KRAS mutant)NSCLCMatrigel Invasion0.1 µM~30% inhibition of cell invasion.[4]
0.5 µM~55% inhibition of cell invasion.[4][8]
1 µM~75% inhibition of cell invasion.[4][8]

Experimental Protocols

Detailed methodologies for two key assays used to assess cell migration are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close an artificial "wound" created in a confluent cell monolayer.

Materials:

  • Sterile 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a specialized wound-making tool

  • Cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera and image analysis software

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the cells until they reach 90-100% confluency.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours prior to wounding.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh medium containing the desired concentrations of this compound, bosutinib, or vehicle control (e.g., DMSO).

  • Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 6, 12, 24 hours), capture images of the wound at the same position in each well.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.

Transwell Migration/Invasion Assay

This assay assesses the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) gel, such as Matrigel™ (invasion), towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel™ (for invasion assays)

  • Serum-free cell culture medium

  • Cell culture medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Rehydration of Inserts: Rehydrate the Transwell inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • Coating with Matrigel™ (for Invasion Assay): Thaw Matrigel™ on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel™ to the top of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Remove the rehydration medium from the inserts.

    • Add medium containing the chemoattractant to the bottom chamber of the 24-well plate.

    • Add the cell suspension containing the desired concentrations of this compound, bosutinib, or vehicle control to the top chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (typically 6-48 hours, depending on the cell line).

  • Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the top chamber and use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated/invaded cells on the bottom of the membrane with a fixation solution, followed by staining with crystal violet.

  • Image Acquisition and Quantification: After washing and drying the inserts, capture images of the stained cells using a microscope. The number of migrated/invaded cells can be quantified by counting the cells in several random fields of view or by eluting the stain and measuring its absorbance.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound and bosutinib inhibit cell migration.

eCF506_Signaling_Pathway This compound This compound SRC_inactive SRC (Inactive 'Closed' Conformation) This compound->SRC_inactive Locks in inactive state Scaffolding Scaffolding Function (SRC-FAK Complex) SRC_inactive->Scaffolding Inhibits FAK FAK Migration Cell Migration Scaffolding->Migration Inhibition of downstream signaling

Caption: this compound locks SRC in an inactive conformation, inhibiting its scaffolding function and preventing the formation of the pro-migratory SRC-FAK complex.

Bosutinib_Signaling_Pathway Bosutinib Bosutinib SRC_active SRC (Active) Bosutinib->SRC_active Inhibits ABL ABL Bosutinib->ABL Inhibits ACK1 ACK1 (in KRAS mutant NSCLC) Bosutinib->ACK1 Inhibits FAK_p130Cas FAK / p130Cas SRC_active->FAK_p130Cas Activates Migration Cell Migration ACK1->Migration Promotes FAK_p130Cas->Migration Promotes

Caption: Bosutinib inhibits the kinase activity of SRC, ABL, and, in specific contexts, ACK1, thereby blocking multiple pro-migratory signaling pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the differential effects of this compound and bosutinib on cell migration.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Monolayer Formation Start->Culture Treatment Treatment: - this compound - Bosutinib - Vehicle Control Culture->Treatment Wound_Healing Wound Healing Assay Treatment->Wound_Healing Transwell Transwell Migration/ Invasion Assay Treatment->Transwell Data_Acquisition Image Acquisition & Data Collection Wound_Healing->Data_Acquisition Transwell->Data_Acquisition Analysis Quantitative Analysis: - % Wound Closure - # Migrated/Invaded Cells Data_Acquisition->Analysis Conclusion Conclusion: Comparative Assessment Analysis->Conclusion

Caption: A generalized workflow for comparing the effects of this compound and bosutinib on cell migration using in vitro assays.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of eCF506

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult the official Safety Data Sheet (SDS) for eCF506 and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) protocols. [2]

Storage and Handling

Proper storage is the first step in managing a chemical's lifecycle. This compound is typically supplied as a lyophilized powder and should be stored under controlled conditions to maintain its stability.

Storage ConditionTemperatureDuration
Powder-20°C3 years
In solvent-80°C2 years
In solvent-20°C1 year

Data sourced from multiple suppliers and may vary. Always refer to the product-specific data sheet.[1][4]

When preparing solutions, it is recommended to use fresh solvents and prepare solutions for immediate use to avoid degradation from repeated freeze-thaw cycles.[1][5] this compound is soluble in DMSO and ethanol, but insoluble in water.[6]

Disposal of this compound Waste

All materials that have come into contact with this compound should be treated as hazardous waste.[3] This includes, but is not limited to:

  • Unused or expired this compound powder and solutions

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats

  • Used labware (e.g., vials, pipette tips, syringes)

  • Cleaning materials from spills or decontamination procedures

Under no circumstances should this compound waste be disposed of down the drain. [3][7] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) prohibits the sewering of hazardous pharmaceutical waste.[3]

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound and associated waste. This should be adapted to your institution's specific procedures.

Experimental Protocol: Waste Segregation and Disposal

  • Segregation at the Source:

    • Immediately after use, segregate all this compound-contaminated waste from non-hazardous laboratory waste.

    • Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[2][3] Many institutions provide specific containers for cytotoxic or "trace" chemotherapy waste, often color-coded (e.g., yellow or black bins).[2][3]

  • Container Management:

    • Keep waste containers sealed when not in use.

    • Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills.[3]

    • Label the waste container with a hazardous waste tag that includes the chemical name ("this compound"), concentration (if applicable), and date.

  • Specific Waste Streams:

    • Solid Waste: Contaminated PPE, wipes, and plasticware should be placed in the designated solid hazardous waste container.

    • Liquid Waste: Unused this compound solutions should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[2]

    • Sharps: Needles and syringes that have contained this compound must be disposed of in a designated sharps container for hazardous chemical waste.[2] If the syringe is completely empty with no visible residue, some institutional policies may allow for disposal in a standard sharps container, but this must be verified.[2]

  • Decontamination of Work Surfaces:

    • After handling this compound, decontaminate all work surfaces.

    • A recommended procedure involves a three-step process:

      • Wipe the surface with a detergent solution.

      • Rinse with sterile water.

      • Wipe with 70% isopropyl alcohol.[3]

    • All cleaning materials used in this process must be disposed of as hazardous waste.[3]

  • Waste Pickup and Disposal:

    • Store sealed hazardous waste containers in a designated satellite accumulation area (SAA) as per your institution's policy.

    • Arrange for waste pickup through your institution's EHS department.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Segregation cluster_3 Containerization cluster_4 Final Disposal start This compound Handling & Experimentation is_contaminated Contaminated with this compound? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No solid_waste Solid Waste Container hazardous_waste->solid_waste liquid_waste Liquid Waste Container hazardous_waste->liquid_waste sharps_waste Sharps Waste Container hazardous_waste->sharps_waste ehs_pickup EHS Pickup for Final Disposal solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.

References

Essential Safety and Logistical Information for Handling eCF506

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent YES1/SRC kinase inhibitor eCF506, this guide provides crucial safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent compound, likely in powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure. The following PPE is recommended as a minimum requirement when handling this compound.[1][2]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces offer high protection factors.[2][3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.[2]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[2]
Body Protection Disposable CoverallsRecommended to protect against chemical splashes and dust.[2]
Lab CoatA dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1][2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.[2]

Operational and Disposal Plans

A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Decontamination: Ensure a decontamination solution is readily available in the work area.[2]

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[2]

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders gently to minimize dust generation.[1][2]

  • Solubilization: Carefully transfer the weighed powder into a volumetric flask. Rinse the weigh paper into the flask to ensure a complete transfer. Add the appropriate solvent and gently swirl or vortex until the compound is fully dissolved.[1]

Spill Management

In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Disposal Plan

All disposable items contaminated with this compound, including gloves, weigh paper, and bench liners, must be placed in a designated hazardous waste container.[1] Liquid waste containing this compound should be collected in a sealed, properly labeled hazardous waste container. Follow your institution's specific guidelines for the disposal of potent chemical waste.

Quantitative Data

PropertyValue
Form Lyophilized powder
Solubility Soluble in DMSO and ethanol; Insoluble in water
Long-term Storage -20°C
Shipping Condition Ambient temperature as a non-hazardous chemical

Experimental Protocols

Preparation of this compound Stock Solutions

The following protocols are for the preparation of this compound solutions for experimental use.

Protocol 1: In Vitro Cell-Based Assays This protocol is suitable for preparing this compound for use in cell-based assays.

  • Prepare a stock solution of this compound in fresh Dimethyl Sulfoxide (DMSO). The solubility is up to 30 mg/mL.

  • For a 1 mL working solution, add 50 µL of a 30 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to adjust the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.

Protocol 2: In Vivo Animal Experiments This protocol is suitable for preparing this compound for oral gavage in animal studies.

  • Prepare a stock solution of this compound in fresh DMSO.

  • For a 1 mL working solution, add 50 µL of a 5 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix evenly.

  • The mixed solution should be used immediately for optimal results.

Visualizations

experimental_workflow_invitro cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (1 mL) stock_this compound This compound Powder stock_solution 30 mg/mL Stock in DMSO stock_this compound->stock_solution stock_dmso Fresh DMSO stock_dmso->stock_solution add_peg Add 50 µL Stock to 400 µL PEG300 stock_solution->add_peg 50 µL mix1 Mix until clear add_peg->mix1 add_tween Add 50 µL Tween80 mix1->add_tween mix2 Mix until clear add_tween->mix2 add_water Add 500 µL ddH2O mix2->add_water final_solution Final Working Solution add_water->final_solution

Caption: In Vitro Solution Preparation Workflow.

experimental_workflow_invivo cluster_stock_vivo Stock Solution Preparation cluster_working_vivo Working Solution Preparation (1 mL) stock_eCF506_vivo This compound Powder stock_solution_vivo 5 mg/mL Stock in DMSO stock_eCF506_vivo->stock_solution_vivo stock_dmso_vivo Fresh DMSO stock_dmso_vivo->stock_solution_vivo add_corn_oil Add 50 µL Stock to 950 µL Corn Oil stock_solution_vivo->add_corn_oil 50 µL mix_vivo Mix evenly add_corn_oil->mix_vivo final_solution_vivo Final Working Solution for Oral Gavage mix_vivo->final_solution_vivo

Caption: In Vivo Solution Preparation Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.